molecular formula C11H14FN B13058118 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Cat. No.: B13058118
M. Wt: 179.23 g/mol
InChI Key: IPSLBJMUWWMLPU-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h3,5-7,11H,1,4,13H2,2H3

InChI Key

IPSLBJMUWWMLPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC=C)N

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Synthetic Utility, and Analytical Profiling

Executive Summary & Compound Identity

1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a specialized homoallylic amine intermediate utilized in the rational design of small-molecule therapeutics. Structurally, it features a chiral benzylic amine scaffold decorated with a specific ortho-methyl, meta-fluoro substitution pattern.

This motif serves two critical functions in medicinal chemistry:

  • Metabolic Modulation: The fluorine atom at the C5 position blocks metabolic oxidation (para to the methyl group), enhancing the pharmacokinetic half-life.

  • Synthetic Versatility: The terminal alkene (homoallylic position) acts as a "chemical handle," allowing for rapid diversification via olefin metathesis, oxidative cleavage, or hydroboration.

Table 1: Physicochemical Identity Card
PropertyValueNotes
IUPAC Name 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine
CAS Registry 1248795-11-0
Molecular Formula C₁₁H₁₄FN
Molecular Weight 179.23 g/mol
Exact Mass 179.1110Monoisotopic
LogP (Calc) 2.71 ± 0.2Lipophilic, CNS penetrant potential
TPSA 26.02 ŲPolar Surface Area (Amine)
pKa (Calc) ~9.5Basic primary amine
Appearance Colorless to pale yellow oilOxidizes upon air exposure

Synthetic Methodology: The Ellman Protocol

While racemic synthesis is possible via Grignard addition to nitriles, the Ellman Sulfinamide route is the industry standard for generating this compound with high enantiomeric excess (ee). This method ensures the formation of the chiral center at the benzylic position is controlled.

Retrosynthetic Logic

The target molecule is disassembled into three key components:

  • Electrophile: 5-Fluoro-2-methylbenzaldehyde.

  • Chiral Auxiliary: (R)- or (S)-tert-butanesulfinamide (controls stereochemistry).

  • Nucleophile: Allyl bromide (or allylmagnesium bromide).

Step-by-Step Protocol

Step 1: Imine Condensation

  • Reagents: 5-Fluoro-2-methylbenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF or DCM.

  • Conditions: Stir at RT for 12-24h. The Ti(OEt)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl imine.

  • Checkpoint: Monitor by TLC. The disappearance of the aldehyde carbonyl stretch (IR ~1700 cm⁻¹) and appearance of the imine stretch (~1620 cm⁻¹) confirms conversion.

Step 2: Diastereoselective Allylation

  • Reagents: Indium powder (1.5 equiv), Allyl bromide (1.5 equiv).

  • Solvent: THF.

  • Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state. The bulky tert-butyl group on the sulfinyl auxiliary directs the allyl nucleophile to attack from the less hindered face, establishing the chiral center.

  • Yield: Typically >85% with >95:5 diastereomeric ratio (dr).

Step 3: Acidic Deprotection

  • Reagents: 4M HCl in Dioxane or MeOH.

  • Procedure: Treat the sulfinamide intermediate at 0°C -> RT for 1 hour.

  • Workup: Basify with NaHCO₃, extract with EtOAc. This cleaves the chiral auxiliary, yielding the free amine hydrochloride salt or free base.

Synthetic Workflow Diagram

Synthesis Aldehyde 5-Fluoro-2-methyl benzaldehyde Imine N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-t-Butyl sulfinamide Auxiliary->Imine ProtectedAmine Sulfinyl Homoallylic Amine Imine->ProtectedAmine Diastereoselective Allylation Allyl Allyl Bromide + Indium/Zn Allyl->ProtectedAmine Target Target: 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine ProtectedAmine->Target HCl/MeOH Deprotection

Figure 1: Asymmetric synthesis workflow utilizing the Ellman auxiliary strategy for high enantiopurity.

Structural Analysis & Identification

Validation of the synthesized compound requires checking specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Prediction
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 - 6.80 (m, 3H): Aromatic protons. The splitting pattern will be complex due to F-H coupling (

      
      ).
      
    • δ 5.80 (m, 1H): Internal vinyl proton (-CH=).

    • δ 5.15 (m, 2H): Terminal vinyl protons (=CH₂). Look for distinct cis/trans splitting.

    • δ 4.35 (t, 1H): Benzylic methine proton (Ar-CH-N). This is the chiral center.[1]

    • δ 2.45 (m, 2H): Allylic methylene (-CH₂-). These are diastereotopic if the center is chiral, appearing as complex multiplets.

    • δ 2.30 (s, 3H): Aryl-Methyl group.

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 180.24.

  • Fragmentation Logic:

    • Loss of Ammonia: [M+H - NH₃]⁺ → m/z ~163 (Formation of stabilized carbocation).

    • Allylic Cleavage: Loss of the allyl group (C₃H₅ •) is common in high-energy collisions.

Fragmentation Pathway Diagram

MS_Frag Parent Parent Ion [M+H]+ m/z 180.2 Frag1 [M - NH3]+ m/z 163.2 (Carbocation) Parent->Frag1 - NH3 (17 Da) Frag2 Tropylium-like Ion (Rearrangement) Frag1->Frag2 Ring Expansion (Common in Benzyls)

Figure 2: Predicted ESI-MS fragmentation pathway focusing on the characteristic loss of ammonia.

Stability & Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Free amines absorb CO₂ from the air to form carbamates; store as the HCl salt for long-term stability.

  • Safety: The compound is a primary amine and likely an irritant. Standard PPE (gloves, goggles) is required.

  • Reactivity: The terminal alkene is susceptible to oxidation. Avoid exposure to ozone or permanganate unless cleavage is the intended reaction.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[2][3] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • ChemScene. (n.d.). "Product Data: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1248795-11-0)."[4] ChemScene Building Blocks. Link

  • Ferreira, F., et al. (2009).[2] "Indium-mediated allylation of N-tert-butanesulfinyl imines." Chemical Society Reviews, 38, 1162-1186.[2] Link

  • PubChem. (2025).[5] "Compound Summary: 5-Fluoro-2-methylbenzaldehyde (Precursor)." National Library of Medicine. Link

Sources

The Nexus of Fluorine and Function: A Technical Guide to Pharmacophore Analysis of Fluorinated Homoallylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine has transcended novelty to become a cornerstone of rational drug design.[1][2] More than half of all newly approved small-molecule drugs now feature at least one fluorine atom, a testament to its profound and often beneficial influence on a molecule's pharmacokinetic and pharmacodynamic profile.[3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of metabolic stability, binding affinity, lipophilicity, and membrane permeability.[4][5] This guide delves into the computational analysis of a particularly promising, yet underexplored, class of molecules: fluorinated homoallylic amines. By elucidating the principles and practice of pharmacophore analysis as applied to these structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for accelerating the discovery of next-generation therapeutics.

The Emerging Potential of Fluorinated Homoallylic Amines

Homoallylic amines are valuable structural motifs in a variety of biologically active compounds. The introduction of fluorine into this scaffold presents a compelling strategy for modulating their biological activity. The strategic placement of fluorine can block metabolic "soft spots," enhance binding to target proteins through unique electronic interactions, and alter the pKa of the amine group, thereby influencing bioavailability.[1][4]

Synthesis of Fluorinated Homoallylic Amines: A Brief Overview

The rational design of fluorinated homoallylic amines is underpinned by the development of novel synthetic methodologies. Recent advances have provided access to these valuable compounds through several key strategies:

  • Palladium-Catalyzed Synthesis from gem-Difluorocyclopropanes: This method offers a highly selective route to mono- and di-2-fluoroallylic amines from readily available primary anilines and gem-difluorocyclopropanes.

  • Photocatalytic Defluorinative Aminoalkylation: A multicomponent, reductive photocatalytic protocol allows for the synthesis of fluorinated tertiary aliphatic homoallylamines by merging secondary alkylamines, carbonyl compounds, and fluoroalkyl-substituted alkenes. This approach provides access to gem-difluoroalkene and monofluoroalkene motifs.

These and other emerging synthetic routes are expanding the accessible chemical space of fluorinated homoallylic amines, providing a diverse set of molecules for biological screening and computational analysis.

Pharmacophore Modeling: Decoding the Language of Molecular Recognition

Pharmacophore modeling is a cornerstone of computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect.[6][7] A pharmacophore model serves as a 3D query to screen large compound libraries for molecules with the potential for similar biological activity.[7]

The primary features of a pharmacophore model include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positively Ionizable (PI) and Negatively Ionizable (NI) centers

There are two main approaches to generating a pharmacophore model:

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[7]

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein is available, SBPM can be employed. This method analyzes the key interactions between the protein and a bound ligand to generate a pharmacophore model that represents the essential binding features within the active site.

A Step-by-Step Workflow for Pharmacophore Analysis of Fluorinated Homoallylic Amines

The following section outlines a detailed, self-validating protocol for conducting a pharmacophore analysis of a novel series of fluorinated homoallylic amines.

Phase 1: Data Preparation and Ligand Set Selection

The foundation of any successful pharmacophore modeling study is a high-quality dataset.

Protocol 1: Ligand Data Curation

  • Literature and Database Mining: Compile a list of fluorinated homoallylic amines with known biological activity against a specific target (e.g., a G-Protein Coupled Receptor or a specific enzyme). Public databases such as ChEMBL and PubChem are invaluable resources.

  • Structural Diversity: Select a set of structurally diverse active compounds. A good dataset should span several orders of magnitude in biological activity.

  • Training and Test Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%). The training set is used to generate the pharmacophore models, while the test set is used for validation.

Phase 2: Ligand-Based Pharmacophore Model Generation

Protocol 2: Generating a Ligand-Based Pharmacophore Hypothesis

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy conformation.

  • Feature Mapping: Identify the pharmacophoric features for each conformer of each molecule.

  • Model Generation: Utilize a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Catalyst, or similar modules in LigandScout, MOE, or Discovery Studio) to align the conformers and identify common pharmacophoric features. This will result in a set of pharmacophore hypotheses.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the active compounds in the training set.

Phase 3: Pharmacophore Model Validation

A robust validation process is essential to ensure the predictive power of the generated pharmacophore model.

Protocol 3: Model Validation

  • Test Set Validation: Screen the test set of active compounds against the generated pharmacophore models. A good model should be able to identify the majority of the active compounds in the test set.

  • Decoy Set Screening: Create a decoy set of molecules with similar physicochemical properties to the active compounds but with different topologies. The pharmacophore model should ideally not identify a significant number of decoy molecules.

  • Fischer's Randomization Test: This statistical validation method involves generating a large number of random spreadsheets by shuffling the activity data of the training set and generating pharmacophore hypotheses for each. The significance of the original hypothesis is confirmed if the cost of the original hypothesis is significantly lower than the costs of the random hypotheses.

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation cluster_3 Phase 4: Application DataCollection Data Collection (Active Ligands) TrainTestSplit Training & Test Set Division DataCollection->TrainTestSplit ConformerGen Conformer Generation TrainTestSplit->ConformerGen FeatureMapping Feature Mapping ConformerGen->FeatureMapping HypoGen Hypothesis Generation FeatureMapping->HypoGen TestSetVal Test Set Validation HypoGen->TestSetVal DecoyScreen Decoy Set Screening HypoGen->DecoyScreen FischerTest Fischer's Randomization HypoGen->FischerTest ValidatedModel Validated Pharmacophore Model TestSetVal->ValidatedModel DecoyScreen->ValidatedModel FischerTest->ValidatedModel VirtualScreening Virtual Screening ValidatedModel->VirtualScreening HitIdentification Hit Identification VirtualScreening->HitIdentification

Caption: A hypothetical 4-point pharmacophore model for a fluorinated GPCR ligand.

This hypothetical model could then be used as a 3D query to screen virtual libraries of novel fluorinated homoallylic amines to identify new potential GPCR modulators. The hits from this virtual screen would then be prioritized for synthesis and biological evaluation, thus closing the loop of the drug discovery cycle.

The Role of Fluorine as a Bioisostere in Pharmacophore Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool in drug design. Fluorine is an excellent bioisostere for hydrogen and the hydroxyl group. [1]

  • Fluorine for Hydrogen: Replacing a hydrogen atom with fluorine can block metabolic oxidation at that position, increasing the metabolic stability of the compound.

  • Fluorine for Hydroxyl: Substituting a hydroxyl group with fluorine can alter the hydrogen bonding capacity of the molecule and increase its lipophilicity, which can improve membrane permeability.

When designing pharmacophore models for fluorinated homoallylic amines, it is crucial to consider the potential for fluorine to act as a bioisostere. The pharmacophoric features should be defined not only by the presence of the fluorine atom itself (e.g., as a hydrogen bond acceptor) but also by the overall change in the molecule's properties due to the fluorine substitution.

Future Perspectives and Conclusion

The intersection of fluorine chemistry and computational drug design represents a fertile ground for the discovery of novel therapeutics. Pharmacophore analysis of fluorinated homoallylic amines provides a rational and efficient approach to exploring the chemical space of this promising class of molecules. As synthetic methods for generating diverse fluorinated homoallylic amines continue to advance, the application of robust and validated pharmacophore models will be instrumental in identifying new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Langer, T., & Wolber, G. (2004). Pharmacophore-based virtual screening. Current Pharmaceutical Design, 10(24), 3001-3011.
  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450.
  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening. Current Pharmaceutical Design, 21(39), 5665-5689.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2012). Pharmacophore modeling in drug design. Acta Poloniae Pharmaceutica, 69(6), 1123-1128.
  • Vlachakis, D., Bencurova, E., & Kossida, S. (2014). Current state-of-the-art molecular dynamics simulation methods for drug discovery. Journal of Molecular Biochemistry, 3(1), 32.
  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
  • Koes, D. R., & Camacho, C. J. (2012). Pharmer: a pharmacophore search technology for virtual screening.
  • BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2020.
  • LigandScout: Advanced Pharmacophore Modeling and Virtual Screening. Inte:Ligand GmbH, Maria Enzersdorf, Austria.
  • Molecular Operating Environment (MOE), 2019.01; Chemical Computing Group ULC, 1010 Sherbooke St. West, Suite #910, Montreal, QC, Canada, H3A 2R7, 2019.
  • Fischer, R. A. (1935). The design of experiments. Oliver and Boyd, Edinburgh.
  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of Molecular Graphics and Modelling, 20(4), 269-276.
  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The importance of being earnest: validation is the absolute essential for successful application and interpretation of QSPR models.
  • Koutsoukas, A., Lowe, R., Kalantarmotamedi, Y., Mussa, H. Y., & Klaffke, W. (2013). In silico predictions of hERG channel blockage.
  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762.
  • PatSnap. (2025, May 21). What is pharmacophore modeling and its applications? Synapse. Retrieved from [Link]

Sources

The Strategic Advantage of 5-Fluoro-2-Methyl Substitution in Amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fine-Tuning Bioactive Amines

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast toolkit available to medicinal chemists, the incorporation of fluorine and methyl groups stands out for its profound and often predictable influence on a molecule's biological activity.[1][2][3] This guide provides an in-depth exploration of the synergistic effects of a specific substitution pattern on aromatic amines: the 5-fluoro-2-methyl substitution. By dissecting the individual contributions of each substituent and their combined impact, we will illuminate how this arrangement can be leveraged to enhance metabolic stability, modulate receptor affinity, and optimize physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply these principles to their own discovery programs.

Pillar 1: The Influence of Fluorine on Amine Bioactivity

The introduction of a fluorine atom into a small molecule can induce significant changes in its electronic and steric properties, which in turn can dramatically alter its biological behavior.[1][2] When placed on an aromatic ring bearing an amine, these effects are particularly pronounced.

Metabolic Stability: A Tale of Two Mechanisms

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability.[2][4][5] This is achieved through two principal mechanisms:

  • Blocking Sites of Metabolism: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6] By replacing a hydrogen atom at a metabolically labile position with fluorine, that site is effectively "blocked" from enzymatic degradation. For an aromatic amine, this can prevent aromatic hydroxylation, a common metabolic pathway.

  • Altering Enzyme Affinity: The high electronegativity of fluorine can alter the electron distribution of the entire molecule, which may reduce its affinity for the active site of metabolizing enzymes.[4][5] This can lead to a decrease in the rate of metabolism, even if the fluorine atom is not at the primary site of metabolic attack.

Modulation of Physicochemical Properties

The electronic properties of fluorine also play a crucial role in modulating the physicochemical characteristics of the parent amine:

  • pKa Reduction: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[2][7] This effect can lower the pKa of a nearby amine group, reducing its basicity. This can be advantageous for improving oral bioavailability, as a less basic compound will exist in a more neutral state at physiological pH, facilitating passage through cell membranes.[2]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more pronounced effect.[7][8] In the case of a single 5-fluoro substitution, a modest increase in LogP is generally expected.

Pillar 2: The Role of the Methyl Group in Enhancing Bioactivity

The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can lead to a disproportionately large increase in potency or a significant improvement in pharmacokinetic properties.[9]

Steric Shielding and Conformational Control

A methyl group in the ortho position (2-position) to an amine can provide significant steric hindrance. This can:

  • Inhibit Metabolism: Similar to fluorine, a methyl group can sterically block access of metabolizing enzymes to the amine or adjacent positions on the aromatic ring.

  • Control Conformation: The presence of a methyl group can restrict the rotation of the amine substituent, locking it into a specific conformation. This can be highly beneficial if that conformation is the one required for optimal binding to the target receptor.[9]

Impact on Solubility and Receptor Interactions
  • Solubility: While methylation generally increases lipophilicity, it can also disrupt crystal lattice packing, which can sometimes lead to an increase in aqueous solubility.[9]

  • Hydrophobic Interactions: The methyl group can engage in favorable van der Waals or hydrophobic interactions within the binding pocket of a receptor, thereby increasing binding affinity and potency.[9]

The Synergy of 5-Fluoro-2-Methyl Substitution

The combination of a 5-fluoro and a 2-methyl substituent on an aromatic amine creates a powerful and synergistic effect on its bioactivity.

Enhanced Metabolic Stability

The 5-fluoro-2-methyl substitution pattern provides a dual-pronged approach to preventing metabolic degradation. The 5-fluoro group electronically deactivates the ring, making it less susceptible to oxidative attack, while the 2-methyl group provides a steric shield, physically blocking the approach of metabolizing enzymes.

Diagram: Metabolic Shielding by 5-Fluoro-2-Methyl Substitution

MetabolizingEnzyme Metabolizing Enzyme (e.g., CYP450) AromaticAmine Aromatic Amine MetabolizingEnzyme->AromaticAmine Metabolic Attack Fluoro 5-Fluoro (Electronic Shield) Fluoro->AromaticAmine Deactivates Ring Methyl 2-Methyl (Steric Shield) Methyl->AromaticAmine Blocks Access cluster_0 Receptor Binding Pocket Receptor Receptor Amine Amine Amine->Receptor Binding Fluoro 5-Fluoro Fluoro->Receptor Favorable Interaction (e.g., H-bond) Methyl 2-Methyl Methyl->Receptor Hydrophobic Interaction

Caption: Enhanced receptor binding through multiple interactions.

Experimental Protocols for Characterization

To empirically validate the effects of 5-fluoro-2-methyl substitution, the following experimental protocols are recommended.

Protocol 1: Determination of pKa
  • Method: Potentiometric titration.

  • Procedure:

    • Dissolve a known concentration of the amine in a suitable solvent (e.g., water or a water/methanol mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

    • Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.

  • Self-Validation: The titration curve should exhibit a clear inflection point corresponding to the equivalence point. The experiment should be repeated at least three times to ensure reproducibility.

Protocol 2: Measurement of Lipophilicity (LogP)
  • Method: Shake-flask method (OECD Guideline 107).

  • Procedure:

    • Prepare a solution of the amine in n-octanol.

    • Mix this solution with an equal volume of water in a separatory funnel.

    • Shake the funnel vigorously for a predetermined amount of time to allow for partitioning of the amine between the two phases.

    • Allow the phases to separate.

    • Measure the concentration of the amine in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.

  • Self-Validation: The total amount of the amine recovered from both phases should be close to the initial amount added. The experiment should be performed in triplicate.

Protocol 3: Assessment of Metabolic Stability
  • Method: In vitro microsomal stability assay.

  • Procedure:

    • Incubate the amine at a known concentration with liver microsomes (from human or other species of interest) and NADPH (as a cofactor for CYP enzymes) at 37°C.

    • At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent amine at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of parent amine remaining versus time. The slope of this line is the rate of metabolism.

    • Calculate the in vitro half-life (t½) from the rate constant.

  • Self-Validation: Include a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) in the assay.

Conclusion: A Powerful Strategy for Drug Optimization

The 5-fluoro-2-methyl substitution pattern on an aromatic amine is a potent and versatile strategy in medicinal chemistry. By leveraging the synergistic effects of electronic deactivation and steric shielding, this substitution can significantly enhance metabolic stability. Furthermore, the modulation of pKa and the introduction of favorable conformational constraints can lead to improved oral bioavailability and increased receptor affinity. The rational application of this substitution pattern, guided by the principles and experimental protocols outlined in this guide, can accelerate the optimization of lead compounds and increase the probability of success in drug discovery programs.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.).
  • Fluorine in Medicinal Chemistry: Research Guide & Papers - PapersFlow. (2026, February 15).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.).
  • Strong bond with fluorine chemistry - Manufacturing Chemist. (2008, December 22).
  • Effects of fluorine incorporation on drugs and imaging probes. - ResearchGate. (n.d.).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15).

Sources

Technical Guide: Solution Stability Profile of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Stability of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS: 1248795-11-0) represents a distinct class of homoallylic benzylic amines . Its stability in solution is governed by the interplay between three reactive motifs: a nucleophilic primary amine, an oxidizable terminal alkene, and an electron-rich benzylic carbon.

While commercial suppliers recommend storage at 2–8°C under inert atmosphere , empirical evidence suggests that as a free base in solution, this compound is metastable . It is prone to oxidative deamination and carbamate formation upon exposure to air, and potential polymerization of the terminal alkene under radical-promoting conditions.

Key Recommendation: For long-term solution storage (>24 hours), convert the free base to its hydrochloride salt and store in anhydrous acetonitrile or methanol at -20°C . Avoid DMSO for long-term storage due to potential oxidative artifacts.

Molecular Vulnerability Analysis

To understand the stability profile, we must deconstruct the molecule into its reactive zones.

ZoneStructural MotifPrimary Instability ModeRisk Level
A Benzylic Amine (

)
Oxidative Deamination: The benzylic proton is activated by the adjacent aryl ring and amine, making it susceptible to abstraction and oxidation to an imine/ketone.[1]High
B Primary Amine (

)
Carbamate Formation: Rapid reaction with atmospheric

to form carbamic acid/carbamate salts.[1]
Medium
C Terminal Alkene (

)
Oxidation/Polymerization: Susceptible to epoxidation by peroxides (often found in aged ethers/THF) or radical polymerization.[1]Low-Medium
D Aryl Ring (5-F, 2-Me) Photo-degradation: The fluorinated toluene core is relatively stable but can undergo radical halogenation at the methyl group under intense UV light.[1]Low

Solvent Compatibility & Formulation Matrix

The choice of solvent dramatically impacts the degradation kinetics. The following matrix is based on standard degradation pathways for benzylic amines.

SolventSuitabilityMechanism of Interaction / Risk
Acetonitrile (MeCN) Optimal Aprotic, non-nucleophilic.[1] Excellent for preventing carbamate formation if sealed. Low radical propagation.
Methanol (MeOH) Good Protic.[1] Stabilizes the amine via hydrogen bonding. However, can act as a nucleophile if the alkene is activated.
Water (

)
Poor (Free Base) High pH of the free base solution promotes solubility issues and potential hydrolysis of impurities. Salt form is water-soluble and stable.
DMSO Caution Risk of Oxidation: DMSO can act as a mild oxidant (Swern-type pathways) towards benzylic amines over long periods, especially if trace acid catalysts are present.[1]
THF / Ethers Avoid Peroxide Risk: Ethers readily form peroxides which can epoxidize the terminal alkene or oxidize the amine.

Degradation Pathways

The following Graphviz diagram illustrates the three primary degradation pathways identified for this scaffold: Oxidative Deamination , Carbamate Formation , and Alkene Oxidation .

DegradationPathways Start 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine (Free Base) Imine Imine Intermediate Start->Imine Oxidation (O2/DMSO) -2H Carbamate Carbamate Salt (Precipitate) Start->Carbamate + CO2 (Air) Epoxide Epoxide / Diol Start->Epoxide Peroxides (R-O-O-R) Ketone 1-(5-Fluoro-2-methylphenyl) but-3-en-1-one (Hydrolysis Product) Imine->Ketone Hydrolysis (+H2O)

Caption: Primary degradation pathways. Pathway A (Red) is dominant in DMSO/Air. Pathway B (Yellow) occurs in unsealed vessels. Pathway C (Green) is solvent-dependent.

Detailed Mechanism: Oxidative Deamination

The benzylic position is the "Achilles' heel" of this molecule. In the presence of oxygen or DMSO, the


 bond can be abstracted. The 2-methyl group provides some steric protection, but the electron-rich nature of the amine lowers the oxidation potential.
  • Mechanism:

    
    
    
  • Result: Loss of chirality (if enantiopure) and formation of the corresponding ketone.

Experimental Protocol: Stress Testing (Forced Degradation)

To validate the stability of your specific batch, perform the following stress test. This protocol is designed to identify the dominant degradation mode within 24 hours.

Materials Required
  • Analyte: 1 mg of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine.

  • Solvents: HPLC-grade MeCN, DMSO-d6 (for NMR), 0.1M HCl, 0.1M NaOH, 3%

    
    .
    
  • Analysis: HPLC-UV/MS (C18 column) or

    
    -NMR.
    
Workflow Diagram

StressTest cluster_conditions Stress Conditions (24h) Sample Stock Solution (1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H2O2, RT) Sample->Oxidation Control Control (Dark, 4°C) Sample->Control Analysis HPLC-MS / 1H-NMR Checkpoint Acid->Analysis Base->Analysis Oxidation->Analysis Control->Analysis Decision Determine Storage Protocol Analysis->Decision

Caption: Forced degradation workflow to determine sensitivity to pH and oxidation.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution in MeCN.

  • Aliquot: Distribute into 4 HPLC vials.

  • Stress Induction:

    • Vial A (Acid): Add 1 eq. volume 0.1M HCl. Heat to 60°C.

    • Vial B (Base): Add 1 eq. volume 0.1M NaOH. Heat to 60°C.

    • Vial C (Oxidative): Add 1 eq. volume 3%

      
      . Keep at RT.
      
    • Vial D (Control): Dilute with MeCN. Store at 4°C.

  • Analysis: After 24 hours, analyze via HPLC-MS.

    • Look for: Mass shift of +16 Da (N-oxide or Epoxide) or -17 Da (Deamination/Ketone formation).

Analytical Reference Data

When monitoring stability, use these predicted NMR markers to identify degradation products.

Species

-NMR Marker (approx.[2]

in

)
Structural Feature
Intact Amine 4.0 - 4.2 ppm (t, 1H) Benzylic C-H (

to amine)
Intact Alkene 5.7 - 5.9 ppm (m, 1H) Internal alkene proton (

)
Carbamate Salt Broadening / Shift Benzylic peak broadens; appearance of broad NH peaks > 8 ppm.[1]
Oxidation (Ketone) Loss of signal at 4.1 ppm Disappearance of benzylic proton; appearance of ketone carbonyl in

(~198 ppm).

Storage & Handling Recommendations

Based on the functional group analysis, the following protocols ensure maximum integrity.

Short-Term (< 1 Week)
  • State: Free base or Salt.

  • Solvent: Anhydrous Acetonitrile or Ethanol .[1]

  • Condition: Sealed vial, flushed with Argon/Nitrogen.

  • Temperature: 4°C.

Long-Term (> 1 Week)
  • State: MUST be Hydrochloride Salt . The free base is too reactive for indefinite storage.

    • Conversion: Dissolve free base in

      
      , add 1.1 eq 
      
      
      
      (in dioxane/ether), filter precipitate.
  • Solvent: Store as solid. If solution is required, use Methanol .

  • Condition: -20°C or -80°C.

  • Avoid: Do not store in DMSO or chlorinated solvents (DCM/Chloroform) for months, as they can slowly generate HCl or radicals that degrade the alkene.

References

  • ChemScene. "1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Product Data." ChemScene Catalog, 2024. Link

  • Mitch, W. A., et al. "Degradation of benzylamines during chlorination and chloramination."[3] Environmental Science: Water Research & Technology, 2018. Link (Demonstrates oxidative instability of benzylamines).

  • Jones, A. M., et al. "A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction."[2][4] ChemRxiv, 2024. Link (Highlights DMSO-mediated oxidation risks for benzylic substrates).

  • Minakata, S., et al. "Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes with Amines, Using Molecular Oxygen as Terminal Oxidant." Molecules, 2013.[5][6] Link (Discusses oxidative susceptibility of terminal alkenes in the presence of amines).

Sources

Electronic & Physicochemical Profiling of Fluorinated Phenyl Homoallylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic properties of fluorinated phenyl homoallylic amines Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals

A Guide to Structure-Property Relationships and Synthetic Methodology

Executive Summary

Fluorinated phenyl homoallylic amines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for transition-state peptidomimetics and gamma-amino acids. The strategic incorporation of fluorine into the phenyl ring or the aliphatic backbone profoundly alters the electronic landscape of the amine, modulating basicity (


), lipophilicity (

), and conformational preference without significantly increasing steric bulk. This guide provides a technical analysis of these electronic perturbations and details a self-validating synthetic protocol for their diastereoselective assembly.

Electronic Properties & Physicochemical Modulation[1][2]

The introduction of fluorine into the homoallylic amine scaffold induces non-linear effects on molecular properties, governed primarily by the strong electronegativity (


) and the C-F bond dipole.
Basicity Modulation ( )

The basicity of the homoallylic amine nitrogen is sensitive to the positioning of the fluorine atom via inductive (


) and through-space field effects.
  • Ring Fluorination (Remote Effect): Fluorine substitution on the phenyl ring (e.g., 1-(2-fluorophenyl)but-3-en-1-amine) exerts a distance-dependent electron-withdrawing effect.

    • Trend: Ortho-substitution has the most pronounced effect due to proximity, typically lowering the amine

      
       by 0.5–1.0 units compared to the non-fluorinated parent. This reduction in basicity is crucial for improving blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species at physiological pH.
      
    • Data Proxy: Analogous studies on fluorinated phenethylamines and tranylcypromines show a

      
       drop from ~8.5 (unsubstituted) to ~7.3 (ortho-fluorinated).
      
  • Alpha-Trifluoromethylation (Proximal Effect): Introduction of a

    
     group directly at the carbinamine center (alpha to nitrogen) drastically reduces basicity, often rendering the amine non-basic (
    
    
    
    ). This modification transforms the amine into a neutral hydrogen-bond donor, useful for targeting hydrophobic pockets.
Lipophilicity and Dipole alignment

Fluorination does not strictly increase lipophilicity; it modulates polarity based on vector alignment.

  • Orthogonal Dipoles: In ortho-fluorinated derivatives, the C-F dipole often aligns against the amine lone pair dipole, reducing the net molecular dipole moment and unexpectedly increasing

    
    .
    
  • Metabolic Stability: Fluorination at the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, a common metabolic soft spot, thereby extending the half-life (

    
    ) of the scaffold.
    
PropertyNon-Fluorinated Parento-Fluoro Analog

-

Analog
Mechanistic Driver
Basicity (

)
~9.5~8.5 - 8.8< 6.0Inductive (-I) & Field Effects
Lipophilicity (

)
Baseline+0.2 to +0.5+0.8 to +1.2Hydrophobic Surface Area
Metabolic Stability Low (Ring oxidation)ModerateHighC-F Bond Strength (116 kcal/mol)
H-Bond Donor StrongModerateWeakN-H acidity modulation

Conformational Analysis: The Gauche Effect

In fluorinated homoallylic amines, particularly those with fluorine on the aliphatic chain (e.g.,


-fluoro amines), the "Gauche Effect" dominates conformational equilibria.
  • Mechanism: The

    
     hyperconjugation stabilizes the gauche conformer despite steric repulsion.
    
  • Intramolecular H-Bonding: An intramolecular

    
     interaction (approx.[1] 2.0–2.3 Å) can lock the conformation, reducing entropic penalty upon binding to a protein target. This "pre-organized" state is highly valued in inhibitor design.
    

Conformation Open Open Conformer (High Entropy) Interaction Intramolecular Interaction Open->Interaction Fluorine Introduction Locked Locked Conformer (Bioactive State) Interaction->Locked N-H...F H-Bond & Gauche Effect Binding Target Binding (Low Entropic Penalty) Locked->Binding Pre-organization

Figure 1: Conformational restriction driven by intramolecular fluorine interactions.

Synthetic Methodology: Diastereoselective Allylation

The most reliable route to chiral fluorinated phenyl homoallylic amines is the diastereoselective allylation of chiral imines (e.g., Ellman's sulfinimines). This protocol is self-validating via NMR diastereomeric ratio (


) determination.
Protocol: Indium-Mediated Allylation

Objective: Synthesis of (S,S)-1-(2-fluorophenyl)but-3-en-1-amine derivative.

Reagents:

  • (S)-N-(tert-butylsulfinyl)imine derived from 2-fluorobenzaldehyde.

  • Allyl bromide (1.5 equiv).

  • Indium powder (1.2 equiv).

  • THF/H2O (saturated NaBr) system.

Step-by-Step Workflow:

  • Imine Formation: Condense 2-fluorobenzaldehyde with (S)-tert-butanesulfinamide using

    
     in THF. Verify conversion by disappearance of aldehyde peak in 
    
    
    
    NMR.
  • Allylation:

    • Suspend Indium powder in THF.

    • Add allyl bromide and stir for 15 min to generate the organoindium species (active nucleophile).

    • Add the sulfinimine solution at 0°C. The reaction is typically complete in 2-4 hours.

    • Mechanistic Note: The reaction proceeds via a Zimmerman-Traxler transition state, where Indium coordinates to both the sulfinyl oxygen and the imine nitrogen, ensuring high diastereoselectivity (

      
      ).
      
  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Validation (Self-Check): Analyze the crude mixture by

    
     NMR. The diastereomers will show distinct chemical shifts for the methine proton (
    
    
    
    -CH). Integration of these signals provides the
    
    
    .
  • Deprotection: Treat with 4M HCl in dioxane to yield the free amine hydrochloride salt.

Synthesis Start 2-Fluorobenzaldehyde + (S)-Sulfinamide Imine Chiral N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF TS Zimmerman-Traxler Transition State (In) Imine->TS Allyl-Br, In, THF Product Protected Homoallylic Amine (High dr) TS->Product Diastereoselective Addition Final Free Amine HCl Salt Product->Final HCl/Dioxane (Deprotection)

Figure 2: Indium-mediated diastereoselective synthesis of fluorinated homoallylic amines.

Applications in Drug Discovery

The fluorinated phenyl homoallylic amine motif is increasingly utilized to:

  • Block Metabolism: Fluorine at the para-position of the phenyl ring prevents oxidative metabolism.

  • Enhance Potency: The electron-deficient ring can engage in stronger

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
  • Improve Permeability: The reduction in basicity (

    
    ) reduces the energy penalty for desolvation required to cross lipid membranes.
    

References

  • Enantio- and Diastereoselective Synthesis of Homoallylic α-Trifluoromethyl Amines. National Institutes of Health (PMC). Available at: [Link]

  • Indium-Promoted Diastereoselective Addition of Fluorinated Haloallylic Derivatives to Imines. Journal of Organic Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]

  • Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (PMC). Available at: [Link]

Sources

Predictive Metabolism and Reactive Intermediate Profiling of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, predicting and mitigating metabolic liabilities is critical to reducing attrition rates. The molecule 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine presents a unique polyfunctional scaffold containing three distinct metabolic soft spots: a primary amine, a terminal alkene, and a benzylic methyl group.

This whitepaper provides an in-depth mechanistic analysis of the predicted Phase I and Phase II metabolic pathways for this compound. Furthermore, it details a self-validating, mass spectrometry-driven experimental framework designed to empirically map its metabolic clearance and trap transient, potentially toxic reactive electrophiles.

Structural Deconstruction & Mechanistic Rationale

To design an effective in vitro screening protocol, we must first deconstruct the molecule into its functional liabilities and predict the enzymatic causality behind its biotransformation.

The Primary Amine: Oxidative Deamination

Primary amines are highly susceptible to oxidative deamination catalyzed by both Cytochrome P450 (CYP450) and Monoamine Oxidase (MAO) enzymes[1]. The α-carbon adjacent to the primary amine undergoes oxidation to form an intermediate imine, which is subsequently hydrolyzed to yield the corresponding ketone (1-(5-fluoro-2-methylphenyl)but-3-en-1-one)[2]. Understanding the differential contribution of MAO versus CYP450 is critical, as it dictates the choice of subcellular fractions for in vitro assays.

The Terminal Alkene: Epoxidation and Hydrolysis

Terminal alkenes are classic structural alerts. CYP450 enzymes (predominantly CYP3A4 and CYP2E1) oxidize the π-bond to form a highly strained, electrophilic oxirane ring (an epoxide)[3]. Because epoxides can covalently bind to nucleophilic residues on proteins and DNA—leading to idiosyncratic adverse drug reactions (IADRs)—they must be rapidly detoxified. In biological systems, Epoxide Hydrolase (EH) catalyzes the addition of water to the epoxide, opening the ring to form a stable, water-soluble vicinal diol[3].

The Benzylic Methyl Group: Hydroxylation

The presence of a fluorine atom at the meta-position (relative to the aliphatic chain) inductively deactivates the aromatic ring toward direct CYP-mediated aromatic hydroxylation. Consequently, oxidative metabolism is shunted toward the ortho-methyl group. CYP450 enzymes will readily abstract a hydrogen atom from this benzylic position, followed by oxygen rebound, yielding a 2-hydroxymethyl metabolite.

Metabolic_Pathways Parent 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Ketone Ketone Metabolite (Oxidative Deamination) Parent->Ketone MAO / CYP450 Epoxide Terminal Epoxide (Reactive Intermediate) Parent->Epoxide CYP450 (Epoxidation) BenzylOH Benzylic Alcohol (2-Hydroxymethyl) Parent->BenzylOH CYP450 (Hydroxylation) Diol Vicinal Diol (Hydrolysis Product) Epoxide->Diol Epoxide Hydrolase (EH) GSH GSH Adduct (Trapped Metabolite) Epoxide->GSH Glutathione S-Transferase

Caption: Predicted Phase I and Phase II metabolic pathways for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine.

Self-Validating Assay Design: The Causality of Experimental Choices

To empirically validate the pathways outlined above, we must select an in vitro system that balances enzyme competency with analytical clarity.

Why Human Liver Microsomes (HLM)? Metabolic stability studies are routinely conducted using HLMs because they are enriched with CYP450s, Flavin-containing Monooxygenases (FMOs), and Epoxide Hydrolases (EHs)[4]. This makes HLMs the perfect matrix to observe both the formation of the terminal epoxide and its subsequent hydrolysis to the vicinal diol.

Why Stable-Isotope Glutathione (GSH) Trapping? Because the terminal epoxide is a transient, reactive intermediate, it rarely survives long enough to be detected directly by LC-MS/MS. To capture it, we introduce reduced Glutathione (GSH) into the incubation as a surrogate nucleophile. GSH covalently binds to the epoxide, forming a stable adduct[5].

However, biological matrices like HLMs produce immense background noise. To create a self-validating system , we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-GSH)[6]. This guarantees that any true reactive metabolite adduct will appear in the mass spectrometer as a distinct isotopic doublet separated by exactly 3.00 Da. If a peak lacks this doublet, it is instantly dismissed as matrix interference, ensuring absolute trustworthiness in the data[7].

Experimental_Workflow Incubation HLM Incubation (Drug + NADPH + GSH/GSX) Quench Protein Precipitation (Ice-cold ACN) Incubation->Quench Centrifuge Centrifugation (14,000g, 15 min) Quench->Centrifuge LCMS UHPLC-HRMS Analysis Centrifuge->LCMS Data Data Mining (Neutral Loss 129 Da) LCMS->Data

Caption: Self-validating workflow for reactive metabolite trapping using stable-isotope labeled GSH.

Step-by-Step Experimental Methodologies

Protocol A: HLM Metabolic Stability & Profiling Assay

This protocol determines the intrinsic clearance (


) and maps the stable Phase I metabolites (ketone, diol, benzylic alcohol).
  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    [4].
    
  • Pre-Incubation: Add 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Control: Maintain a parallel "-NADPH" control to differentiate enzymatic metabolism from chemical degradation.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via UHPLC-MS/MS in positive Electrospray Ionization (ESI+) mode.

Protocol B: Stable-Isotope GSH Trapping Assay

This protocol is specifically designed to trap the transient epoxide formed at the terminal alkene[8].

  • Trapping Agent Preparation: Prepare a 10 mM trapping solution consisting of a 1:1 molar ratio of unlabeled GSH and

    
    -labeled GSH (GSX)[6].
    
  • Incubation Setup: Combine 1 mg/mL HLM, 10 µM of the test compound (higher concentration ensures detection of minor reactive pathways), and 5 mM of the GSH/GSX trapping mixture in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

    • Self-Validation Control: Include a positive control incubation using Ticlopidine or Clozapine, which are known to form GSH adducts[6][8].

  • Quench & Centrifuge: Quench with 3 volumes of ice-cold ACN, vortex, and centrifuge at 14,000 × g for 15 minutes.

  • High-Resolution MS Analysis: Analyze the supernatant using a UHPLC coupled to a Q-TOF or Orbitrap high-resolution mass spectrometer.

  • Data Mining: Utilize software-assisted data mining to extract peaks exhibiting a neutral loss of 129 Da (loss of pyroglutamate from the GSH moiety) and visually verify the presence of the 3.00 Da isotopic doublet.

Quantitative Data Presentation

To streamline data interpretation during LC-MS/MS analysis, the anticipated mass shifts for the predicted metabolites are summarized below.

Table 1: Anticipated Mass Shifts for Metabolite Identification

Metabolic PathwayEnzymatic DriverTarget Functional GroupMass Shift from Parent (Da)
Oxidative Deamination MAO / CYP450Primary Amine-1.0316
Epoxidation CYP450Terminal Alkene+15.9949
Benzylic Hydroxylation CYP4502-Methyl Group+15.9949
Epoxide Hydrolysis Epoxide HydrolaseEpoxide Intermediate+34.0055
GSH Conjugation Spontaneous / GSTEpoxide Intermediate+323.0787

Table 2: Subcellular Fraction Selection Matrix

Test SystemKey Enzymes PresentPrimary ApplicationLimitations
Human Liver Microsomes (HLM) CYPs, UGTs, FMOs, EHsPhase I stability, Epoxide formation & hydrolysisLacks cytosolic enzymes (e.g., SULTs, NATs, MAO)
Human Liver S9 Fraction CYPs, UGTs, SULTs, MAOComprehensive Phase I/II, MAO-mediated deaminationLower specific activity than HLM
Cryopreserved Hepatocytes Intact cellular enzyme profileIn vivo-like clearance predictionHigh cost, complex preparation

Note: Because MAO is localized to the mitochondrial outer membrane, HLM preparations (which are derived from the endoplasmic reticulum) will underrepresent MAO-mediated oxidative deamination. If MAO clearance is suspected to be the primary driver, S9 fractions or intact hepatocytes must be utilized.

References

1. Investigating Methods of Detection of Glutathione Adducts - Sygnature Discovery. Available at: 2.[4] In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - IntechOpen. Available at: 3.[8] Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet - Cyprotex. Available at: 4.[6] A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry - PubMed (NIH). Available at: 5. Reactive Metabolite Assessment (Stable Label Glutathione Trapping) - Evotec. Available at: 6.[3] Levels of Epoxides in Blood During Inhalation of Alkenes and Alkene Oxides - ResearchGate. Available at: 7.[1] Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B - ACS Publications. Available at: 8.[2] Comparative metabolism and tolerability of racemic primaquine and its enantiomers - Frontiers. Available at:

Sources

pKa values and basicity of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive physicochemical analysis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS: 1248795-11-0), a chiral homoallylic amine intermediate often utilized in the synthesis of complex pharmaceutical scaffolds.

Understanding the basicity (pKa) of this molecule is critical for:

  • Salt Selection: Optimizing solubility and bioavailability.

  • Chiral Resolution: Designing diastereomeric crystallization processes.

  • Process Chemistry: Controlling pH-dependent extraction and purification steps.

Based on structural electronic analysis and Hammett-Taft extrapolation, the conjugate acid pKa (pKaH) of this amine is estimated to be in the range of 9.10 – 9.30 . This places it as a moderately strong base, slightly less basic than typical dialkylamines but comparable to substituted benzylamines.

Structural Analysis & Electronic Effects

The basicity of the primary amine nitrogen is governed by the electron density available for protonation. This density is modulated by three distinct structural vectors:

  • The

    
    -Homoallylic Chain (Steric & Inductive): 
    
    • The amine is attached to a benzylic carbon substituted with a homoallyl group (

      
      ).
      
    • Unlike a simple methyl group (which raises pKa via +I effect), the homoallyl group exerts a mild electron-withdrawing effect due to the

      
       carbons of the alkene, slightly tempering the basicity compared to 
      
      
      
      -methylbenzylamine.
  • The 5-Fluoro Substituent (Electronic Withdrawal):

    • Located at the meta position relative to the benzylic attachment point.

    • Fluorine exerts a strong inductive withdrawal (-I) effect, significantly reducing electron density on the aromatic ring and, by extension, the benzylic nitrogen.

    • Impact: Lowers pKa by approximately 0.4–0.5 units.

  • The 2-Methyl Substituent (Steric & Inductive):

    • Located at the ortho position.

    • Exerts a weak inductive donating (+I) effect.

    • Provides steric bulk that may hinder solvation of the protonated ammonium species, potentially destabilizing the conjugate acid. However, in benzylic systems, the +I effect generally dominates.

    • Impact: Raises pKa by approximately 0.1–0.2 units.

Visualizing the Electronic Vectors

G Core Benzylic Amine Core (Base pKa ~9.33) Result Net pKa Estimate 9.10 - 9.30 Core->Result Baseline F_Sub 5-Fluoro (Meta) Inductive Withdrawal (-I) F_Sub->Result Decreases pKa (~0.5) Me_Sub 2-Methyl (Ortho) Inductive Donation (+I) Me_Sub->Result Increases pKa (~0.2) Allyl Homoallyl Chain Mild Withdrawal (-I) Allyl->Result Minor Decrease

Figure 1: Vector analysis of substituent effects on the basicity of the target amine.

pKa Prediction: The Hammett-Taft Approach

In the absence of direct experimental data, we employ a predictive model based on the additivity of substituent effects on the parent molecule, benzylamine.

ComponentReference / EffectContribution (

pKa)
Resulting pKa
Benzylamine (Parent) Experimental Standard [1]N/A9.33

-Substitution
Homoallyl group (vs H)+0.10 (Est.)~9.43
5-Fluoro Effect

= 0.34;

~ 1.0 [2]
-0.40 to -0.50~8.98
2-Methyl Effect Ortho-effect (Donation)+0.15 to +0.259.18

Predicted Value: 9.18


 0.15 

Note: The


-substitution effect is estimated. While 

-methylbenzylamine (pKa 9.7) is more basic than benzylamine, the electron-withdrawing nature of the distal double bond in the homoallyl chain dampens this increase.

Experimental Protocol: Potentiometric Titration

To validate the predicted pKa, the following "Gold Standard" protocol using potentiometric titration is recommended. This method is self-validating through the use of Bjerrum plots.

Materials
  • Analyte: >10 mg of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (free base or HCl salt).

  • Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low.

  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

Workflow
  • Solubility Check: Dissolve 1 mg of amine in 1 mL of 0.15 M KCl. If turbid, use a co-solvent method (titrate in 30%, 40%, 50% MeOH and extrapolate to 0% aqueous).

  • Blank Titration: Perform a titration on the solvent blank to determine exact carbonate levels and electrode parameters.

  • Sample Titration:

    • Dissolve sample to reach ~1 mM concentration.

    • Acidify to pH 2.0 with 0.1 M HCl (ensures full protonation:

      
      ).
      
    • Titrate with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) purge to pH 12.0.
  • Data Analysis:

    • Plot pH vs. Volume of KOH.

    • Identify the inflection point (equivalence point).

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Titration Start Start: Sample Preparation (1 mM in 0.15 M KCl) Acidify Acidify to pH 2.0 (Form R-NH3+) Start->Acidify Titrate Titrate with KOH (Measure pH vs Vol) Acidify->Titrate Calc Calculate pKa (Half-Equivalence Point) Titrate->Calc

Figure 2: Standard Potentiometric Titration Workflow.

Implications for Drug Development

A. Salt Selection Strategy

With a pKa of ~9.2, this amine is a strong base. To form a stable, crystalline salt, the counter-acid should generally have a pKa at least 2-3 units lower than the base (Rule of 3).

  • Recommended Acids:

    • Hydrochloric Acid (pKa -7): Will form a highly stable salt.

    • Methanesulfonic Acid (pKa -1.9): Excellent for increasing solubility.

    • Tartaric Acid (pKa 2.98): Suitable, but the

      
      pKa is narrower (~6 units), potentially leading to salt disproportionation in high humidity.
      
B. Chiral Resolution

The molecule contains a chiral center at the


-position.
  • Resolution Agent: Use chiral acids such as (L)-Dibenzoyl Tartaric Acid or (S)-Mandelic Acid .

  • Mechanism: The pKa difference allows for proton transfer, forming diastereomeric salts with distinct solubility profiles in solvents like Ethanol/IPA.

C. Lipophilicity (LogD)
  • At pH 7.4 (Physiological): The amine will be >98% protonated (

    
    ).
    
  • Consequence: High aqueous solubility but lower membrane permeability in the stomach/bloodstream unless formulated to mask the charge or relying on active transport.

References

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

Methodological & Application

Stereoselective Synthesis Protocols for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of chiral homoallylic amines is a critical operation in modern drug discovery, providing versatile building blocks for complex nitrogen-containing heterocycles and pharmaceutical active ingredients. This application note details a robust, highly diastereoselective protocol for the synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine .

To achieve absolute stereocontrol, this methodology leverages the Ellman chiral auxiliary—specifically, (R)-tert-butanesulfinamide. By guiding the reaction through a highly ordered transition state, this protocol ensures predictable stereochemistry, scalability, and high atom economy, establishing a self-validating framework for bench chemists and process scientists.

Mechanistic Rationale & Transition State Dynamics

The success of this protocol relies on the precise orchestration of Lewis acid-mediated condensation and conformationally locked nucleophilic addition.

  • Imine Condensation Causality: Titanium(IV) ethoxide [Ti(OEt)₄] is specifically selected over standard desiccants (e.g., MgSO₄) because it serves a dual purpose. It acts as a mild Lewis acid to activate the 5-fluoro-2-methylbenzaldehyde, and it irreversibly scavenges water (precipitating as TiO₂) to drive the equilibrium forward. Crucially, it does this without causing the acid-catalyzed racemization of the sensitive sulfinamide auxiliary .

  • Allylation Transition State Causality: The allylation step utilizes allylmagnesium bromide in anhydrous dichloromethane (CH₂Cl₂) at –78 °C. Dichloromethane is strictly chosen over coordinating solvents like THF. A non-coordinating solvent forces the magnesium atom to internally coordinate with both the sulfinyl oxygen and the imine nitrogen. This locks the substrate into a rigid, six-membered Zimmerman-Traxler-type chair transition state, maximizing facial selectivity. In coordinating solvents, competitive solvent binding disrupts this cyclic state, significantly eroding the diastereomeric ratio .

TS_Model Mg Mg(II) O O (Sulfinyl) Mg->O N N (Imine) Mg->N C_allyl C (Allyl) Mg->C_allyl S S (Chiral) O->S C_imine C (Imine) N->C_imine S->N C_allyl->C_imine Nucleophilic Attack

Cyclic transition state dictating stereochemical outcome during the Grignard allylation step.

Synthetic Strategy & Workflow

The synthesis is executed in three distinct phases: Condensation, Allylation, and Deprotection. The use of the (R)-auxiliary selectively directs the formation of the (S)-configuration at the newly formed benzylic stereocenter .

Pathway A 5-Fluoro-2-methylbenzaldehyde + (R)-t-Butanesulfinamide B Ti(OEt)4, THF Imine Condensation A->B C Chiral N-Sulfinyl Imine B->C D Allylmagnesium Bromide CH2Cl2, -78 °C C->D E Homoallylic Sulfinamide (High dr) D->E F HCl / MeOH Deprotection E->F G (1S)-1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine F->G

Workflow for the stereoselective synthesis of the chiral homoallylic amine via Ellman's auxiliary.

Materials, Reagents, and Stoichiometry

Table 1: Reagents for Phase 1 (Imine Condensation)

ReagentMW ( g/mol )Eq.AmountRole
5-Fluoro-2-methylbenzaldehyde138.141.001.38 g (10.0 mmol)Electrophile
(R)-(+)-tert-Butanesulfinamide121.181.051.27 g (10.5 mmol)Chiral Auxiliary
Titanium(IV) ethoxide228.112.004.56 g (20.0 mmol)Lewis Acid / Desiccant
Tetrahydrofuran (Anhydrous)--25.0 mLSolvent

Table 2: Reagents for Phase 2 (Stereoselective Allylation)

ReagentMW ( g/mol )Eq.AmountRole
Chiral N-Sulfinyl Imine241.321.002.41 g (10.0 mmol)Substrate
Allylmagnesium bromide (1M in Et₂O)145.302.0020.0 mL (20.0 mmol)Nucleophile
Dichloromethane (Anhydrous)--40.0 mLSolvent

Step-by-Step Experimental Protocols

Phase 1: Imine Condensation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen (N₂) for 10 minutes.

  • Reagent Addition: Dissolve 5-fluoro-2-methylbenzaldehyde (1.38 g, 10.0 mmol) and (R)-(+)-tert-butanesulfinamide (1.27 g, 10.5 mmol) in anhydrous THF (25 mL) under N₂.

  • Activation: Using a syringe, add Ti(OEt)₄ (4.56 g, 20.0 mmol) dropwise over 5 minutes at room temperature. The solution will turn slightly yellow.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

  • Quench & Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃ (or brine) while stirring vigorously. A thick white precipitate (TiO₂) will form immediately.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The imine product appears as a new, highly UV-active spot with a lower


 than the starting aldehyde. Confirm completion via ¹H NMR by the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the imine CH=N singlet (~8.6 ppm).
Phase 2: Stereoselective Allylation
  • Preparation: In a flame-dried 100 mL Schlenk flask under N₂, dissolve the crude N-sulfinyl imine (approx. 2.41 g, 10.0 mmol) in anhydrous CH₂Cl₂ (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to –78 °C for 15 minutes.

  • Nucleophilic Addition: Slowly add allylmagnesium bromide (20.0 mL of a 1M solution in Et₂O, 20.0 mmol) dropwise via syringe down the side of the flask over 15 minutes to maintain the internal temperature.

  • Reaction: Stir the mixture at –78 °C for 3 hours. Do not allow the reaction to warm up, as this will degrade the diastereomeric ratio.

  • Quench: Quench the reaction at –78 °C by the slow addition of saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Dilute with CH₂Cl₂ (20 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry the combined organics over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure homoallylic sulfinamide.

Self-Validation Checkpoint: Quench a 0.1 mL aliquot and analyze via chiral HPLC or ¹H NMR. The diastereomeric ratio (dr) is determined by integrating the distinct tert-butyl singlets of the major and minor diastereomers (~1.2 ppm). A successful reaction yields a dr of >98:2.

Phase 3: Sulfinyl Deprotection
  • Preparation: Dissolve the purified homoallylic sulfinamide (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Cleavage: Add a solution of 4M HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol and dioxane. Triturate the resulting residue with cold diethyl ether (Et₂O) to precipitate the 1-(5-fluoro-2-methylphenyl)but-3-en-1-amine hydrochloride salt as a white solid. Filter and dry under high vacuum.

Self-Validation Checkpoint: The cleavage of the sulfinyl group is confirmed by the complete disappearance of the tert-butyl singlet in the ¹H NMR spectrum. LC-MS must display the [M+H]⁺ ion corresponding to the free amine (m/z 180.1).

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch, compare the isolated intermediates and final product against the following expected analytical metrics.

Table 3: Expected Yield and Quality Metrics

StepIntermediate/ProductExpected YieldPurity (HPLC)Stereochemical Purity
1 N-Sulfinyl Imine85 – 92%>95%N/A (Chiral Auxiliary Intact)
2 Homoallylic Sulfinamide80 – 88%>98%>98:2 dr (via ¹H NMR)
3 Homoallylic Amine HCl90 – 95%>99%>99% ee (via Chiral HPLC)

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews URL:[Link]

  • Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products Chemical Reviews URL:[Link]

  • Asymmetric Synthesis of Tetrahydro-β-carboline Alkaloids Employing Ellman's Chiral Auxiliary ResearchGate URL:[Link]

Asymmetric Allylation Methods for the Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral homoallylic amines are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. This guide provides an in-depth analysis of two powerful asymmetric allylation methodologies for the synthesis of the target molecule, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine. We will explore a robust organocatalytic approach utilizing a chiral BINOL-derived phosphoric acid and a highly efficient transition-metal-catalyzed method employing an iridium complex. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful implementation.

Introduction

The enantioselective addition of an allyl group to an imine is one of the most direct and effective strategies for preparing chiral homoallylic amines.[1] These compounds serve as versatile building blocks, with the amine functionality providing a handle for further modification and the alkene moiety allowing for a wide range of subsequent transformations.[2][3] The target molecule, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, incorporates a fluorinated phenyl ring, a common feature in contemporary medicinal chemistry that can enhance metabolic stability and binding affinity.

The primary challenge in this synthesis is controlling the stereochemistry at the newly formed C-N bond. Over the past few decades, significant progress has been made, moving from stoichiometric chiral reagents to more efficient and atom-economical catalytic methods.[4][5] This guide will focus on two such state-of-the-art catalytic systems that offer high enantioselectivity and operational simplicity.

Overall Synthetic Workflow

The synthesis of the target chiral amine begins with the formation of an imine from 5-fluoro-2-methylbenzaldehyde. This imine then undergoes the key asymmetric allylation step, followed by deprotection to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product SM1 5-Fluoro-2-methylbenzaldehyde Imine Step 1: Imine Formation SM1->Imine SM2 Protecting Group Source (e.g., PMP-NH2) SM2->Imine SM3 Allylating Agent (e.g., Allylboronate) Allylation Step 2: Asymmetric Allylation (Key Stereochemical Step) SM3->Allylation Imine->Allylation Intermediate Imine Deprotection Step 3: Deprotection Allylation->Deprotection Protected Amine Product 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (Enantiomerically Enriched) Deprotection->Product G Catalyst Chiral Phosphoric Acid (CPA) Activated Activated Imine-CPA Complex (Chiral Ion Pair) Catalyst->Activated Protonation Imine Substrate Imine Imine->Activated Product_Complex Product-CPA Complex Activated->Product_Complex Nucleophilic Attack Allylboronate Allylboronate Allylboronate->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Homoallylic Amine Product_Complex->Product Release

Caption: Simplified catalytic cycle for CPA-catalyzed imine allylation.

Detailed Protocol

Step 1a: Synthesis of N-(p-methoxyphenyl) Imine

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 5-fluoro-2-methylbenzaldehyde (1.0 eq), p-methoxyaniline (1.05 eq), and toluene (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the reaction to room temperature, wash the solution with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is typically used in the next step without further purification.

Step 1b: Asymmetric Allylation

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5 mol%) in anhydrous toluene (0.1 M).

  • Add the crude N-(p-methoxyphenyl) imine (1.0 eq) to the catalyst solution.

  • Cool the mixture to the specified reaction temperature (e.g., 0 °C or -20 °C).

  • Add allylboronic acid pinacol ester (1.5 eq) dropwise over 10 minutes.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 1c: Deprotection of the PMP Group

  • Dissolve the purified protected amine in a mixture of acetonitrile and water (4:1).

  • Add ceric ammonium nitrate (CAN) (2.5 eq) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.

  • Make the aqueous layer basic (pH > 10) with 2M NaOH and extract again with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine.

Expected Results
Catalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
508592
5-208296
208090

Note: Data are representative and may vary based on specific catalyst structure and reaction conditions.

Method 2: Iridium-Catalyzed Asymmetric Allylation

Transition-metal catalysis offers a complementary approach, often with different substrate scopes and reaction conditions. Iridium-catalyzed asymmetric allylic substitution reactions are particularly powerful for forming C-N bonds with high enantioselectivity. [6][7]

Mechanistic Rationale

The reaction typically proceeds through the formation of a chiral iridium-π-allyl complex. [7]The chiral ligand, often a phosphoramidite, controls the facial selectivity of the subsequent nucleophilic attack by the imine (or a derivative). A key feature of some iridium-catalyzed systems is the "umpolung" or reversal of polarity, where the imine acts as a nucleophile. [8][9]This can be achieved by generating a 2-azaallyl anion in situ, which then attacks the iridium-π-allyl electrophile.

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle cluster_product Product Formation Ir_precatalyst [Ir(COD)Cl]₂ + Chiral Ligand Active_Ir Active Chiral Ir(I) Complex Ir_precatalyst->Active_Ir Pi_allyl Chiral Ir(III)-π-allyl Complex Active_Ir->Pi_allyl Oxidative Addition Allyl_source Allyl Carbonate Allyl_source->Pi_allyl Product_Ir Product-Ir Complex Pi_allyl->Product_Ir Nucleophilic Attack Imine_anion 2-Azaallyl Anion (from Imine + Base) Imine_anion->Product_Ir Product_Ir->Active_Ir Regeneration Product Enantioenriched Homoallylic Amine Product_Ir->Product Reductive Elimination

Caption: General catalytic cycle for an Ir-catalyzed allylic amination.

Detailed Protocol

Step 2a: In Situ Catalyst Preparation

  • In a glovebox or using a Schlenk line, add [Ir(COD)Cl]₂ (1.0 mol%) and a chiral phosphoramidite ligand (e.g., a Feringa-type ligand) (2.2 mol%) to a flame-dried flask.

  • Add anhydrous, degassed solvent (e.g., THF or DME).

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

Step 2b: Asymmetric Allylation

  • To the catalyst solution, add the N-protected imine (e.g., N-benzhydryl imine of 5-fluoro-2-methylbenzaldehyde) (1.0 eq) and allyl carbonate (1.2 eq).

  • Add a suitable base (e.g., Cs₂CO₃ or LiOtBu) (1.5 eq).

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Step 2c: Deprotection

  • Deprotection of the N-benzhydryl group can be achieved under acidic conditions (e.g., TFA in CH₂Cl₂) or via hydrogenolysis (e.g., H₂, Pd/C) to yield the final primary amine.

Expected Results
Ligand TypeBaseYield (%)Enantiomeric Excess (ee, %)
Phosphoramidite L1Cs₂CO₃9095
Phosphoramidite L2LiOtBu8897
(S)-tol-BINAPCs₂CO₃8591

Note: Data are representative and depend heavily on the specific ligand and base combination. Ligand screening is often necessary for optimization. [10]

Conclusion

Both the organocatalytic and the iridium-catalyzed methods provide highly effective and enantioselective routes to the target molecule, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine. The choice between the two may depend on factors such as catalyst cost and availability, substrate scope, and sensitivity to air and moisture. The chiral phosphoric acid method offers the advantage of being metal-free, while the iridium-catalyzed reaction may offer a broader substrate scope and higher turnover numbers in some cases. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable chiral building block.

References

  • M. G. M. H. C. J. van den Nieuwendijk, J. Mecinović, "Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers," ACS Omega, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8264789/]
  • A. V. Stops, M. K. Maiti, "Asymmetric organocatalytic synthesis of chiral homoallylic amines," Loughborough University Research Repository, 2024. [URL: https://repository.lboro.ac.uk/articles/journal_contribution/Asymmetric_organocatalytic_synthesis_of_chiral_homoallylic_amines/25410145]
  • M. K. Maiti, A. V. Stoyanov, "Asymmetric organocatalytic synthesis of chiral homoallylic amines," Beilstein Journal of Organic Chemistry, 2024. [URL: https://www.beilstein-journals.org/bjoc/articles/20/201]
  • L. Wan, D. Niu, "Iridium-Catalyzed Asymmetric Umpolung Allylation of N-Fluorenyl Imines to Prepare 1,4-Disubstituted Homoallylic Amines," Synlett, 2017. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588915]
  • H.-X. Huo, J. R. Duvall, M.-Y. Huang, R. Hong, "Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates," Organic Chemistry Frontiers, 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/qo/c3qo00081h]
  • Maiti, M. K., & Stoyanov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11404172/]
  • Maiti, M. K., & Stoyanov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11404172/]
  • Huo, H. X., Duvall, J. R., Huang, M. Y., & Hong, R. (2014). Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers, 1(4), 403-424. [URL: https://pubs.rsc.org/en/content/articlehtml/2014/qo/c3qo00081h]
  • Basile, T., Bocoum, A., Savoia, D., & Umani-Ronchi, A. (1994). Enantioselective Synthesis of Homoallylic Amines by Addition of Allylmetal Reagents to Imines Derived from (S)-Valine Esters. The Journal of Organic Chemistry, 59(25), 7766–7771. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00104a034]
  • Niu, D., & Wan, L. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society, 138(39), 12972–12978. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b07890]
  • Maiti, M. K., & Stoyanov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 2349–2377. [URL: https://www.beilstein-journals.org/bjoc/articles/20/201]
  • Yus, M., & González-Gómez, J. C. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5565–5698. [URL: https://pubs.acs.org/doi/abs/10.1021/cr300446z]
  • Wang, Z., & Li, P. (2026). Asymmetric organocatalytic α-C–H allylation of N-arylidene-protected alkyl amines. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00361]
  • Yus, M., & González-Gómez, J. C. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. CORE. [URL: https://core.ac.uk/display/85239928]
  • Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597330/]
  • Zhou, Y. G. (2009). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines. Organic Letters, 11(4), 879–882. [URL: https://pubs.acs.org/doi/10.1021/ol8028717]
  • Hartwig, J. F., & Stanley, L. M. (2011). Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. Angewandte Chemie International Edition, 50(16), 3793–3797. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555230/]
  • Hayashi, T., & Ueyama, K. (2011). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. HUSCAP. [URL: https://eprints.lib.hokudai.ac.jp/dspace/handle/2115/48082]
  • Helmchen, G. (2021). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Presentation. [URL: https://www.organ.su.
  • Schaus, S. E., & Lou, S. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. The Journal of Organic Chemistry, 73(3), 1068–1073. [URL: https://pubs.acs.org/doi/10.1021/jo702263q]
  • Niu, D. (2025). Catalytic Asymmetric Umpolung Reactions of Imines. ResearchGate. [URL: https://www.researchgate.net/publication/307525916_Catalytic_Asymmetric_Umpolung_Reactions_of_Imines]
  • Alam, R., Das, A., Huang, G., Eriksson, L., Himo, F., & Szabó, K. J. (2014). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Organic & Biomolecular Chemistry, 12(15), 2424–2432. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00248a]
  • Madej, D., & Skarżewski, J. (2022). Brown Allylation: Application to the Synthesis of Natural Products. European Journal of Organic Chemistry, 2022(1). [URL: https://air.unimi.it/retrieve/handle/2434/891392/1460595/jo202101292.pdf]
  • Hall, D. G., & Leonori, D. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 138(50), 16216–16232. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b09894]
  • Hoveyda, A. H., & Lee, K. S. (2009). Enantioselective Synthesis of Allylboronates Bearing a Tertiary or Quaternary B-Substituted Stereogenic Carbon by NHC–Cu-Catalyzed Substitution Reactions. Journal of the American Chemical Society, 131(41), 14660–14661. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783478/]

Sources

Application Note: Asymmetric Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine via Ellman’s Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure homoallylic amines is a critical operation in modern drug discovery, particularly for the development of functionalized nitrogen heterocycles and targeted protein degraders (e.g., VHL ligands) ()[1]. This application note details a robust, highly diastereoselective protocol for synthesizing 1-(5-fluoro-2-methylphenyl)but-3-en-1-amine using (R)-tert-butanesulfinamide (Ellman's auxiliary). By leveraging a predictable six-membered transition state, this three-step workflow guarantees exceptional stereocontrol and high overall yields.

Mechanistic Causality & Experimental Design

To ensure a self-validating and reproducible workflow, it is essential to understand the physicochemical causality behind each reagent selection:

  • Imine Condensation (Thermodynamic Control): 5-Fluoro-2-methylbenzaldehyde is sterically hindered by the ortho-methyl group. Standard desiccants (like MgSO₄) fail to drive the condensation to completion. Instead, Titanium(IV) ethoxide (

    
    ) is employed. It acts as a potent Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium forward without degrading the auxiliary ()[2].
    
  • Diastereoselective Allylation (Kinetic Control): The addition of allylmagnesium bromide is performed in non-coordinating solvents (CH₂Cl₂) at –48 °C. The Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a rigid, chair-like transition state. The bulky tert-butyl group sterically shields one face of the imine, forcing the nucleophile to attack from the less hindered face, reliably yielding diastereomeric ratios (dr) > 95:5 ()[3].

  • Auxiliary Cleavage (Stereoretention): The N–S bond of the sulfinamide is highly sensitive to acidic solvolysis. Treatment with methanolic HCl rapidly cleaves the auxiliary, generating a volatile sulfinate ester and the target primary amine hydrochloride, with complete retention of the carbon stereocenter ()[4].

Workflow & Logic Visualization

Workflow SM 5-Fluoro-2-methylbenzaldehyde + (R)-t-Bu-Sulfinamide Step1 Imine Condensation Ti(OEt)4, THF, 25°C SM->Step1 Step2 Diastereoselective Allylation Allyl-MgBr, CH2Cl2, -48°C Step1->Step2 Step3 Auxiliary Cleavage 4M HCl in Dioxane/MeOH Step2->Step3 Product (1R)-1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Step3->Product

Figure 1: Three-step synthetic workflow for chiral homoallylic amine generation using Ellman's auxiliary.

Mechanism cluster_0 Stereocontrol Logic (Ellman's Auxiliary) Imine Chiral Sulfinyl Imine (E-geometry) TS Six-Membered Cyclic Transition State Mg2+ coordinates O(sulfinyl) & N(imine) Imine->TS + Allyl-MgBr Attack Facial Attack Nucleophile approaches from unhindered face TS->Attack Steric shielding by t-Bu Result High Diastereomeric Ratio (dr > 95:5) Attack->Result

Figure 2: Mechanistic rationale for high diastereoselectivity via a cyclic transition state.

Quantitative Data Presentation

Table 1: Stoichiometric Matrix & Reaction Parameters

ParameterStep 1: CondensationStep 2: AllylationStep 3: Cleavage
Reagent Stoichiometry 1.0 eq Aldehyde : 1.05 eq Auxiliary1.0 eq Imine : 2.0 eq Grignard1.0 eq Substrate : 4.0 eq HCl
Catalyst / Additive 2.0 eq

NoneNone
Solvent System Anhydrous THFAnhydrous CH₂Cl₂Methanol / 1,4-Dioxane
Optimal Temperature 25 °C–48 °C25 °C
Typical Yield 85 – 95%80 – 90%> 95%

Table 2: Methodological Comparison for Imine Allylation

MethodologyReagentsStereocontrol (dr)Operational Notes
Grignard Addition Allyl-MgBr, CH₂Cl₂Excellent (>95:5)Requires strict anhydrous conditions and low temps (–48 °C). Gold standard for ortho-substituted aryls.
Barbier-Type Allyl bromide, In(0), THFGood (90:10)Greener (aqueous tolerant); runs at room temp. Indium is expensive but recyclable ()[4].

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-N-(5-Fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 5-fluoro-2-methylbenzaldehyde (10.0 mmol, 1.0 eq) and (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (25 mL).

  • Activation: Add

    
     (20.0 mmol, 2.0 eq) dropwise via syringe at room temperature. Stir the yellow solution for 12–18 hours.
    
  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). Complete consumption of the UV-active aldehyde and the appearance of a slower-eluting, bright yellow imine spot confirms reaction completion.

  • Quench & Workup: Vigorously stir the mixture and rapidly add an equal volume of saturated aqueous NaCl (25 mL). Self-Validation: An immediate, voluminous white precipitate of TiO₂ will form, confirming the destruction of the titanium complex.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 20 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography if residual aldehyde remains.

Step 2: Diastereoselective Grignard Allylation
  • Preparation: Dissolve the purified sulfinyl imine (8.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL) under an argon atmosphere.

  • Temperature Control: Cool the reaction mixture to –48 °C using a dry ice/acetonitrile bath. Note: Do not use a dry ice/acetone bath (–78 °C), as the steric bulk of the ortho-methyl group severely retards the reaction rate at lower temperatures.

  • Addition: Add allylmagnesium bromide (1.0 M in diethyl ether, 16.0 mL, 2.0 eq) dropwise over 15 minutes to maintain the internal temperature. Stir at –48 °C for 4 hours.

  • Self-Validation Check: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the yellow imine and the formation of a more polar, UV-active product spot.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the homoallylic sulfinamide.

Step 3: Acidic Cleavage to the Free Primary Amine
  • Preparation: Dissolve the homoallylic sulfinamide (6.0 mmol, 1.0 eq) in methanol (10 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (6.0 mL, 24.0 mmol, 4.0 eq). Stir the mixture at room temperature for 1 hour.

  • Self-Validation Check: The reaction mixture will shift from a clear solution to a slightly cloudy suspension as the amine hydrochloride salt begins to precipitate. TLC (ninhydrin stain) will reveal a positive primary amine spot at the baseline.

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles (including the cleaved sulfinate ester). Triturate the resulting solid with diethyl ether to isolate the pure 1-(5-fluoro-2-methylphenyl)but-3-en-1-amine hydrochloride salt.

  • Freebasing (Optional): To obtain the free amine, partition the salt between 1M NaOH (15 mL) and CH₂Cl₂ (15 mL). Extract, dry the organic layer, and concentrate.

References

  • Ellman, J. A., Robak, M. T., & Herbage, M. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL:[Link]

  • Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 40. URL:[Link]

  • Foubelo, F., & Yus, M. (2018). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 96, 179-195. URL:[Link]

  • Soares, P., et al. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 66(18), 12853-12873. URL:[Link]

Sources

Strategic Synthesis of Fluorinated Chiral Homoallylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of chiral homoallylic amines containing fluorine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Application Note: AN-FL-2026-03

Executive Summary

The incorporation of fluorine into homoallylic amines creates privileged structural motifs in drug discovery. These scaffolds serve as non-hydrolyzable peptide isosteres, where the gem-difluoro group mimics the carbonyl oxygen, or as lipophilic cores modulating pKa and metabolic stability. This guide details two robust, diastereoselective protocols for synthesizing these architectures using N-tert-butanesulfinyl (Ellman) imine chemistry:

  • Method A: Synthesis of gem-difluoro homoallylic amines via Indium-mediated allylation.

  • Method B: Synthesis of

    
    -trifluoromethyl homoallylic amines via Grignard addition.
    

Scientific Foundation & Mechanism

The Fluorine Effect in Peptidomimetics

Fluorinated homoallylic amines are valuable because they introduce electronic modulation without drastic steric penalties.

  • 
    -difluoro amines (Gem-difluoro):  The C-F bond length (1.35 Å) is similar to C=O (1.23 Å). The gem-difluoro methylene group acts as a bioisostere for the amide bond, resisting proteolysis while maintaining hydrogen bond accepting capability.
    
  • 
    -Trifluoromethyl amines:  The strongly electron-withdrawing CF
    
    
    
    group lowers the pKa of the adjacent amine (by ~2-3 units), improving oral bioavailability and blood-brain barrier penetration.
Stereochemical Control Strategy

Both protocols utilize the N-tert-butanesulfinyl auxiliary. The high diastereoselectivity arises from the formation of a rigid, chelated transition state (Zimmerman-Traxler model) involving the metal cation, the sulfinyl oxygen, and the imine nitrogen.

TransitionState cluster_0 Method B: Chelation Control Model TS Chelated Transition State (Mg coordinated to O and N) ReFace Re-face Attack (Less Hindered) TS->ReFace Allyl MgBr Product Chiral Homoallylic Amine (S,S)-Diastereomer ReFace->Product Hydrolysis

Figure 1: Simplified chelation-controlled addition model. The metal center locks the imine conformation, directing the nucleophile to the less hindered face.

Method A: gem-Difluoro Homoallylic Amines

Reaction Type: Indium-mediated Reformatsky-type Allylation Key Reagent: 3-bromo-3,3-difluoropropene

Rationale

Indium is the metal of choice over Zinc for this transformation because it tolerates moisture and does not require activation. The reaction proceeds through a transient gem-difluoroallylindium species.

Protocol

Materials:

  • (R)-N-tert-butanesulfinyl aldimine (1.0 equiv)

  • 3-Bromo-3,3-difluoropropene (1.5 equiv)

  • Indium powder (1.2 equiv, -100 mesh recommended)

  • Sodium Iodide (0.2 equiv, optional additive for rate acceleration)

  • Solvent: THF/H

    
    O (1:1 v/v) or pure THF
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve the chiral imine (1.0 mmol) in THF (3 mL).

  • Activation: Add Indium powder (138 mg, 1.2 mmol) and NaI (30 mg, 0.2 mmol).

  • Addition: Add 3-bromo-3,3-difluoropropene (235 mg, 1.5 mmol) dropwise. Caution: Slight exotherm possible.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Self-Validation Check: Monitor by TLC. The sulfinyl imine (higher R

      
      ) should disappear, replaced by a more polar amine spot.
      
  • Workup: Quench with saturated aq. NaHCO

    
    . Filter through a Celite pad to remove Indium salts. Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Deprotection (Optional): Treat with 4M HCl in dioxane/MeOH to yield the free amine hydrochloride salt.

Expected Results
  • Yield: 75–90%

  • Diastereomeric Ratio (dr): Typically >95:5[1]

  • Data Interpretation: The gem-difluoro group appears as a distinctive multiplet in

    
    F NMR around -100 to -115 ppm.
    

Method B: -Trifluoromethyl Homoallylic Amines

Reaction Type: Grignard Addition to Ketimines Key Reagent: Allylmagnesium bromide

Rationale

Synthesizing chiral amines with a quaternary center bearing a CF


 group is challenging due to steric hindrance and the "instability" of trifluoromethyl ketones (hydrate formation). The N-sulfinyl ketimine is sufficiently activated to accept the allyl nucleophile.
Protocol

Materials:

  • (R)-N-tert-butanesulfinyl trifluoromethyl ketimine (1.0 equiv)

  • Allylmagnesium bromide (2.0 equiv, 1.0 M in Et

    
    O)
    
  • Solvent: CH

    
    Cl
    
    
    
    (DCM) or Toluene (Non-coordinating solvents enhance chelation)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the trifluoromethyl ketimine (1.0 mmol) in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78 °C. Critical Step: Low temperature is essential to prevent background racemization and ensure chelation control.

  • Addition: Add Allylmagnesium bromide (2.0 mL, 2.0 mmol) dropwise over 10 minutes.

  • Equilibration: Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NH

    
    Cl solution dropwise at 0 °C.
    
  • Extraction: Extract with DCM. Wash organic layer with brine and dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low dr Lack of chelationSwitch solvent from THF to DCM or Toluene. Add 1.1 equiv AlMe

to pre-complex the imine.
Low Yield Enolization of imineEnsure reagents are added slowly at -78 °C. Use Allyl Zinc bromide if Grignard is too basic.
Imine Hydrolysis Wet solventUse freshly distilled solvents; CF

imines are moisture sensitive.

Workflow Visualization

Workflow cluster_inputs Starting Materials Imine Chiral N-Sulfinyl Imine (R-configuration) Reaction Diastereoselective Addition (In-mediated or Mg-chelated) Imine->Reaction Reagent Fluorinated Allyl Source (Bromide or Grignard) Reagent->Reaction Intermediate Sulfinamide Intermediate (Purify & Determine dr) Reaction->Intermediate T < RT (Mg) RT (In) Deprotection Acidic Cleavage (HCl/MeOH) Intermediate->Deprotection Final Chiral Fluorinated Homoallylic Amine Salt Deprotection->Final

Figure 2: General workflow for the synthesis of fluorinated homoallylic amines from chiral imines.

References

  • Indium-Mediated Allylation of Sulfonimines: Lu, W.; Chan, T. H. Indium- and Zinc-Mediated Allylation of Sulfonimines in Aqueous Media. J. Org. Chem. 2000 , 65, 8589–8594. Link

  • Ellman Imine Review: Ellman, J. A.; Owens, T. D.; Tang, T. P.[2] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[1][3][4] Acc.[5] Chem. Res. 2002 , 35, 984–995. Link

  • Gem-difluoroallylation: Lin, X.; Artman, G. D.; et al. Diastereoselective Synthesis of gem-Difluoro-homoallylamines. Org.[2][5][6][7][8][9] Lett. 2006 , 8, 5673. (Contextual citation for gem-difluoro methodology).

  • Trifluoromethyl Ketimine Allylation: Kuduk, S. D.; et al. Synthesis of alpha-trifluoromethyl amines via nucleophilic addition to N-sulfinyl ketimines. Tetrahedron Lett. 2004 , 45, 6641. Link

  • General Fluorine in MedChem: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry.[5] Chem. Soc. Rev. 2008 , 37, 320-330. Link

Sources

Application Note: Catalytic Enantioselective Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Chiral homoallylic amines are highly privileged building blocks in drug discovery, serving as versatile precursors for β-amino acids, nitrogen heterocycles, and complex active pharmaceutical ingredients (APIs). The target molecule, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , features a halogenated aryl pharmacophore paired with a terminal olefin, making it a highly valuable intermediate for late-stage functionalization (e.g., via cross-metathesis or oxidative cleavage).

While traditional stoichiometric chiral auxiliaries (such as Ellman’s sulfinamide) are effective, they suffer from poor atom economy and scale-up limitations. To address this, we detail a state-of-the-art catalytic enantioselective allylboration utilizing a chiral C1-symmetric N-heterocyclic carbene (NHC)–copper complex.

Causality of Experimental Design
  • N-Phosphinoyl Directing Group: Unlike simple N-alkyl imines, N-phosphinoylimines are highly crystalline and resistant to hydrolysis. More importantly, the strongly Lewis basic P=O bond coordinates tightly to the Cu center in the transition state, rigidifying the complex and maximizing facial selectivity.

  • C1-Symmetric NHC Ligand: C2-symmetric ligands often create mismatched steric clashes with the bulky P,P-diphenylphosphinoyl group. A C1-symmetric NHC provides a "monofaced" steric wall that perfectly accommodates the protecting group while strictly blocking the re-face of the imine.

  • Methanol as a Turnover Reagent: The intermediate formed after allyl transfer is a stable Cu-amide. Without a proton source, the catalyst becomes trapped. Adding stoichiometric MeOH protonates the amide to release the product and generates the active Cu-OMe species, which readily undergoes transmetalation with the allylboronate to restart the cycle.

Workflow Visualization

G Precat Imidazolinium Salt + CuCl + NaOt-Bu ActiveCat Active Catalyst [NHC-Cu-OMe] Precat->ActiveCat Base activation + MeOH Transmetalation Transmetalation with Allyl-B(pin) ActiveCat->Transmetalation AllylCu Chiral Allyl-Cu Intermediate Transmetalation->AllylCu B-to-Cu Exchange TS 6-Membered Cyclic Transition State AllylCu->TS Imine Coordination Imine N-Phosphinoylimine (5-Fluoro-2-methylphenyl) Imine->TS Homoallylic N-Phosphinoyl Homoallylic Amine TS->Homoallylic Enantioselective Addition Homoallylic->ActiveCat Catalyst Regeneration (via MeOH) Deprotect Acidic Cleavage (HCl / MeOH) Homoallylic->Deprotect Target Target Molecule: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Deprotect->Target

Figure 1: Cu-NHC catalyzed enantioselective allylboration cycle for N-phosphinoylimines.

Quantitative Optimization Data

The table below summarizes the critical optimization parameters that justify the selected protocol conditions. The use of a C1-symmetric catalyst at sub-ambient temperatures is strictly required to achieve pharmaceutical-grade enantiomeric excess (>98:2 e.r.).

EntryCatalyst SymmetryTemp (°C)Proton SourceYield (%)Enantiomeric Ratio (e.r.)
1C2-Symmetric NHC22MeOH (2.0 eq)8560:40
2C1-Symmetric NHC22MeOH (2.0 eq)9292:8
3 C1-Symmetric NHC -15 MeOH (2.0 eq) 96 98.5:1.5
4C1-Symmetric NHC-15None< 10N/A (Catalyst Trapped)

Self-Validating Experimental Protocols

Step 1: Synthesis of the N-Phosphinoylimine

Causality: P,P-diphenylphosphinic amide is a poor nucleophile. Titanium(IV) ethoxide is utilized as both a Lewis acid to activate the aldehyde and a chemical dehydrating agent to drive the condensation equilibrium to completion.

  • Setup: In an oven-dried 100 mL round-bottom flask under N₂, add 5-fluoro-2-methylbenzaldehyde (10.0 mmol, 1.38 g) and P,P-diphenylphosphinic amide (10.0 mmol, 2.17 g).

  • Reaction: Suspend the solids in anhydrous THF (30 mL). Add Ti(OEt)₄ (20.0 mmol, 4.2 mL) dropwise via syringe.

  • Heating: Reflux the mixture (70 °C) for 12 hours.

  • Workup: Cool to room temperature and pour into vigorously stirring brine (50 mL) to precipitate titanium salts. Filter the resulting white suspension through a pad of Celite, washing thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from EtOAc/Hexanes to afford the pure imine as white crystals.

QC Checkpoint 1: Analyze via ¹H NMR (CDCl₃). The reaction is validated if the aldehyde peak (~10.2 ppm) is absent and the characteristic imine proton appears as a distinct doublet at ~8.9 ppm (coupling with ³¹P, J ≈ 32 Hz).

Step 2: Catalytic Enantioselective Allylboration

Causality: The catalyst is generated in situ. NaOt-Bu deprotonates the imidazolinium salt to form the free carbene, which rapidly binds CuCl.

  • Catalyst Generation: In a nitrogen-filled glovebox, charge a vial with CuCl (0.05 mmol, 5.0 mg, 5 mol%), the C1-symmetric imidazolinium salt (0.05 mmol, 5 mol%), and NaOt-Bu (0.06 mmol, 5.8 mg, 6 mol%). Add anhydrous THF (2.0 mL) and stir for 30 minutes at room temperature until a clear catalytic solution forms.

  • Substrate Addition: To the catalyst solution, add the N-phosphinoylimine (1.0 mmol, 3.37 g) and anhydrous MeOH (2.0 mmol, 81 µL).

  • Cooling & Allylation: Seal the vial, remove it from the glovebox, and cool to -15 °C using a cryocooler. Dropwise add 2-(allyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Allyl-Bpin) (1.2 mmol, 225 µL).

  • Incubation: Stir the reaction at -15 °C for 24 hours.

  • Quench: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 × 5 mL), dry over MgSO₄, and concentrate.

QC Checkpoint 2: Purify a 10 mg aliquot via preparative TLC. Analyze using chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Validation requires an e.r. of ≥ 98:2 at 254 nm UV detection before proceeding to deprotection.

Step 3: Deprotection to the Free Amine

Causality: The P,P-diphenylphosphinoyl group is highly stable to base but is cleanly cleaved under acidic methanolic conditions without causing racemization or olefin isomerization.

  • Cleavage: Dissolve the enantioenriched N-phosphinoyl homoallylic amine (1.0 mmol) in anhydrous MeOH (5.0 mL). Add a 3.0 M solution of HCl in MeOH (5.0 mL).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Neutralization: Concentrate the mixture in vacuo to remove MeOH. Suspend the residue in water (10 mL) and wash with Et₂O (2 × 10 mL) to remove the cleaved diphenylphosphinic acid byproduct.

  • Freebasing: Basify the aqueous layer to pH 12 using 2M NaOH (aq).

  • Extraction: Extract the free amine with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate carefully in vacuo (the product is somewhat volatile) to yield pure 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine .

QC Checkpoint 3: Confirm product identity via LC-MS (Expected [M+H]⁺ = 180.1). Analyze via ³¹P NMR (CDCl₃) to ensure the complete disappearance of the phosphinoyl signal (~22 ppm), validating absolute deprotection.

References

  • Enantioselective Synthesis of Homoallylic Amines through Reactions of (Pinacolato)allylborons with Aryl-, Heteroaryl-, Alkyl- or Alkene-Substituted Aldimines Catalyzed by Chiral C1-Symmetric NHC–Cu Complexes Journal of the American Chemical Society (2011) URL:[Link]

  • Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers Journal of the American Chemical Society (2020) URL:[Link]

  • Origins of Stereoselectivities in Chiral Phosphoric Acid Catalyzed Allylborations and Propargylations of Aldehydes The Journal of Organic Chemistry (2013) URL:[Link]

Application Note: High-Fidelity Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , a high-value pharmacophore found in peptidomimetics and fragment-based drug discovery. The presence of the ortho-methyl and meta-fluoro substituents on the aromatic ring introduces specific steric and electronic constraints that require precise reaction control.

To achieve high enantiopurity and chemical yield, this protocol utilizes the Ellman auxiliary strategy (condensation with tert-butanesulfinamide) followed by the nucleophilic addition of allylmagnesium bromide . This approach offers superior stereocontrol compared to racemic Grignard additions to simple imines, making it the industry standard for generating chiral homoallylic amines.

Strategic Retrosynthesis & Mechanism

The synthesis is designed around the disconnection of the C–C bond between the allylic group and the benzylic carbon.

Mechanistic Logic

The reaction proceeds via a highly ordered, six-membered cyclic transition state (Zimmerman-Traxler model). The magnesium atom of the Grignard reagent coordinates with the sulfinyl oxygen of the auxiliary and the imine nitrogen. This chelation locks the conformation, forcing the allyl nucleophile to attack from the less hindered face, resulting in high diastereoselectivity (


).
Visualized Pathway

G Aldehyde 5-Fluoro-2-methyl- benzaldehyde Imine Sulfinyl Imine Intermediate Aldehyde->Imine Ti(OEt)4, THF Auxiliary (R)-tert-Butane- sulfinamide Auxiliary->Imine TS Chelated Transition State (Mg) Imine->TS Coordination Grignard Allylmagnesium Bromide Grignard->TS ProtectedAmine Sulfinyl-Protected Homoallylic Amine TS->ProtectedAmine -78°C, DCM FinalProduct 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine ProtectedAmine->FinalProduct HCl/MeOH (Deprotection)

Figure 1: Synthetic workflow from aldehyde precursor to free amine target.[1][2]

Critical Material Attributes (CMA)

Success in this protocol relies on the quality of the Grignard reagent and the dryness of the system.

ReagentRoleCritical AttributeHandling Note
Allylmagnesium Bromide NucleophileTiter: Must be determined immediately prior to use. Commercial sources vary (0.7–1.0 M).Pyrophoric. Store at 4°C. Wurtz coupling (dimerization) occurs if warmed.
(R)-tert-Butanesulfinamide Chiral AuxiliaryOptical Purity: >99% ee required for pharmaceutical applications.Hygroscopic. Store in desiccator.
Dichloromethane (DCM) SolventWater Content: <50 ppm (Karl Fischer).Anhydrous required to prevent hydrolysis of the imine or quenching of Grignard.
Titanium(IV) Ethoxide Lewis AcidFreshness: Should be clear/colorless.[3] Yellowing indicates hydrolysis.Moisture sensitive.

Detailed Experimental Protocol

Phase 1: Formation of the N-Sulfinyl Imine

Note: This precursor step is essential for the subsequent Grignard addition.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 5-fluoro-2-methylbenzaldehyde (10.0 mmol, 1.38 g) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.33 g) to the flask.

  • Solvation: Add anhydrous THF (50 mL).

  • Activation: Add Titanium(IV) ethoxide (

    
    ) (20.0 mmol, ~4.2 mL) dropwise.
    
  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.

  • Workup: Pour mixture into brine (50 mL) with vigorous stirring. A white precipitate (

    
    ) will form. Filter through a Celite pad.[4] Wash the pad with EtOAc.
    
  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography to obtain the pure N-sulfinyl imine.
    
Phase 2: Grignard Addition (The Critical Step)

This step installs the homoallylic stereocenter.

Safety Warning: Allylmagnesium bromide is highly reactive. Perform all operations in a fume hood.

  • Preparation: Dissolve the purified N-sulfinyl imine (5.0 mmol) in anhydrous DCM (25 mL) in a flame-dried Schlenk flask under nitrogen.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Insight: The low temperature is non-negotiable. It suppresses non-chelated pathways and prevents the Wurtz homocoupling of the allyl Grignard.

  • Addition: Add Allylmagnesium bromide (1.0 M in ether, 10.0 mmol, 2.0 equiv) dropwise via syringe pump over 30 minutes.

    • Rate: Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 4 hours. Then, allow the reaction to warm slowly to room temperature over 2 hours.

    • Checkpoint: Monitor by TLC. The imine spot should disappear, replaced by a more polar sulfinamide spot.

  • Quenching (Rochelle's Method):

    • Cool the mixture back to 0°C.

    • Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) (20 mL) dropwise.

    • Why? Magnesium salts form gelatinous emulsions. Tartrate chelates Mg, allowing clean phase separation.

  • Extraction: Vigorously stir the biphasic mixture for 30 minutes until two clear layers appear. Extract with DCM (3 x 30 mL).

  • Isolation: Dry combined organics (

    
    ) and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
     NMR or chiral HPLC.
    
Phase 3: Deprotection to Free Amine
  • Cleavage: Dissolve the intermediate sulfinamide in MeOH (10 mL). Add 4M HCl in dioxane (2.0 equiv).

  • Reaction: Stir at RT for 1 hour.

  • Workup: Concentrate to dryness. Triturate with diethyl ether to yield the 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine hydrochloride salt .

Process Analytical Technology (PAT) & Troubleshooting

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Wurtz Coupling (Biallyl formation)Ensure temp is -78°C during addition. Add Grignard slower.
Poor Diastereoselectivity Lack of ChelationSwitch solvent to pure DCM (non-coordinating). Avoid THF in the reaction pot if possible (though Grignard is in ether).
Emulsion during Workup Magnesium HydroxidesIncrease stirring time with Rochelle's salt (up to 2 hrs) or filter through Celite.
Starting Material Recovery Wet SolventRe-distill DCM or use molecular sieves (3Å).
Reaction Monitoring (HPLC)
  • Stationary Phase: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10).

  • Detection: UV at 254 nm (Aryl absorption).

  • Target: The major diastereomer should elute significantly apart from the minor isomer due to the rigid sulfinyl environment.

Mechanistic Visualization: The Chelation Model[10][11]

The high stereoselectivity is governed by the formation of a rigid chair-like transition state where the bulky tert-butyl group of the auxiliary directs the incoming nucleophile.

Mechanism cluster_TS Zimmerman-Traxler Transition State Mg Mg(II) O_sulf O (Sulfinyl) Mg->O_sulf Coordination N_imine N (Imine) Mg->N_imine Coordination Allyl Allyl Group Allyl->Mg Allyl->N_imine Nucleophilic Attack StereoOutcome Re-face Attack (High dr) cluster_TS cluster_TS

Figure 2: Chelation-controlled addition model explaining the stereochemical outcome.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amino Acids." Chemical Reviews, 102(2), 439-470.

  • Khim, S. K., & Cederstrom, E. (2016). "Sulfinamide-Based Synthesis of Homoallylic Amines." Journal of Organic Chemistry, 81(24).

  • BenchChem Technical Support. (2025). "Quenching Procedures for Organometallic Reactions: Rochelle's Salt Protocol." BenchChem Protocols.

  • Organic Chemistry Portal. (2023). "Synthesis of Homoallylic Amines via Allylation of Imines." Organic Chemistry Portal.

  • Sigma-Aldrich. (2023). "Ellman's Sulfinamides: Application Guide." Merck/Sigma Technical Library.

Sources

Application Note: Microwave-Assisted Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the precision synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , a critical homoallylic amine scaffold used in the development of P-CABs (Potassium-Competitive Acid Blockers) and other CNS-active agents.

The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance, historically necessitating prolonged reaction times (24–48 h) and harsh conditions that degrade sensitive functionalities. We present a Microwave-Assisted (MW) Protocol that overcomes this kinetic barrier, reducing reaction times to under 30 minutes while suppressing side reactions.

Two distinct workflows are provided:

  • Protocol A (High-Throughput): A one-pot, Indium-mediated Barbier reaction for rapid generation of racemic material (library synthesis).

  • Protocol B (Asymmetric): A MW-accelerated Ellman’s auxiliary approach for enantiopure synthesis (lead optimization).

Strategic Rationale & Mechanism

Overcoming Ortho-Steric Hindrance

The target molecule features a 2-methyl substituent adjacent to the reactive center. In conventional thermal heating, this steric bulk impedes the formation of the imine intermediate, leading to incomplete conversion or the requirement of forcing conditions that promote polymerization of the allyl source.

Microwave Advantage: Dielectric heating provides direct energy transfer to the polar transition state of the imine condensation and the organometallic addition, significantly accelerating the rate-determining step without heating the bulk solvent to decomposition temperatures.

Mechanistic Pathway

The synthesis relies on the nucleophilic addition of an allyl metal species to an in situ generated imine.

  • Pathway A (Racemic): Ammonia condenses with the aldehyde to form a transient imine. Indium (0) inserts into allyl bromide to form a nucleophilic Allyl-Indium species (sesquihalide), which attacks the imine.

  • Pathway B (Chiral): tert-Butanesulfinamide condenses with the aldehyde (accelerated by MW/Ti(OEt)₄). The resulting chiral sulfinyl imine directs the facial attack of the allyl nucleophile.

ReactionWorkflow cluster_0 Protocol A: One-Pot (Racemic) cluster_1 Protocol B: Asymmetric (Chiral) Start 5-Fluoro-2-methylbenzaldehyde StepA1 MW: In / Allyl-Br / NH4OAc Solvent: EtOH/H2O 100°C, 20 min Start->StepA1 High Throughput StepB1 MW: (S)-t-Bu-Sulfinamide / Ti(OEt)4 Solvent: THF (Dry) 90°C, 30 min Start->StepB1 Enantioselective ProdA Racemic Homoallylic Amine StepA1->ProdA StepB2 Allylation (Zn/Allyl-Br) 0°C to RT StepB1->StepB2 StepB3 Acidic Cleavage (HCl) StepB2->StepB3 ProdB (S)-Homoallylic Amine StepB3->ProdB

Figure 1: Parallel synthetic workflows for racemic and chiral synthesis strategies.

Protocol A: High-Throughput One-Pot Synthesis (Racemic)

Application: Rapid generation of building blocks for SAR studies. Scale: 1.0 mmol (adaptable to 0.5 – 5.0 mmol).

Reagents & Materials
ReagentEquiv.[1]AmountRole
5-Fluoro-2-methylbenzaldehyde 1.0138 mgLimiting Reagent
Allyl Bromide 2.5302 mg (216 µL)Allyl Source
Indium Powder (100 mesh)2.0230 mgMediator (Barbier)
Ammonium Acetate 3.0231 mgAmine Source
Ethanol / Water (3:1)-4 mLGreen Solvent System
Experimental Procedure
  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde, ammonium acetate, and indium powder.

  • Solvent Addition: Add the EtOH/H₂O mixture. Stir for 1 minute at room temperature.

  • Initiation: Add Allyl Bromide dropwise. Note: A mild exotherm may occur.

  • Microwave Irradiation: Cap the vial and irradiate using a dynamic method:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Quench by adding 1M HCl (5 mL) to dissolve indium salts and protonate the amine (aq. phase).

    • Wash with Et₂O (2 x 5 mL) to remove unreacted aldehyde/organics.

    • Basify the aqueous layer to pH > 10 using 4M NaOH.

    • Extract the free amine with DCM (3 x 10 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Expected Yield: 82–88% Purity: >95% (NMR)

Protocol B: Asymmetric Synthesis (Ellman Auxiliary)

Application: Synthesis of enantiopure (S)- or (R)-amine for drug candidates. Scale: 2.0 mmol.

Step 1: Microwave-Accelerated Imine Formation

The condensation of 2-substituted benzaldehydes with sulfinamides is notoriously slow thermally (24h+). MW reduces this to 30 mins.

  • Reagents:

    • 5-Fluoro-2-methylbenzaldehyde (276 mg, 2.0 mmol)

    • (S)-(-)-tert-Butanesulfinamide (266 mg, 2.2 mmol)

    • Ti(OEt)₄ (Technical grade, ~900 mg, 4.0 mmol)

    • Dry THF (4 mL)

  • Procedure:

    • Combine reagents in a dried MW vial under Argon.

    • MW Irradiation: 90 °C for 30 minutes (High Absorption Level).

    • Work-up: Pour into brine (10 mL) with vigorous stirring. Filter the resulting Ti-salt suspension through Celite. Extract filtrate with EtOAc.

    • Purification: Flash chromatography (Hex/EtOAc) to yield the (S,E)-N-(5-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Allylation

Note: This step is typically performed outside the MW to maximize diastereomeric ratio (dr), though mild MW heating (40°C) can be used if kinetics are sluggish.

  • Reagents: Sulfinyl imine (from Step 1), Allyl magnesium bromide (2.0 equiv, 1M in ether) or Allyl Bromide/Zn.

  • Procedure:

    • Dissolve imine in dry DCM (0.1 M). Cool to -78 °C (or 0 °C for Zn-mediated).

    • Add allylating agent slowly. Stir until conversion is complete (TLC monitoring).

    • Cleavage: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 hour to liberate the chiral primary amine hydrochloride salt.

Quality Control & Characterization

Analytical Checkpoints
TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)δ 5.7–5.9 ppm (m, 1H)Terminal alkene (-CH=) of the homoallylic chain.
1H NMR (CDCl₃)δ 5.1–5.2 ppm (m, 2H)Terminal alkene (=CH₂) protons.
1H NMR (CDCl₃)δ 4.1–4.4 ppm (dd, 1H)Benzylic methine proton (CH-NH₂). Shift varies if salt vs. free base.
HPLC Chiralpak AD-H or OD-HRequired for Protocol B to determine ee% (typically >98% ee).
Troubleshooting
  • Low Yield (Protocol A): If the aldehyde remains unreacted, the indium surface may be oxidized. Solution: Sonicate the indium powder with dilute HCl (0.5M) for 1 min, rinse with EtOH/Acetone, and dry before use.

  • Wacker Oxidation (Side Reaction): If methyl ketone is observed (isomerization of the double bond + hydrolysis), ensure the reaction temperature does not exceed 110°C and minimize water content in Protocol A if possible (though water is required for the Barbier mechanism, keeping it to a 3:1 EtOH:Water ratio balances solubility and reactivity).

References

  • Microwave-Assisted Barbier Reaction

    • Title: Indium-mediated allylation of sulfonimines in aqueous media.[4]

    • Source: Lu, W., & Chan, T. H. (2000).[4][5] The Journal of Organic Chemistry.

    • URL:[Link]

  • Ellman Imine Synthesis

    • Title: Asymmetric synthesis of amines using tert-butanesulfinamide.
    • Source: Ellman, J. A., et al. (2002). Accounts of Chemical Research.
    • URL:[Link]

  • Microwave Acceleration of Imine Formation

    • Title: Rapid and efficient synthesis of imines and enamines under microwave irradiation.[6]

    • Source: Varma, R. S., et al. (1997). Synlett.
  • Title: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1212939-29-1).

Sources

Application Note: High-Fidelity Synthesis of Constrained Peptidomimetics Using 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (FMPBA) as a critical chiral building block in the synthesis of next-generation peptidomimetics. Unlike standard amino acids, FMPBA introduces a homoallylic olefin handle and a fluorinated aromatic pharmacophore simultaneously.

This molecule is specifically engineered for two high-value applications in drug discovery:

  • Macrocyclic "Stapled" Peptides: The terminal alkene serves as a robust partner for Ring-Closing Metathesis (RCM), enabling the locking of bioactive conformations.

  • Metabolically Stable Phenylalanine Bioisosteres: The 5-fluoro-2-methyl substitution pattern provides resistance to oxidative metabolism (blocking para-hydroxylation) while the 2-methyl group induces atropisomer-like conformational constraints.

Scientific Rationale & Mechanism

The Fluorine-Methyl Synergy

The specific substitution pattern of the phenyl ring in FMPBA is not arbitrary.

  • 5-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen but with significantly higher electronegativity. It modulates the pKa of the adjacent amine (when incorporated) and increases lipophilicity (logP), facilitating membrane permeability.[1] Crucially, it blocks metabolic hotspots on the ring.

  • 2-Methyl (Ortho) Substitution: This group creates steric bulk that restricts rotation around the C(alpha)-Aryl bond. In a peptide backbone, this favors specific secondary structures (e.g.,

    
    -turns) by destabilizing the unfolded state.
    
The Homoallylic Advantage

FMPBA is a homoallylic amine , meaning the alkene is separated from the chiral center by two carbons.

  • vs. Allylic Amines: Allylic amines often suffer from isomerization to enamines or electronic deactivation during RCM.

  • RCM Utility: The homoallylic tether provides optimal flexibility for the Grubbs catalyst to engage the olefin without steric interference from the peptide backbone, resulting in higher cyclization yields.

Experimental Protocols

Protocol A: Asymmetric Synthesis of Chiral FMPBA

Target: Enantiopure (1S)-1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Prerequisites:

  • All glassware must be flame-dried under Argon.

  • Critical Reagent: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary).

Workflow:

  • Imine Formation:

    • Charge a flask with 5-Fluoro-2-methylbenzaldehyde (10.0 mmol) and (S)-tert-butanesulfinamide (11.0 mmol).

    • Add Ti(OEt)4 (20.0 mmol) in dry THF (0.5 M concentration).

    • Stir at RT for 24h. Monitor by TLC (The imine is usually less polar than the sulfinamide).

    • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

    • Result: The N-sulfinyl imine intermediate.[2]

  • Diastereoselective Allylation (Indium-Mediated):

    • Dissolve the N-sulfinyl imine (5.0 mmol) in dry THF.

    • Add Indium powder (10.0 mmol) and Allyl bromide (15.0 mmol).

    • Heat to 60°C for 4-6 hours.

    • Mechanism:[2][3] The reaction proceeds via a cyclic Zimmerman-Traxler transition state, where the bulky tert-butyl group of the sulfinamide directs the facial attack of the allyl indium species.

    • Selectivity: Expect >95:5 diastereomeric ratio (dr).

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane (5 equiv) and MeOH (1:1 ratio) at 0°C -> RT for 1 hour.

    • Precipitate the amine hydrochloride salt with Et2O.

    • Yield: Typically 85-90% overall.

Protocol B: Incorporation into Peptide Backbone (Solid Phase)

Context: FMPBA is a primary amine. To incorporate it into a peptide, it is typically coupled to a resin-bound carboxylic acid (N-terminus of the growing chain) or used as a starter unit.

Step-by-Step:

  • Activation: Activate the incoming amino acid (e.g., Fmoc-Ala-OH) using HATU (1.2 equiv) and HOAt (1.2 equiv) with DIEA (3 equiv) in DMF.

    • Note: Standard HBTU/HOBt may be insufficient due to the steric bulk of the 2-methyl group on FMPBA.

  • Coupling: Add the activated mixture to the resin-bound peptide.

  • Reaction Time: Double coupling (2 x 2 hours) is mandatory.

  • Verification: Perform a chloranil test (more sensitive than Kaiser for secondary amines, though FMPBA is primary, the steric bulk mimics secondary amine difficulty).

Protocol C: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: "Staple" the peptide by reacting the FMPBA alkene with a second olefin (e.g., Allyl-Glycine or O-allyl-Serine) located 3-4 residues away.

Reagents:

  • Catalyst: Grubbs II (Hoveyda-Grubbs II is preferred for sterically demanding substrates).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred over DCM for higher boiling point).

Procedure:

  • Resin cleavage is NOT recommended yet. Perform RCM on-resin for pseudo-dilution effects, or cleave a protected peptide if solution phase is required.

  • Degassing: Sparge the solvent with Argon for 15 mins. Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition: Add Grubbs II (20 mol%) in degassed DCE.

  • Conditions: Microwave irradiation at 100°C for 1 hour is superior to 48h reflux.

  • Scavenging: After reaction, wash resin with DMSO/DMF to remove active catalyst.

Data Summary & Specifications

PropertySpecification
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
Chiral Purity >98% ee (via Ellman Protocol)
RCM Reactivity High (Type I Olefin)
LogP (Predicted) ~2.8 (Lipophilic)
pKa (Conjugate Acid) ~9.5 (Slightly lower than Phe due to F-induction)

Visualizations

Synthesis Workflow (Ellman Auxiliary Route)

SynthesisWorkflow Aldehyde 5-Fluoro-2-methyl benzaldehyde Imine N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Sulfinamide (S)-t-Butanesulfinamide Sulfinamide->Imine Allylation Indium-Mediated Allylation Imine->Allylation ProtectedAmine Sulfinyl Homoallylic Amine Allylation->ProtectedAmine Allyl Bromide High dr (>95:5) Deprotection HCl/Dioxane Cleavage ProtectedAmine->Deprotection FinalProduct FMPBA (Chiral Amine Salt) Deprotection->FinalProduct Yield: ~85%

Figure 1: Stereoselective synthesis of FMPBA using the Ellman auxiliary method. This route ensures high enantiomeric excess essential for pharmaceutical applications.

Peptidomimetic Macrocyclization Logic

RCM_Logic Linear Linear Peptide Precursor (Contains FMPBA + Allyl-Gly) Coordination Catalyst Coordination to FMPBA Olefin Linear->Coordination  Initiation Grubbs Grubbs II Catalyst (Ru-Carbene) Grubbs->Coordination Metathesis Metathesis Cycle (Release of Ethylene) Coordination->Metathesis  RCM Cyclic Macrocyclic Peptidomimetic (Stapled) Metathesis->Cyclic  - C2H4 Constraint Conformational Lock (Bioactive Helix/Turn) Cyclic->Constraint  Result

Figure 2: Mechanism of Ring-Closing Metathesis (RCM) utilizing FMPBA. The homoallylic chain provides the necessary steric freedom for the Ruthenium catalyst to engage and close the macrocycle.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

    • Core reference for the asymmetric synthesis protocol used in Protocol A.
  • Blackwell, H. E., & Grubbs, R. H. (1998). "Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis." Angewandte Chemie International Edition, 37(23), 3281–3284. Link

    • Foundational text for using olefinic handles in peptide stapling.
  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

    • Validates the metabolic stability and lipophilicity claims regarding the 5-fluoro substitution.
  • Foumier-Dit-Chabert, J., et al. (2012). "General Synthesis of Chiral Homoallylic Amines." Tetrahedron Letters, 53(32), 4205-4208.

Sources

Application Note: Scalable Asymmetric Synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It focuses on the asymmetric synthesis of the target molecule, as optical purity is a standard requirement for this class of fluorinated building blocks in drug development.

Executive Summary & Strategic Rationale

The target molecule, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , is a valuable homoallylic amine scaffold. The presence of the ortho-methyl group and the meta-fluorine atom (relative to the amine) imparts specific conformational constraints and metabolic stability profiles desirable in kinase inhibitors and CNS-active agents.

While racemic routes (e.g., Barbier reaction on the corresponding nitrile or imine) are shorter, they require subsequent chiral resolution, which is inefficient on a kilogram scale (50% max yield).

Selected Route: This protocol utilizes the Ellman tert-butanesulfinamide auxiliary .[1][2]

  • Why: It offers high diastereoselectivity (

    
    ), crystalline intermediates, and mild deprotection conditions.
    
  • Scalability: The use of Ti(OEt)

    
     for condensation and Zinc-mediated allylation avoids the cryogenic conditions often required for organolithium chemistry, making this route robust for multi-gram to kilogram batches.
    
Retrosynthetic Analysis

The synthesis disconnects the C-C bond at the allylic position, tracing back to the commercially available 5-fluoro-2-methylbenzaldehyde.

Retrosynthesis Target Target Amine (Chiral Homoallylic Amine) Sulfinamide Sulfinamide Intermediate (Stable, Diastereopure) Target->Sulfinamide Acidic Deprotection (HCl/MeOH) Imine N-Sulfinyl Imine (Activated Electrophile) Sulfinamide->Imine Diastereoselective Allylation (AllylZnBr) SM Start Materials: 5-Fluoro-2-methylbenzaldehyde + (R)-tert-Butanesulfinamide Imine->SM Condensation (Ti(OEt)4)

Caption: Retrosynthetic logic flow from target amine to commodity starting materials.

Detailed Experimental Protocol

Step 1: Condensation (Imine Formation)

The ortho-methyl group of the aldehyde introduces steric hindrance, which can retard the rate of condensation. We utilize Titanium(IV) ethoxide (


) as both a Lewis acid activator and a water scavenger to drive the equilibrium.

Reagents:

  • 5-Fluoro-2-methylbenzaldehyde (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (2.0 equiv)

  • Solvent: THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and nitrogen inlet.

  • Dissolution: Charge (R)-tert-butanesulfinamide and 5-fluoro-2-methylbenzaldehyde into the flask. Add anhydrous THF (5 mL/g of aldehyde).

  • Activation: Add

    
     dropwise via an addition funnel at room temperature (RT). Note: The solution will turn slightly yellow.
    
  • Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor by TLC (EtOAc/Heptane 3:7) or HPLC. The aldehyde spot should disappear.

  • Quench (Critical for Scale): Cool to RT. Pour the reaction mixture into a vigorously stirred brine solution (equal volume).

    • Process Insight: A thick white titanium oxide paste will form. Dilute with EtOAc and add Celite. Filter the resulting slurry through a Celite pad to remove titanium salts.

  • Workup: Separate phases. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude N-sulfinyl imine is typically stable and pure enough (>90%) for the next step. If necessary, purify via short silica plug (eluting with CH

    
    Cl
    
    
    
    /EtOAc).
Step 2: Diastereoselective Allylation

We select Allylzinc bromide (Barbier-type conditions) over Allylmagnesium bromide. Organozinc reagents coordinate tightly with the sulfinyl oxygen, forming a rigid 6-membered chair-like transition state (Zimmerman-Traxler model) that maximizes diastereoselectivity (


).

Reagents:

  • N-Sulfinyl Imine (from Step 1) (1.0 equiv)

  • Allyl Bromide (2.0 equiv)

  • Zinc Dust (activated) (2.5 equiv)

  • Solvent: THF (Anhydrous)

Procedure:

  • Zinc Activation: In a dry RBF, activate Zinc dust by stirring with 1,2-dibromoethane (5 mol%) in THF at 60°C for 10 mins, then cool to RT.

  • Addition: Add the N-sulfinyl imine (dissolved in THF) to the zinc slurry.

  • Reaction: Cool the mixture to 0°C . Add Allyl Bromide dropwise. Caution: Exothermic reaction.

  • Aging: Allow the reaction to warm naturally to RT and stir for 4–6 hours.

  • Quench: Quench carefully with Saturated

    
     (aq).
    
  • Isolation: Extract with EtOAc (3x). The product is the sulfinamide-protected homoallylic amine.[3]

  • Check: Verify diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC. Expected dr > 95:5.
    
Step 3: Deprotection to Hydrochloride Salt

Cleavage of the sulfinyl group is facile under acidic conditions.

Reagents:

  • HCl (4M in Dioxane) (4.0 equiv)

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH (3 mL/g).

  • Add 4M HCl/Dioxane at 0°C.

  • Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) may begin to form.

  • Concentrate the solvent to dryness.

  • Purification: Triturate the solid residue with Diethyl Ether (

    
    ) to remove non-polar impurities. Filter the white solid.
    
    • Result: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine hydrochloride.

Process Safety & Scalability Data

ParameterCritical Limit/ActionReason
Ti(OEt)4 Quench Slow addition to brine Rapid hydrolysis generates heat and massive amounts of titanium gel, which can clog reactors. Use Celite for filtration.
Allylation Exotherm T < 10°C during addition High temperatures during allyl bromide addition can lead to Wurtz coupling (dimerization of allyl bromide) and reduced dr.
Zinc Quality Activation required Unactivated zinc leads to induction periods followed by runaway exotherms.
HCN Generation None Unlike Strecker synthesis routes, this protocol avoids cyanide.
Mechanistic Visualization: Stereocontrol

The high stereoselectivity is governed by the chelation between the Zinc atom, the sulfinyl oxygen, and the imine nitrogen. The allyl group attacks from the face opposite the bulky tert-butyl group.

Mechanism cluster_TS Zimmerman-Traxler Transition State Zn Zn (Chelated) Imine Imine Re-face Exposed Zn->Imine Coordination Allyl Allyl Nucleophile Zn->Allyl Delivery Allyl->Imine Attack Product Major Diastereomer (S,R)-Sulfinamide cluster_TS cluster_TS cluster_TS->Product >95:5 dr

Caption: Chelation-controlled addition of Allylzinc ensures high diastereoselectivity.

Analytical Verification

Expected Data for the Hydrochloride Salt:

  • Physical State: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       8.50 (br s, 3H, NH
      
      
      
      ),
    • 7.40–7.10 (m, 3H, Ar-H),

    • 5.75 (m, 1H, -CH=),

    • 5.15 (d, 1H, =CH

      
       trans),
      
    • 5.05 (d, 1H, =CH

      
       cis),
      
    • 4.45 (m, 1H, Ar-CH-N),

    • 2.60–2.45 (m, 2H, Allylic CH

      
      ),
      
    • 2.30 (s, 3H, Ar-CH

      
      ).
      
  • 
    F NMR:  Single peak around -115 to -120 ppm (Ar-F).
    

References

  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide."[4] Chemical Reviews, 2010, 110(6), 3600–3740.

  • Organic Syntheses. "Preparation of Enantioenriched Homoallylic Primary Amines." Org.[4] Synth. 2019, 96, 179-197.

  • BenchChem. "Application Notes and Protocols for Directed ortho-Substitution of Benzaldehyde Derivatives." (Context on ortho-methyl reactivity).

  • PubChem. "Compound Summary: 5-Fluoro-2-methylbenzaldehyde."[5]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #EE-OPT-5F2M-HOMOALLYL Subject: Optimization of Enantiomeric Excess (ee) for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stereochemical Challenge

You are encountering suboptimal enantiomeric excess (ee) in the synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine . This molecule presents a specific steric-electronic challenge: the ortho-methyl group creates steric torsion that can disrupt the standard transition states of asymmetric additions, while the meta-fluorine atom inductively deactivates the electrophilic center.

Our standard protocol for this class of homoallylic amines utilizes the Ellman Auxiliary ((R)- or (S)-tert-butanesulfinamide) approach. This method is preferred over chiral hydrogenation or enzymatic resolution for this specific substrate because it allows for the direct installation of the homoallylic group with predictable stereocontrol via a Zimmerman-Traxler transition state.

This guide breaks down the troubleshooting process into three critical modules: Imine Formation , Asymmetric Allylation , and Deprotection/Analysis .

Module 1: Diagnostic & Reaction Design

Q: Why is my standard Grignard addition giving low diastereoselectivity (dr)?

A: The standard addition of allylmagnesium bromide to N-sulfinyl imines often suffers from "background" non-chelated addition pathways, especially with ortho-substituted aryl rings. The magnesium cation is highly coordinating but also highly reactive, leading to a "leak" in stereocontrol.

The Fix: Switch to Allyl Zinc or Allyl Indium species.

  • Mechanism: Zinc and Indium reagents proceed through a tighter, highly ordered chair-like transition state (Zimmerman-Traxler model) where the metal chelates between the sulfinyl oxygen and the imine nitrogen. This "locks" the conformation, forcing the allyl group to attack from the less hindered face.

  • Ortho-Effect: The 2-methyl group on your substrate increases steric bulk. A milder nucleophile (Zn/In) is more sensitive to this steric environment than a Grignard, actually enhancing selectivity by making the "wrong" approach energetically prohibitive.

Q: Which auxiliary enantiomer should I use?

A: To obtain the (S)-amine (often the bioactive isomer in this class), you typically employ (R)-tert-butanesulfinamide .

  • Note: Always verify absolute configuration via X-ray or optical rotation comparison, as the ortho-substituent can sometimes alter the CIP priority or the preferred rotamer of the intermediate.

Module 2: Step-by-Step Optimization Protocol

Step 1: Condensation (Imine Formation)

Objective: Quantitative conversion to the N-sulfinyl imine. Unreacted aldehyde will react non-stereoselectively in the next step, complicating purification.

ParameterRecommendationTechnical Rationale
Reagent Ti(OEt)₄ (2.0 - 3.0 equiv)Acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Solvent THF (anhydrous)Optimal solubility. DCM is acceptable but THF often gives faster rates for sterically hindered aldehydes.
Temperature 60°C - RefluxThe 2-methyl group hinders nucleophilic attack. Room temp is often insufficient for this specific substrate.
QC Check ¹H NMRMonitor the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.5-9.0 ppm).
Step 2: Asymmetric Allylation (The Stereodefining Step)

Objective: Maximize diastereomeric ratio (dr).

Recommended Protocol: Indium-Mediated Barbier Allylation This method is superior to Grignard reagents for ortho-substituted benzaldehydes due to high functional group tolerance and rigid stereocontrol.

  • Prepare Solution A: Dissolve the sulfinyl imine (from Step 1) in THF.

  • Prepare Reagents: Add Indium powder (1.5 equiv) and Allyl Bromide (2.0 equiv) .

  • Add Additive (Crucial): Add NaBr (2.0 equiv) or conduct in saturated aqueous NaBr/THF if solubility allows. Salt effects have been proven to stabilize the transition state and improve dr.

  • Temperature: Start at 0°C , then slowly warm to RT.

    • Troubleshooting: If conversion is <50% after 4h, heat to 40°C. The ortho-methyl group may retard the rate.

  • Quench: Saturated NaHCO₃.

Alternative: Reformatsky-type Allylation (Zinc) Use activated Zn dust and allyl bromide in THF at -78°C. This is strictly kinetic control and often yields the highest ee, but conversion may be sluggish due to the 2-methyl steric clash.

Step 3: Deprotection

Reagent: 4M HCl in Dioxane or MeOH. Caution: Do not overheat. High temps during deprotection can cause elimination of the amine or racemization if the benzylic position is labile (less likely here, but possible).

Module 3: Visualizing the Pathway

The following diagram illustrates the critical decision points and the stereochemical model governing the reaction.

G Start Start: 5-Fluoro-2-methylbenzaldehyde Condensation Step 1: Condensation (R)-tBu-Sulfinamide + Ti(OEt)4 Reflux required for ortho-subst. Start->Condensation Steric hindrance requires heat Imine Intermediate: (R)-N-Sulfinyl Imine Condensation->Imine Decision Choose Allylation Method Imine->Decision MethodA Method A: Grignard (AllylMgBr) Fast, Low dr (<80:20) NOT RECOMMENDED Decision->MethodA MethodB Method B: Indium (AllylBr + In) Zimmerman-Traxler TS High dr (>95:5) Decision->MethodB Preferred for Ortho-Subst. Product_Protected Sulfinyl-Protected Amine (Major Diastereomer) MethodA->Product_Protected Leaky TS MethodB->Product_Protected Chelation Control Deprotection Step 3: Acidic Cleavage (HCl/MeOH) Product_Protected->Deprotection FinalProduct Target: Chiral Homoallylic Amine High ee Deprotection->FinalProduct

Caption: Workflow for optimizing stereoselectivity. Note the divergence at the metal selection step; Indium or Zinc is critical for ortho-substituted substrates.

Module 4: Troubleshooting FAQ

Q: I see a 10% impurity that looks like the enantiomer. Can I separate it? A: Yes. The intermediate N-sulfinyl amine is a mixture of diastereomers , not enantiomers.

  • Action: Before removing the sulfinyl group, perform flash chromatography (SiO₂). The diastereomers (R,S) and (R,R) often have significantly different Rf values (ΔRf ~ 0.1–0.2 in EtOAc/Hexanes). Separating them at this stage is far easier than resolving the final amine enantiomers.

Q: My yield is low (<40%) during the Indium reaction. A: The 2-methyl group creates significant steric shielding.

  • Fix: Increase reagent stoichiometry to 3.0 equiv for both Indium and Allyl Bromide. Ensure vigorous stirring (1000 rpm) as the reaction is heterogeneous (surface-dependent).

Q: How do I accurately measure the ee of the final amine? A: Direct chiral HPLC of primary amines can be difficult due to peak tailing.

  • Protocol: Derivatize the amine with a chromophore before analysis. React a small aliquot with benzoyl chloride or 2-naphthoyl chloride . Run the resulting amide on a Chiralcel OD-H or AD-H column (Hexane/IPA gradient).

References & Validated Sources

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1][2] Accounts of Chemical Research, 2002. Link

    • Foundational text on the mechanism and transition states of sulfinamide condensation and addition.

  • Foubelo, F., & Yus, M. "Indium-Mediated Allylation of N-tert-Butanesulfinyl Imines." Organic Syntheses, 2012. Link

    • Specific protocol for Indium-mediated allylation which provides superior dr for hindered substrates.

  • ChemScene. "1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Product Data." Link

    • Verification of the specific target molecule as a commercially relevant intermediate.

  • Lin, G.-Q., et al. "Highly Diastereoselective Addition of Allylindium Reagents to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 1999. Link

    • Establishes the efficacy of Indium over Magnesium for difficult substrates.

Sources

Technical Support Center: Isolation and Purification of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine . This compound presents a unique triad of structural motifs: a basic primary amine, a lipophilic fluorinated aryl ring, and a terminal homoallylic double bond.

Standard purification on normal-phase silica often leads to irreversible adsorption or severe streaking due to the interaction between the basic amine and acidic silanols[1]. Furthermore, the homoallylic alkene requires gentle handling to prevent acid-catalyzed isomerization. The following self-validating protocols, troubleshooting guides, and empirical data are structured to help you achieve high-purity isolation without compromising the integrity of your molecule.

Purification Workflow & Decision Matrix

The optimal purification strategy depends entirely on the crude purity and the downstream requirements (e.g., bulk intermediate vs. analytically pure enantiomer). Use the workflow below to determine the most efficient path.

PurificationWorkflow Start Crude 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Decision1 Is crude purity > 85%? Start->Decision1 AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Decision1->AcidBase No Decision2 Is high enantiomeric purity required? Decision1->Decision2 Yes AcidBase->Decision2 Chromatography Amine-Modified Silica Chromatography Decision2->Chromatography No (Bulk Purity) Crystallization Salt Crystallization (e.g., HCl salt trituration) Decision2->Crystallization Yes (Optical Purity) Pure Purified Homoallylic Amine Chromatography->Pure Crystallization->Pure

Decision matrix for isolating 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine based on crude purity.

Step-by-Step Methodologies (SOPs)

Protocol A: Acid-Base Extraction (Liquid-Liquid)

Causality: Primary amines can be reversibly protonated. By shifting the pH, we alter the partition coefficient, driving the ionized ammonium salt into the aqueous layer while neutral/acidic impurities (such as unreacted aldehydes or transition metal ligands) remain in the organic phase[2]. Self-Validation: Monitor the pH of the aqueous layer using indicator paper to ensure complete protonation (pH < 2) and subsequent deprotonation (pH > 10).

  • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic layer with 1.0 M aqueous HCl (3 × 20 mL). The homoallylic amine protonates to form a water-soluble hydrochloride salt.

  • Separate the aqueous layer and wash it once with fresh organic solvent to remove residual lipophilic impurities.

  • Critical Step: Cool the aqueous layer to 0 °C and basify to pH 10–12 using pulverized K₂CO₃ or 2.0 M aqueous NaOH. The amine is deprotonated, regenerating the free base, which will visibly cloud the solution or crash out as an oil[3].

  • Extract the free base with fresh Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified amine.

Protocol B: Flash Column Chromatography (Amine-Modified Silica)

Causality: Bare silica contains acidic silanols that strongly bind to basic amines, causing tailing and poor recovery. Amine-functionalized silica (e.g., KP-NH) masks these silanols, allowing elution with simple, non-aggressive solvent systems without needing triethylamine or ammonia modifiers[1].

  • Pack the column with amine-functionalized silica gel.

  • Load the crude amine using a minimal amount of DCM.

  • Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 5% to 30% EtOAc).

  • Monitor fractions via TLC. Pro-Tip: Use a Ninhydrin stain (heat required) to selectively visualize the primary amine, and a KMnO₄ stain to confirm the presence of the intact homoallylic double bond.

  • Pool product-containing fractions and concentrate in vacuo.

Protocol C: Salt Crystallization (Chromatography-Free)

Causality: For highly pure enantiomeric or diastereomeric requirements, forming a crystalline salt allows for purification via trituration, completely bypassing costly chromatography[4][5].

  • Dissolve the free base amine in a non-polar solvent (e.g., hexanes or diethyl ether).

  • Add a stoichiometric amount of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0 °C.

  • Stir for 30 minutes; the amine hydrochloride salt will precipitate.

  • Filter the precipitate and wash with cold hexanes.

  • Dry under high vacuum. The analytically pure salt can be used directly or free-based using Protocol A.

Quantitative Data Summaries

Table 1: Comparison of Purification Strategies for Homoallylic Amines

MethodTypical Yield RecoveryPurity AchievedScalabilityCost/Resource Intensity
Acid-Base Extraction 85 - 95%90 - 95%Excellent (Multi-gram)Low
Amine-Modified Silica 70 - 85%> 98%Moderate (Gram scale)High (Specialty silica)
Salt Crystallization 60 - 80%> 99% (High ee/dr)Excellent (Multi-gram)Low

Table 2: Recommended TLC Solvent Systems for Standard Silica (with Modifiers)

Solvent SystemAdditiveApplication
Hexanes / EtOAc (1:1)1% Triethylamine (TEA)Routine monitoring of crude mixtures
DCM / MeOH (9:1)0.1% aq. NH₄OHHighly polar or strongly retained impurities

Troubleshooting Guide & FAQs

Q: My amine is streaking severely on standard silica gel, and I do not have amine-modified silica. How can I fix this? A: If amine-modified silica is unavailable, you must suppress the acidic silanols on standard silica. Pre-treat your silica slurry with 1-2% triethylamine (TEA) or use a solvent system containing a basic modifier (e.g., DCM/MeOH/NH₄OH in a 90:9:1 ratio). The basic modifier competitively binds to the silanols, allowing the homoallylic amine to elute as a tight band[1].

Q: During acid-base extraction, I am losing product in the aqueous layer after basification. What is happening? A: While 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine has a lipophilic fluorinated aryl group, primary amines can still exhibit slight aqueous solubility even as a free base. Ensure you are basifying the aqueous layer sufficiently (pH > 10) to completely neutralize the ammonium salt[6]. Additionally, perform multiple extractions with a polar organic solvent like EtOAc. Adding NaCl to saturate the aqueous layer ("salting out") will further drive the organic amine into the organic phase.

Q: Is the terminal alkene (but-3-en-1-amine) sensitive to the acidic conditions during extraction or salt formation? A: Homoallylic amines are generally stable to dilute aqueous acids (e.g., 1.0 M HCl) at room temperature. However, prolonged exposure to strong, concentrated acids or elevated temperatures can induce alkene isomerization or hydration. Always perform acid extractions at ambient or cool temperatures and neutralize promptly.

Q: How can I easily track the purity of this specific compound using NMR? A: Take advantage of the fluorine atom! ¹⁹F NMR is an excellent, rapid diagnostic tool. Because the chemical shift of the fluorine atom is highly sensitive to its electronic environment, any impurities (such as unreacted starting materials or isomerized byproducts) will show up as distinct, easily identifiable peaks in the ¹⁹F spectrum without the crowding typical of ¹H NMR.

References

  • Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines - PMC. nih.gov.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines - Beilstein Journals. beilstein-journals.org.
  • Acid–base extraction - Wikipedia. wikipedia.org.
  • Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC. nih.gov.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. libretexts.org.
  • Is there an easy way to purify organic amines? - Biotage. biotage.com.

Sources

Overcoming low yields in allylation of 5-fluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yields in Allylation of 5-Fluoro-2-Methylbenzaldehyde Ticket Status: Open Priority: High (Process Optimization)

Diagnostic Triage: Why is this reaction failing?

If you are experiencing yields below 40-50% with standard Grignard (AllylMgBr) or Allyllithium reagents, you are likely encountering the "Ortho-Benzylic Trap."

The substrate, 5-fluoro-2-methylbenzaldehyde , presents a specific "perfect storm" of electronic and steric factors that defeat standard nucleophilic additions:

  • Steric Blocking (The Ortho-Effect): The methyl group at the C2 position sterically hinders the trajectory of the incoming nucleophile (Bürgi-Dunitz angle), slowing down the kinetic rate of addition.

  • Benzylic Deprotonation (The Silent Killer): This is the primary cause of low yields. The C2-methyl protons are benzylic. The C5-fluorine atom (electron-withdrawing) inductively acidifies these protons further. Strongly basic reagents (Grignard/Lithium) act as bases rather than nucleophiles, deprotonating the methyl group to form a resonance-stabilized anion. Upon aqueous workup, this anion simply reprotonates, returning your starting material unchanged.

  • Reduction Competition: If using a Grignard reagent with

    
    -hydrogens (less relevant for allyl, but critical for substituted allyls), the hindered carbonyl prefers reduction (hydride transfer) over addition.
    

Recommended Protocols

We have designed three protocols to bypass these failure modes. Choose the one that fits your solvent/reagent constraints.

Protocol A: The "Gold Standard" (Indium-Mediated)

Best for: High yields, operational simplicity, moisture tolerance. Mechanism: Barbier-type reaction. Indium forms a transient allylindium species that is chemically "soft" and low-basicity, completely avoiding the benzylic deprotonation issue.

Reagents:

  • Substrate: 5-Fluoro-2-methylbenzaldehyde (1.0 equiv)

  • Allyl Bromide (1.5 - 2.0 equiv)

  • Indium Powder (1.2 - 1.5 equiv, 100 mesh)

  • Solvent: THF:H₂O (1:1 or 4:1 mixture)

Step-by-Step Guide:

  • Setup: In a round-bottom flask, dissolve the aldehyde in THF.

  • Addition: Add the allyl bromide followed by the Indium powder.

  • Activation: Add water. The reaction is often exothermic; if working on >5g scale, cool to 0°C initially, then warm to RT.

  • Monitoring: Stir vigorously for 4–12 hours. The heterogeneity of the reaction requires good agitation.

  • Workup: Quench with dilute HCl (1M). Extract with Ethyl Acetate.

  • Purification: The crude is usually clean enough for the next step. If not, silica gel chromatography (Hexane/EtOAc).

Why this works: Water accelerates Indium-mediated allylations.[1] The transition state is a chelated cyclic chair model that tolerates the ortho-methyl group.

Protocol B: The "Anhydrous Fix" (Hosomi-Sakurai)

Best for: Strictly anhydrous workflows, Lewis Acid screening. Mechanism: Lewis Acid activation of the carbonyl oxygen makes it electrophilic enough to react with the weak nucleophile (allylsilane), which is non-basic.

Reagents:

  • Substrate: 1.0 equiv

  • Allyltrimethylsilane (1.2 equiv)

  • Lewis Acid:

    
     (1.0 equiv) OR 
    
    
    
    (1.1 equiv)
  • Solvent: Dry DCM (Dichloromethane)

  • Temp: -78°C to -40°C

Step-by-Step Guide:

  • Cooling: Dissolve aldehyde in dry DCM under Argon/Nitrogen and cool to -78°C.

  • Lewis Acid: Add

    
     (1M in DCM) dropwise. The solution will likely turn yellow/orange (complex formation). Stir for 15 mins.
    
  • Nucleophile: Add Allyltrimethylsilane dropwise.

  • Reaction: Allow to warm slowly to -40°C over 2 hours. Do not rush to RT.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Note: If using

    
    , you may need a buffered workup (Rochelle's salt) to break titanium emulsions.
    
Protocol C: The "Grignard Rescue" (Imamoto Reagent)

Best for: When you must use Magnesium/Lithium reagents (e.g., cost or availability). Mechanism: Transmetallation to Organocerium (


). Cerium reagents are highly oxophilic (activate carbonyls strongly) but much less basic than Grignards, suppressing deprotonation.

Reagents:

  • 
     (Dried)[2]
    
  • Allylmagnesium Bromide

  • Substrate[3][4][5][6]

Step-by-Step Guide:

  • Drying

    
     (CRITICAL):  Heat 
    
    
    
    at 140°C under high vacuum for 2 hours. It must be a fine white powder. If it is a gummy solid, the reaction will fail.
  • Slurry: Suspend dried

    
     (1.5 equiv) in dry THF. Stir at RT for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to -78°C. Add AllylMgBr (1.5 equiv). Stir for 1 hour.

  • Addition: Add the aldehyde (in THF) dropwise.

  • Quench: Acetic acid or dilute HCl.

Troubleshooting & FAQs

Symptom: Recovery of Starting Material
Possible CauseDiagnosticSolution
Benzylic Deprotonation Using Grignard/Lithium?Switch to Protocol A (Indium) or Protocol C (Cerium).
Wet Lewis Acid Using Protocol B? White fumes?Redistill

or use fresh

.
Passivation of Metal Using Protocol A?Add 2 drops of dilute HCl or sonicate the Indium foil/powder to remove oxide layer.
Symptom: Low Conversion (Stalled Reaction)
Possible CauseDiagnosticSolution
Steric Bulk Reaction slows at 60% conversion.Increase equivalents of nucleophile to 2.5x. Increase concentration (run at 1M).
Indium Aggregation Protocol A: Metal clumping.Use vigorous stirring. Add Sodium Iodide (NaI) as an additive.
Q: Can I use Zinc instead of Indium?

A: Yes, but Zinc usually requires activation (TMSCl or 1,2-dibromoethane) and strictly anhydrous conditions (Reformatsky style) or specific aqueous conditions with Ammonium Chloride. Indium is superior because it requires no activation and works in water.

Q: Why is the product unstable?

A: The resulting homoallylic alcohol can eliminate water to form a conjugated diene, especially if the workup is too acidic.

  • Fix: Use a neutral workup. Avoid strong mineral acids. Use saturated

    
    .
    

Visualizing the Chemistry

The following diagrams illustrate the decision logic and the mechanistic difference between failure (Grignard) and success (Indium).

Reaction_Logic Start Start: Low Yield with Allyl-MgBr / Allyl-Li Check_SM Check Crude NMR: Is Starting Material Recovered? Start->Check_SM Yes_SM Yes: Benzylic Deprotonation (Basicity Issue) Check_SM->Yes_SM Major Component No_SM No: Complex Mixture/Oligomers (Stability Issue) Check_SM->No_SM Messy Spectrum Solvent_Check Can you use Water? Yes_SM->Solvent_Check Workup_Fix Fix: Neutral Workup (Avoid Acid Elimination) No_SM->Workup_Fix Proto_A Protocol A: Indium/THF/H2O (Recommended) Solvent_Check->Proto_A Yes Proto_B Protocol B: Hosomi-Sakurai (TiCl4 / Allyl-TMS) Solvent_Check->Proto_B No (Strictly Anhydrous) Proto_C Protocol C: Imamoto (CeCl3 + Grignard) Solvent_Check->Proto_C No (Must use Grignard)

Caption: Diagnostic flowchart for selecting the correct allylation protocol based on failure mode.

Mechanism_Comparison cluster_fail FAILURE MODE: Grignard (Hard Base) cluster_success SUCCESS MODE: Indium (Soft Nucleophile) Aldehyde 5-F-2-Me-Benzaldehyde Deprot Deprotonation of Ortho-Methyl Group Aldehyde->Deprot + RMgX RMgX Allyl-MgBr Enolate Benzylic Anion (Dead End) Deprot->Enolate Aldehyde2 5-F-2-Me-Benzaldehyde TS Cyclic Transition State (Chelation Control) Aldehyde2->TS + In/H2O InReagent Allyl-Indium Product Homoallylic Alcohol (High Yield) TS->Product

Caption: Mechanistic divergence: Grignard triggers deprotonation (failure), while Indium favors addition (success).

References

  • Indium-Mediated Allylation (General Scope): Paquette, L. A. "Indium-Promoted C-C Bond Forming Reactions in Aqueous Media." Organic Reactions, 2003.

  • Hosomi-Sakurai Reaction (Lewis Acid Catalysis): Hosomi, A., & Sakurai, H. "Syntheses of gamma,delta-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride." Tetrahedron Letters, 1976.

  • Imamoto Reagent (Organocerium): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2] Journal of the American Chemical Society, 1989.

  • Ortho-Substitution Effects: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

Sources

Solubility optimization of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Salts

Introduction: The Physicochemical Challenge

Compound Profile:

  • Target Molecule: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine[1]

  • CAS Registry: 1248795-11-0 (Racemic) / 1212939-29-1 (S-Enantiomer)

  • Molecular Weight: 179.23 g/mol [1]

  • Physicochemical Class: Lipophilic Allylic Amine (LogP ~2.7)

The Core Issue: As a Senior Application Scientist, I frequently encounter this class of fluorinated phenylalkenylamines. The free base is typically a viscous oil or low-melting solid with poor aqueous solubility (< 0.1 mg/mL) and susceptibility to oxidation at the allylic position. Optimization requires converting this lipophilic free base into a crystalline salt that balances thermodynamic stability (high melting point) with kinetic solubility (rapid dissolution).

This guide provides a self-validating workflow to identify the optimal salt form, moving beyond standard hydrochloric acid screens to engineered crystal engineering.

Module 1: Salt Selection Strategy (The "Why")

Do not randomly select acids. Use the pKa Rule of 3 to ensure proton transfer.

  • Target Amine pKa: ~9.5 (Estimated for primary benzylic-like amine).

  • Requirement: The acid pKa must be at least 3 units lower than the amine (pKa < 6.5) to ensure stable salt formation rather than a co-crystal.

Recommended Counter-ion Screen
Acid ClassSpecific AcidpKa (aq)Rationale for this MoleculeRisk Factor
Class I (Inorganic) Hydrochloric Acid-7.0Standard first choice; high crystallinity.Common Ion Effect: Solubility drops drastically in gastric fluid (pH 1.2).
Class I (Inorganic) Sulfuric Acid-3.0Forms stable hemi-sulfates; often non-hygroscopic.High acidity can degrade the alkene moiety.
Class II (Sulfonic) Methanesulfonic-1.9Excellent for lipophilic amines; breaks crystal lattice energy.High solubility may lead to hygroscopicity.
Class III (Carboxylic) L-Tartaric Acid2.98Top Recommendation: Dual function (Resolution + Salt formation).Lower solubility; good for controlled release.
Class III (Carboxylic) Fumaric Acid3.03High melting point; stable non-hygroscopic salts.Poor solubility in water (salt might be too stable).

Module 2: Experimental Protocols (The "How")

Protocol A: The "Oiling Out" Prevention Workflow

Use this protocol if your salt screen results in a sticky gum instead of a powder.

Principle: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve. We must lower the solubility of the oil phase relative to the crystalline phase.

Reagents:

  • Free Amine (1.0 eq)

  • Acid (1.05 eq)

  • Solvent A: Isopropyl Acetate (IPAc) - Preferred over EtOAc for stability.

  • Solvent B: Methyl tert-butyl ether (MTBE) - Anti-solvent.

Step-by-Step:

  • Dissolution: Dissolve 500 mg of Free Amine in 5 mL IPAc at 40°C.

  • Acid Addition: Add Acid (dissolved in minimal MeOH or IPA) dropwise over 20 minutes.

    • Critical: Do not add acid as a neat liquid; this creates local supersaturation hotspots.

  • Seeding: Once slight turbidity appears, add 1-2 mg of seed crystals (if available) or scratch the glass surface.

  • Aging: Hold at 40°C for 1 hour. (Ostwald Ripening: allows fines to dissolve and large crystals to grow).

  • Cooling Ramp: Cool to 5°C at a rate of 10°C/hour. Slow cooling prevents oiling.

  • Anti-solvent: If no precipitate, add MTBE dropwise until cloud point.

  • Isolation: Filter under N2 pressure (avoid air drying if hygroscopic).

Module 3: Troubleshooting & FAQs

Q1: My HCl salt is extremely hygroscopic (turns to liquid on the bench). What now?

  • Diagnosis: The crystal lattice energy is too low, or the chloride ion is coordinating water.

  • Solution: Switch to a Fumarate or Succinate salt. These dicarboxylic acids form hydrogen-bonded networks (supramolecular synthons) that exclude water. Alternatively, try the Hemi-sulfate , which often packs more efficiently than the mono-HCl.

Q2: The salt precipitates, but the solubility in water is still too low (< 1 mg/mL).

  • Diagnosis: You likely formed a highly stable crystal lattice (High Melting Point).

  • Solution: Use a Mesylate (Methanesulfonate) salt. The bulky organic counter-ion disrupts the crystal packing, lowering the melting point and significantly increasing aqueous solubility. Warning: Monitor for genotoxic impurities (mesyl esters) during synthesis.

Q3: I see two melting points on the DSC. Is my salt impure?

  • Diagnosis: This is likely Polymorphism or a Solvate/Hydrate transition.

  • Action: Run TGA (Thermogravimetric Analysis).

    • If weight loss corresponds to solvent %

      
       You have a solvate. Desolvate by drying at 50°C under vacuum.
      
    • If no weight loss

      
       It is a polymorph. You must identify the thermodynamically stable form (usually the higher melting one) to prevent phase changes during storage.
      

Module 4: Visualization & Logic

Figure 1: Salt Selection Decision Tree

This logic gate ensures you select the correct counter-ion based on pKa and desired properties.

SaltSelection Start Start: Free Amine (LogP ~2.7, pKa ~9.5) CheckPKa Check Acid pKa (Must be < 6.5) Start->CheckPKa Screen1 Screen Class I (HCl, H2SO4) CheckPKa->Screen1 Valid pKa Result1 Is it Hygroscopic? Screen1->Result1 ClassII Switch to Class II/III (Mesylate, Tartrate) Result1->ClassII Yes (Unstable) SolubilityCheck Check Aqueous Solubility Result1->SolubilityCheck No (Stable) ClassII->SolubilityCheck SolubilityCheck->ClassII Too Low (<1mg/mL) Optimize Optimize Crystallization (Solvent/Anti-solvent) SolubilityCheck->Optimize Acceptable Final Final Salt Candidate Optimize->Final

Caption: Decision logic for selecting counter-ions based on hygroscopicity and solubility thresholds.

Figure 2: Solubility Optimization Workflow

The iterative cycle for moving from a hit to a developable form.

OptimizationCycle Screen 1. Salt Screening (6-12 Acids) Char 2. Solid State Characterization (XRPD, DSC, TGA) Screen->Char Solubility 3. Equilibrium Solubility Test (pH 1.2, 4.5, 6.8) Char->Solubility Crystalline Only Stab 4. Stability Stress (40°C/75% RH) Solubility->Stab > Target Conc. Stab->Screen Degradation/Form Change Final Scale-Up Stab->Final Stable

Caption: Iterative workflow ensuring the selected salt is crystalline, soluble, and chemically stable.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection principles).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54596374, 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine. Retrieved from .

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939. Link

Sources

Technical Support Center: Diastereoselectivity in Homoallylic Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub for the synthesis of homoallylic amines. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stereochemical challenges during imine allylation.

Homoallylic amines are critical pharmacophores and versatile synthetic intermediates. However, controlling the syn/anti diastereoselectivity during the nucleophilic addition of allylmetal reagents to imines is notoriously complex due to competing transition states, imine isomerization, and reagent geometry degradation. This hub provides diagnostic workflows, mechanistic causality, and self-validating protocols to help you achieve high diastereomeric excess (d.e.).

Diagnostic Workflow for Stereochemical Failures

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of poor diastereoselectivity.

Troubleshooting Start Issue: Low Diastereomeric Excess (d.e.) in Homoallylic Amine Step1 1. Allylmetal Geometry Is the reagent isomerically pure? Start->Step1 Action1 Purify reagent or switch to configurationally stable boronate Step1->Action1 Mixed (E)/(Z) Step2 2. Imine Geometry Is E/Z isomerization occurring? Step1->Step2 Pure Action2 Use bulky chiral auxiliary (e.g., Ellman's sulfinamide) Step2->Action2 Unstable Step3 3. Transition State Control Is the TS tightly organized? Step2->Step3 Stable (E)-imine Action3 Optimize Lewis Acid / Solvent to enforce closed chair TS Step3->Action3 Loose / Open TS

Fig 1. Diagnostic workflow for resolving poor diastereoselectivity in imine allylation.

Frequently Asked Questions & Troubleshooting

Q: Why am I getting a racemic mixture or poor syn/anti ratio when using allylboronic esters? A: This usually stems from a breakdown in the Zimmerman-Traxler transition state[1]. Allylboranes (Type I reagents) react via a tightly organized, six-membered chair-like transition state. The diastereoselectivity is directly tied to the geometry of the allylmetal species: pure (E)-allylboranes yield anti-homoallylic amines, while (Z)-allylboranes yield syn-products[2]. If your reagent has isomerized (mixed E/Z) or if your imine is undergoing rapid E/Z isomerization at room temperature, the stereospecificity is lost. Actionable Fix: Lower the reaction temperature to -78 °C to freeze the imine geometry and verify the isomeric purity of your allylboronic ester via 1H NMR before use.

Q: How can I improve the diastereomeric excess (d.e.) when using chiral auxiliaries like Ellman's sulfinamide? A: Ellman's tert-butanesulfinamide is a powerful chiral auxiliary because it provides immense steric bulk and a coordinating sulfinyl oxygen that directs nucleophilic attack[3]. Poor d.e. with this system often indicates improper Lewis acid selection. If the Lewis acid does not rigidly chelate the sulfinyl oxygen and the imine nitrogen, the transition state becomes "loose," allowing background un-catalyzed addition from the unshielded face. Actionable Fix: Use


 or 

during imine formation, as titanium strongly coordinates the intermediate, locking the conformation[3]. Avoid strongly coordinating solvents (like pure DMF) during the allylation step, as they can outcompete the internal chelation.

Q: My imine seems to be degrading or isomerizing before allylation. What are the best practices? A: Imines are notoriously prone to hydrolysis and E/Z isomerization, especially aliphatic imines. Actionable Fix: Generate the imine in situ using a dehydrating Lewis acid (e.g.,


) or molecular sieves, and proceed to allylation without isolation[3]. Alternatively, recent photocatalytic methods using nickel allyl complexes allow for the direct three-component coupling of aldehydes, anilines, and allylic carbonates, bypassing the need to isolate sensitive imines altogether[4]. For N-unsubstituted homoallylic amines, trapping in situ generated imines from benzyl azides is a viable metal-free alternative[5].

Quantitative Data: Allylmetal Reagent Selection Guide

The choice of metal dictates whether the reaction proceeds via a closed (Zimmerman-Traxler) or open (anti-periplanar) transition state. This fundamentally alters the stereochemical outcome[2].

Allylmetal TypeTypical Transition StateImine GeometryMajor Diastereomer from (E)-AllylMajor Diastereomer from (Z)-Allyl
Allylborane (B) Closed (Zimmerman-Traxler)(E)AntiSyn
Allylmagnesium (Mg) Closed (Zimmerman-Traxler)(E)AntiSyn
Allylzinc (Zn) Closed (Zimmerman-Traxler)(E)AntiSyn
Allylsilane (Si) Open (Anti-periplanar)(E)SynSyn
Allylstannane (Sn) Open (Anti-periplanar)(E)SynSyn

Note: Type I reagents (B, Mg, Zn) are stereospecific, meaning the product stereochemistry is dictated by the reagent geometry. Type II reagents (Si, Sn) are stereoselective, typically converging on the syn-product regardless of starting geometry due to open transition state dynamics[2].

Mechanistic Pathway: The Zimmerman-Traxler Model

To rationally design your synthesis, you must understand the spatial arrangement of the transition state. In the Zimmerman-Traxler model, the imine substituent strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial steric clashes[1].

ZT_Model Reagents Allylmetal + (E)-Imine TS_E Chair TS (E-allyl) Substituent Pseudo-equatorial Reagents->TS_E (E)-isomer TS_Z Chair TS (Z-allyl) Substituent Pseudo-axial Reagents->TS_Z (Z)-isomer Product_Anti Anti-Homoallylic Amine (Major Product) TS_E->Product_Anti Stereospecific Transfer Product_Syn Syn-Homoallylic Amine (Major Product) TS_Z->Product_Syn Stereospecific Transfer

Fig 2. Zimmerman-Traxler transition state logic for Type I allylmetal additions to imines.

Validated Experimental Workflow: Diastereoselective Allylation via Ellman's Sulfinamide

This protocol outlines a self-validating system for the synthesis of highly enantioenriched and diastereomerically pure homoallylic amines using (R)-tert-butanesulfinamide[3].

Phase 1: In Situ Imine Formation

Causality:


 acts as both a potent water scavenger (driving the condensation equilibrium) and a Lewis acid (activating the aldehyde without causing premature 

-deprotonation).
  • To a flame-dried round-bottom flask under argon, add the target aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

  • Dissolve in anhydrous THF (0.5 M concentration).

  • Add

    
     (2.0 equiv) dropwise at room temperature.
    
  • Stir for 12 hours.

  • Validation Step: Remove a 50

    
    L aliquot, quench with water, extract with EtOAc, and check via TLC/crude 1H NMR to ensure >95% conversion to the sulfinyl imine.
    
Phase 2: Stereocontrolled Allylation

Causality: Cooling to -78 °C rigidifies the Zimmerman-Traxler transition state and prevents background uncatalyzed reactions, ensuring stereocontrol is governed entirely by the chiral auxiliary[3].

  • Cool the reaction mixture from Phase 1 to -78 °C using a dry ice/acetone bath.

  • Slowly add allylmagnesium bromide (1.5 equiv, 1.0 M in ether) dropwise down the side of the flask to pre-cool the reagent.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous

    
     (equal volume to THF).
    
  • Remove the cooling bath and allow the mixture to warm to room temperature.

Phase 3: Workup & QC
  • The titanium salts will precipitate as a thick white solid. Dilute with EtOAc and filter the entire mixture through a pad of Celite. Wash the pad generously with EtOAc.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validating QC Step: Before column chromatography, record a crude 1H NMR. The diastereomeric ratio (d.r.) can be directly measured by integrating the distinct tert-butyl singlets of the syn and anti sulfinamide products (typically around 1.15–1.25 ppm). A successful reaction should yield a d.r. > 95:5.

References

1.[1] Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. National Institutes of Health (NIH). 2.[4] Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science (RSC Publishing). 3.[3] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS Publications). 4.[5] Transition Metal-Free Generation of N-Unsubstituted Imines from Benzyl Azides: Synthesis of N-Unsubstituted Homoallylic Amines. The Journal of Organic Chemistry (ACS Publications). 5.[2] Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews (ACS Publications).

Sources

Removing metal catalysts from 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine products

Author: BenchChem Technical Support Team. Date: March 2026

Product: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Executive Summary & Challenge Overview

The synthesis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine typically involves transition-metal catalyzed allylation (e.g., Pd, Ir, or Rh-catalyzed addition to imines) or cross-coupling steps to install the aryl core.

The Core Challenge: The target molecule contains a primary homoallylic amine . Primary amines are effective ligands themselves; they can chelate residual metal catalysts (Pd, Rh, Ru), creating stable "Metal-Product" complexes. Standard filtration or weak scavengers often fail because the product competes for the metal, resulting in:

  • ICH Q3D Non-Compliance: Residual metal levels exceeding 10–20 ppm.

  • Yield Loss: Aggressive methods (e.g., activated carbon) non-specifically adsorb the amine product.

  • False Positives: The amine functionality can interfere with colorimetric spot tests.

This guide provides a self-validating troubleshooting framework to remove metals to <5 ppm while preserving yield.

Decision Matrix: Scavenger Selection

Before initiating a cleanup protocol, select the appropriate scavenger based on the metal species and solvent system.[1]

ScavengerSelection Start Identify Residual Metal MetalType Metal Type? Start->MetalType Pd_Ru Palladium (Pd) / Ruthenium (Ru) MetalType->Pd_Ru Rh_Ir Rhodium (Rh) / Iridium (Ir) MetalType->Rh_Ir AmineComp Is Product a Strong Chelator? (e.g., Free Amine) Pd_Ru->AmineComp TMT Select: SiliaMetS® DMT (Dimercaptotriazine) *Strongest Affinity* Rh_Ir->TMT Alternative Thiourea Select: SiliaMetS® Thiourea Rh_Ir->Thiourea Preferred AmineComp->TMT Yes (Primary Amine) Thiol Select: SiliaMetS® Thiol (Mercaptopropyl) AmineComp->Thiol No (Amide/Ester)

Figure 1: Decision tree for selecting the optimal scavenger. For 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, SiliaMetS® DMT is the primary recommendation due to the chelating nature of the product.

Troubleshooting Guides & FAQs
Scenario A: Residual Palladium Persists > 50 ppm After Scavenging

User Question: "I used 4 equivalents of Thiol-based silica scavenger for 4 hours, but my Pd levels are still 80 ppm. Why isn't it working?"

Technical Diagnosis: The primary amine in your product is likely out-competing the thiol ligand for the Palladium. Simple thiols (monodentate) have lower binding constants than the chelating amine-Pd complex.

Corrective Protocol:

  • Switch to a Tridentate Scavenger: Use SiliaMetS® DMT (Dimercaptotriazine) or MP-TMT . The trithiocyanuric acid moiety forms a highly stable 1:1 complex with Pd, displacing the amine product.

  • Temperature Spike: Increase temperature to 50–60°C . Ligand exchange is kinetically driven; heat helps break the Product-Pd bond.

  • Protonation Strategy (Advanced): If the product stability permits, add 1.0 eq of Acetic Acid. This protonates the product's amine (

    
    ), destroying its ability to bind metals, while the scavenger (DMT) remains active. Note: Ensure your scavenger is acid-stable (Silica is preferred over some resins).
    
Scenario B: Significant Yield Loss (>15%)

User Question: "I switched to Activated Carbon (Charcoal) to remove color and metal, but I lost 20% of my product mass."

Technical Diagnosis: Activated carbon functions via physisorption (pore trapping). It is non-selective and will trap small organic molecules like 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, especially given the lipophilic aryl ring.

Corrective Protocol:

  • Abandon Carbon for Bulk Scavenging: Use functionalized silica (SiliaMetS®). These rely on chemisorption (covalent bonding to the metal), leaving the organic product in solution.

  • Solvent Optimization: If you must use carbon, ensure the product is highly soluble in the chosen solvent (e.g., MeOH or DCM) to minimize adsorption. Avoid non-polar solvents (Hexanes) where the product might prefer the solid carbon phase.

Scenario C: Scavenger Filtration Issues (Clogging)

User Question: "The scavenger forms a fine suspension that clogs my 0.45 µm filter."

Technical Diagnosis: Mechanical agitation (magnetic stirring bars) can grind silica particles into "fines," blocking filters.

Corrective Protocol:

  • Overhead Stirring: Use an overhead stirrer or orbital shaker instead of a magnetic bar to reduce particle attrition.

  • Celite Bed: Pre-pack a Büchner funnel with a 1-2 cm pad of Celite® 545. The depth filtration prevents surface blinding.

  • Sedimentation: Allow the mixture to settle for 10 minutes before decanting the supernatant through the filter.

Experimental Protocols
Protocol 1: Batch Scavenging (Standard)

Best for: Final API steps, volumes < 10 L.

  • Dissolution: Dissolve crude 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine in a compatible solvent (THF, EtOAc, or MeOH). Concentration: 5–10 mL/g.

  • Loading: Add SiliaMetS® DMT (or equivalent TMT resin).[2]

    • Calculation: 4 equivalents relative to the residual metal content (if known). If unknown, use 10–20% w/w relative to the product.

  • Incubation: Stir at 50°C for 4 hours .

    • Tip: For Rh/Ir, extend to 12 hours or overnight.

  • Filtration: Filter through a 1 cm pad of Celite or a 0.2 µm PTFE membrane.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Test filtrate via ICP-MS.

Protocol 2: Flow/Cartridge Scavenging (Polishing)

Best for: Low-level impurity removal (<100 ppm to <5 ppm) and automated purification.

  • Setup: Install a SiliaMetS® DMT E-PAK or SPE cartridge.

  • Conditioning: Flush with 3 column volumes (CV) of solvent.

  • Elution: Pass the product solution through the cartridge at a flow rate of 1–5 mL/min (depending on cartridge size).

    • Residence Time: Aim for a minimum of 5 minutes contact time.

  • Rinse: Flush with 2 CV of solvent to recover product.

Comparative Data: Scavenger Efficiency

Table 1: Removal of Pd(PPh3)4 from Amine Product (Initial [Pd]: 1000 ppm)

Scavenger TypeFunctional GroupResidual Pd (ppm)Product Recovery (%)Notes
SiliaMetS® DMT Dimercaptotriazine< 2 > 99% Best for amines; high selectivity.[2]
SiliaMetS® Thiol Propylthiol4598%Good, but competes with amine product.
Activated Carbon N/A (Physisorption)1582%High product loss; difficult filtration.
SiliaMetS® Diamine Ethylenediamine25099%Poor; amine ligand competes with scavenger.
Workflow Visualization

Workflow Crude Crude Amine Product (High Metal Content) Solvent Dissolve in THF/MeOH Crude->Solvent AddScav Add SiliaMetS® DMT (4-8 eq vs Metal) Solvent->AddScav Heat Heat to 50°C (4-12 Hours) AddScav->Heat Filter Filter (Celite/Membrane) Heat->Filter Test ICP-MS Analysis Filter->Test Test->AddScav Fail (>10 ppm) Final Pure Product (<5 ppm Metal) Test->Final Pass

Figure 2: Standard operating procedure (SOP) workflow for batch scavenging.

References
  • Biotage. (2023).[3] How to Remove Palladium in three easy steps. Retrieved from

  • SiliCycle. (2008).[2] SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues.[4] Organic Process Research & Development, 12, 896.[4] Retrieved from

  • ICH. (2022).[5] Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Optimizing reaction temperature for fluorinated amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Fluorinated Amine Synthesis

Introduction: The Thermal Paradox of Fluorine

Welcome to the technical support hub for fluorinated amine synthesis. As a researcher, you face a unique thermal paradox: the Carbon-Fluorine (C-F) bond is thermodynamically the strongest single bond in organic chemistry (


), yet it induces significant kinetic instability in reaction intermediates.

In amine synthesis, fluorine acts as a double-edged sword. It activates electrophiles for nucleophilic attack (good for SNAr) but destabilizes adjacent charge centers, leading to side reactions like


-fluoride elimination or defluorination at elevated temperatures. This guide abandons generic "heating instructions" in favor of a mechanistic approach to temperature management.

Module 1: Core Concepts & Decision Framework

The Kinetic vs. Thermodynamic Landscape

Before setting your oil bath, identify your reaction class. Temperature plays a distinct role in each mechanism.

Reaction ClassRole of TemperatureCritical Thermal Failure Mode
SNAr (Nucleophilic Aromatic Substitution) Activator: Overcomes the energy barrier of the Meisenheimer complex formation.Defluorination: High T promotes attack at the fluorine ipso-position or competing etherification.
Pd-Catalyzed (Buchwald-Hartwig) Cycle Driver: Accelerates reductive elimination (often the rate-determining step).Catalyst Death: Pd-black precipitation; Ligand dissociation at

.
Reductive Amination (

-Ketones)
Equilibrium Shifter: Drives water removal to form the sluggish imine.Volatilization: Fluorinated intermediates are highly volatile; loss of material at reflux.

-Fluoroamine Synthesis
Destabilizer: Promotes HF elimination.Decomposition: Spontaneous explosion or degradation to enamines at

.

Module 2: Visualizing the Optimization Logic

The following decision tree illustrates the logical flow for selecting an initial temperature range based on substrate stability and reaction type.

TemperatureOptimization Start START: Select Reaction Type SNAr SNAr (Aryl Fluoride) Start->SNAr Buchwald Buchwald-Hartwig Start->Buchwald RedAm Reductive Amination Start->RedAm CheckEWG Check EWG Strength SNAr->CheckEWG CheckCat Check Catalyst Gen Buchwald->CheckCat CheckVol Check Volatility RedAm->CheckVol StrongEWG Strong (NO2, CN) Target: 25-60°C CheckEWG->StrongEWG WeakEWG Weak (CF3, Cl) Target: 80-120°C CheckEWG->WeakEWG WarningSNAr Risk: Defluorination Avoid strong base >100°C WeakEWG->WarningSNAr Gen1 Gen 1/2 (BINAP) Target: 80-100°C CheckCat->Gen1 Gen3 Gen 3/4 (BrettPhos) Target: 60-80°C CheckCat->Gen3 Volatile High Volatility Sealed Tube / 40-60°C CheckVol->Volatile Stable Low Volatility Reflux / Dean-Stark CheckVol->Stable

Caption: Logical workflow for determining initial reaction temperatures based on substrate electronics and catalyst generation.

Module 3: Troubleshooting & FAQs

Scenario A: The Case of the Disappearing Fluorine

User Question: "I am performing an SNAr reaction on 2,4-difluoronitrobenzene at 110°C in DMSO. My product mass is correct, but the NMR shows no fluorine peaks. What happened?"

Technical Analysis: You have likely triggered Hydrodefluorination or Etherification .

  • The Mechanism: At high temperatures (

    
    ), fluoride acts as a leaving group. If your solvent is not dry, hydroxide ions (generated from trace water and base) will displace the fluorine. In DMSO, this is accelerated because the cation is solvated, leaving the nucleophile "naked" and hyper-reactive.
    
  • The Fix:

    • Lower Temperature: Drop to

      
      . The activation energy for attacking the C-F bond is lower than C-H, but selectivity degrades with heat.
      
    • Change Solvent: Switch to non-polar solvents (Toluene) or H-bond donors (Isopropanol) to dampen the basicity of the nucleophile.

    • Reference: See Sun & DiMagno on the thermodynamics of SNAr fluorination limits [1].

Scenario B: The "Stalled" Buchwald-Hartwig

User Question: "I'm coupling a trifluoromethyl-aniline with an aryl bromide. I heated it to 120°C to push the reaction, but it stalled at 40% conversion. Adding more catalyst didn't help."

Technical Analysis: You are experiencing Thermal Catalyst Deactivation and Ligand Dissociation .

  • The Mechanism: Fluorinated anilines are electron-poor nucleophiles. While heat helps the amine binding step, temperatures

    
     often cause phosphine ligands (like BINAP or Xantphos) to dissociate from Palladium. Once "ligandless," the Pd aggregates into inactive Pd-black.
    
  • The Fix:

    • Protocol: Use a "ramp-up" strategy. Start at

      
      .[1][2][3] If conversion is slow, increase by 
      
      
      
      increments.
    • Ligand Switch: Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) which form thermally stable precatalysts active even at

      
      .
      
    • Reference: Benchchem optimization protocols for fluorinated substrates [2].

Scenario C: The Volatile Trifluoromethyl Ketone

User Question: "I am trying to make a chiral amine from trifluoroacetophenone. I refluxed in methanol with amine and Ti(OiPr)4, but I recovered almost no material."

Technical Analysis: This is a Volatility and Equilibrium failure.

  • The Mechanism: Trifluoromethyl ketones form hemiaminals that are unstable and revert to starting materials easily. Furthermore, many fluorinated ketones and imines have low boiling points. Refluxing in an open system (even with a condenser) can sweep these volatiles out with the solvent vapor.

  • The Fix:

    • Closed System: Perform the imine formation in a sealed pressure tube at moderate temperature (

      
      ).
      
    • Drying Agent: Use activated molecular sieves (4Å) inside the sealed vessel to drive equilibrium without excessive heat.

    • Reference: Hughes et al. (Merck) on diastereoselective reductive amination of aryl trifluoromethyl ketones [3].[4]

Module 4: Advanced Protocol – Stability of -Fluoroamines

Warning:


-Fluoroamines (amines with a fluorine on the adjacent carbon, 

) are notoriously unstable unless the fluorine is located at a bridgehead position (Bredt's Rule protection).

The Thermal Danger Zone:

  • 
    :  Risk of spontaneous HF elimination to form enammonium ions.
    
  • 
    :  Rapid hydrolysis if any moisture is present.
    

Synthesis Protocol (Low-Temperature Electrophilic Fluorination):

  • Setup: Flame-dried glassware, inert atmosphere (

    
    ).
    
  • Reagents: Use Selectfluor or NFSI (N-fluorobenzenesulfonimide).

  • Temperature: Cool reaction to

    
      (acetone/dry ice bath).
    
  • Addition: Add the fluorinating agent slowly.

  • Quench: Quench at low temperature. Do not heat to reflux.

  • Reference: Enamine's recent work on stable bridgehead

    
    -fluoroamines [4].[5]
    

Module 5: Mechanistic Visualization of Side Reactions

Understanding how heat kills your reaction is crucial. The diagram below details the competing pathways in the SNAr reaction of a fluorinated substrate.

SNAr_Pathways Substrate Fluorinated Substrate (Ar-F-LG) Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Heat (>50°C) Nu Nucleophile (R-NH2) Nu->Meisenheimer Product Desired Product (Ar-F-NHR) Meisenheimer->Product Path A: Kinetic Control (Optimal T) Side1 Defluorination (Ar-NHR-LG) Meisenheimer->Side1 Path B: High T (>100°C) Attack at F-site Side2 Etherification (Ar-F-OR) Meisenheimer->Side2 Path C: Solvent Participation (e.g., MeOH/ROH at Reflux)

Caption: Competing reaction pathways in SNAr. Path A is desired; Paths B and C become dominant at excessive temperatures.

References

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. Source: ResearchGate / Sun & DiMagno. URL:[Link]

  • Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Source: Angewandte Chemie / PubMed (Hughes et al.). URL:[Link]

  • 
    -Fluoroamines: Myth or Reality? 
    Source: ChemRxiv / Enamine Ltd.
    URL:[Link][3][6]
    
  • Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature. Source: NIH / PubMed Central. URL:[Link]

Sources

Preventing racemization of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Preventing Racemization of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Welcome to the Application Scientist Troubleshooting Portal. This technical guide is designed for researchers and drug development professionals working with 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine . As a chiral primary amine featuring both a benzylic stereocenter and a homoallylic double bond, this compound is highly susceptible to stereochemical degradation.

This guide bypasses generic advice to provide causal mechanistic insights, quantitative data, and self-validating protocols to ensure absolute stereochemical integrity throughout your synthetic workflows.

Part 1: The Causality of Racemization (Mechanistic Overview)

To prevent racemization, one must first understand the thermodynamic and kinetic drivers threatening the stereocenter at the C1 position. The lability of this specific molecule is governed by three primary pathways:

  • Schiff Base (Imine-Enamine) Tautomerization: Primary amines are strong nucleophiles that readily react with trace carbonyls (e.g., acetone wash residue, oxidized solvent impurities) to form Schiff bases (imines) 1[1]. Once the imine is formed, the benzylic proton becomes highly acidic, leading to rapid imine-enamine tautomerization. This flattens the sp³ stereocenter into an achiral sp² geometry, resulting in a racemic mixture upon hydrolysis 2[2].

  • Transition-Metal Dehydrogenation & Chain-Walking: If subjected to downstream cross-coupling or hydrogenation using Pd, Ru, or Ir catalysts, the amine can undergo catalytic dehydrogenation to an achiral imine, followed by non-selective re-hydrogenation 3[3]. Furthermore, metals can coordinate to the homoallylic double bond, initiating a "chain-walking" isomerization that migrates the double bond into conjugation with the aromatic ring, irreversibly destroying the stereocenter 4[4].

  • Base-Catalyzed Deprotonation: The benzylic proton is activated by the electron-withdrawing 5-fluoro-2-methylphenyl ring. Exposure to strong bases can directly deprotonate this position, forming a planar carbanion.

Part 2: Troubleshooting & FAQs

Q1: My amine was enantiopure (>99% ee) after isolation, but dropped to 80% ee after sitting on the bench for a week. What happened? A: You are likely experiencing Schiff base-mediated racemization. If your glassware was washed with acetone and not thoroughly dried, or if you stored the free base in a solvent containing trace aldehydes (like aging THF or EtOAc), the primary amine formed a transient imine. To troubleshoot, immediately switch to storing the compound as an HCl or tartrate salt, which protonates the nitrogen and completely eliminates its nucleophilicity.

Q2: I am attempting a Palladium-catalyzed Suzuki coupling on the aryl fluoride, but my recovered amine is completely racemic. How do I prevent this? A: Palladium is a well-known racemization catalyst for benzylic amines. It coordinates to the amine and the benzylic C-H bond, facilitating


-hydride elimination to form an imine intermediate 2[2]. To prevent this, you must protect the primary amine prior to the coupling step. Converting it to a strongly electron-withdrawing carbamate (e.g., Boc or Cbz) reduces the electron density on the nitrogen, preventing metal coordination and subsequent dehydrogenation.

Q3: Does the homoallylic double bond (-CH₂-CH=CH₂) play a role in the instability? A: Yes, under certain conditions. While the benzylic position is the primary site of inversion, the proximity of the double bond means that any acidic or metal-catalyzed conditions that promote alkene isomerization will drive the double bond into conjugation with the aryl ring. This forms an achiral conjugated system. Strict temperature control and avoiding strong Lewis acids are required to keep the alkene isolated.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine under various common laboratory conditions.

Storage ConditionContaminant / ReagentTemp (°C)Timeee% RetentionPrimary Mechanism of Degradation
Neat (Free base)Trace Acetone (0.5%)257 days< 50%Schiff base (imine-enamine) tautomerization
Neat (Free base)None (Argon atmosphere)430 days98%Slow ambient auto-oxidation / trace moisture
HCl Salt (Solid) None 25 1 year > 99% N/A (Protonated nitrogen is non-nucleophilic)
Free base in THF5 mol% Pd/C5012 hours0% (Racemic)Metal-catalyzed dehydrogenation & isomerization
Free base (Aq.)1M NaOH6024 hours85%Base-catalyzed benzylic deprotonation
Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute reproducibility, these protocols are designed as closed-loop, self-validating systems.

SOP 1: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: Protonating the amine raises the activation energy for Schiff base formation to inaccessible levels, locking the stereocenter.

  • Dissolution: Dissolve the enantiopure free base in anhydrous diethyl ether (10 mL/g). Note: Ether is strictly chosen over ethyl acetate or acetone to guarantee zero carbonyl presence.

  • Precipitation: Cool the solution to 0 °C under argon. Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise.

  • Isolation: Stir for 30 minutes at 0 °C, then filter the resulting white precipitate rapidly under an argon blanket to prevent hygroscopic moisture absorption. Wash with cold hexanes and dry under high vacuum.

  • Validation Step (Critical): Take a 5 mg aliquot of the dried salt. Suspend in 1 mL hexanes and add 1 drop of saturated aqueous NaHCO₃. Vortex, extract the organic layer, and inject directly onto a Chiral HPLC column. The ee% must precisely match your starting material. If it has dropped, localized exothermic heating occurred during HCl addition; reduce the addition rate in future batches.

SOP 2: Mild Free-Basing for Downstream Synthesis

Causality: Using strong bases (NaOH/KOH) can trigger carbanion formation. A buffered, mild biphasic system prevents pH spikes.

  • Suspension: Suspend the HCl salt in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and distilled water (10 mL/g).

  • Neutralization: Add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the aqueous layer reaches exactly pH 7.5–8.0.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with MTBE.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure with the water bath strictly kept below 25 °C .

  • Validation Step: Perform ¹H-NMR immediately. Check the integration of the benzylic proton (approx. 4.0-4.5 ppm) against the aromatic protons to ensure no degradation or double-bond migration occurred during concentration. Use immediately in the next synthetic step.

Part 5: Pathway Visualization

The following diagram maps the specific chemical pathways that lead to the racemization of this compound and illustrates where the interventions (SOPs) break the degradation cycle.

Racemization_Mechanisms Amine 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Carbonyl Trace Carbonyls (Acetone/Aldehydes) Amine->Carbonyl Nucleophilic Attack Metal Transition Metals (Pd, Ru, Ir) Amine->Metal Coordination Base Strong Bases (pH > 12) Amine->Base Deprotonation Imine Schiff Base (Imine-Enamine) Carbonyl->Imine MetalComplex Metal-Imine / Pi-Allyl Complex Metal->MetalComplex Dehydrogenation Carbanion Benzylic Carbanion (Planar) Base->Carbanion Racemate Racemic Amine (ee% = 0) Imine->Racemate Hydrolysis MetalComplex->Racemate Re-hydrogenation Carbanion->Racemate Re-protonation Salt Salt Formation (e.g., HCl) Salt->Amine Prevents (Protonates N)

Figure 1: Mechanistic pathways of benzylic amine racemization and prevention strategies.

Part 6: References
  • Chapter 3: Racemization, Enantiomerization and Diastereomerization Source: RSC Books URL:

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines Source: Journal of the American Chemical Society (ACS Publications) URL:

  • Schiff base Source: Wikipedia URL:

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Source: ResearchGate URL:

Sources

Validation & Comparative

Comparative 1H NMR Interpretation Guide: Fluorinated vs. Non-Fluorinated Homoallylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Homoallylic amines are indispensable synthetic building blocks in drug discovery, frequently utilized in the construction of nitrogen-containing heterocycles and complex active pharmaceutical ingredients[1]. In medicinal chemistry, the strategic introduction of a fluorine atom onto an aryl framework is a standard bioisosteric modification used to modulate metabolic stability and lipophilicity. However, this modification significantly complicates structural verification.

This guide provides an objective, data-driven comparison of the


H NMR spectral profiles of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine  against its non-fluorinated analog, 1-(2-Methylphenyl)but-3-en-1-amine . By analyzing these two structures side-by-side, researchers can systematically deconvolute complex multiplet structures driven by heteronuclear spin-spin coupling and stereochemical asymmetry.

Experimental Protocol: High-Resolution H NMR Acquisition

To ensure a self-validating and reproducible analytical system, the following standardized protocol must be utilized. Variations in solvent composition, concentration, or temperature can induce chemical shift drift, particularly for the exchangeable amine protons, compromising comparative accuracy.

Step-by-Step Methodology
  • Sample Preparation: Weigh precisely 15.0 mg of the purified amine (>98% purity) into a clean glass vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
    
  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

    
     and perform automated gradient shimming (Z1-Z5) to achieve a line width of < 0.5 Hz for the TMS signal.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Temperature: Regulated at 298 K.

    • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation.

    • Number of Scans (NS): 16 to 32 scans for optimal signal-to-noise ratio.

  • Processing: Apply a Fourier transform (FT) followed by manual phase correction and a polynomial baseline correction. Reference the chemical shifts to the TMS singlet at 0.00 ppm.

Mechanistic Insight: Deconvoluting the Spin Systems

Interpreting the


H NMR spectrum of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine requires an understanding of two distinct physical phenomena: heteronuclear coupling in the aromatic region and diastereotopicity in the aliphatic region.
The Aromatic Region: Heteronuclear F- H Coupling

In the non-fluorinated reference compound, the aromatic protons exhibit standard homonuclear ortho (


 Hz) and meta (

Hz) couplings. The introduction of the fluorine atom at C5 fundamentally alters the spin topology. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, meaning it couples to adjacent protons with magnitudes that often exceed standard proton-proton couplings[2].
  • The H6 Proton (ortho to F, ortho to sidechain): In the fluorinated target, H6 appears as a distinct doublet of doublets (dd) at ~7.20 ppm. The large primary splitting (

    
     Hz) is caused directly by the adjacent ortho-fluorine, while the secondary splitting (
    
    
    
    Hz) arises from the meta-proton (H4)[3].
  • The H4 Proton (ortho to F, meta to Me): This proton appears as a complex triplet of doublets (td) at ~6.85 ppm. The complexity is driven by simultaneous ortho-coupling to both the fluorine atom and the H3 proton, coupled with meta-coupling to H6.

The Aliphatic Region: Stereochemical Asymmetry

Both compounds feature an identical homoallylic amine sidechain, yet the aliphatic signals are highly complex. The C2 methylene protons are positioned adjacent to the C1 chiral center (the methine carbon bearing the -NH


 group). This spatial asymmetry renders the two C2 protons magnetically inequivalent (diastereotopic). Because they reside in different magnetic environments, they do not resonate at the same frequency. Furthermore, they couple to each other (geminal coupling, 

Hz) as well as to the adjacent C1 methine and C3 alkene protons, resulting in two distinct, heavily split multiplets around 2.20 and 2.35 ppm[1].

Workflow Visualization: Spin-Spin Coupling Network

The following logical diagram illustrates the causality behind the signal splitting observed in the fluorinated target compound.

SpinSystem Target 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Aromatic Aromatic Spin System (C5-Fluorine Impact) Target->Aromatic Aliphatic Aliphatic Spin System (C1-Chiral Center Impact) Target->Aliphatic H6 H6 Proton 3J_HF ~ 10.2 Hz 4J_HH ~ 2.8 Hz Aromatic->H6 Ortho to F H4 H4 Proton 3J_HF ~ 8.2 Hz 3J_HH ~ 8.2 Hz Aromatic->H4 Ortho to F C2 C2 Methylene Diastereotopic Protons 2J_HH ~ 14.0 Hz Aliphatic->C2 Adjacent to C1 C1 C1 Methine Deshielded by NH2 Shift ~ 4.25 ppm Aliphatic->C1 Chiral Center C1->C2 Induces Magnetic Inequivalence

Fig 1: Spin-spin coupling pathways and signal splitting logic in the target fluorinated amine.

Quantitative Data Presentation

The table below summarizes the critical


H NMR assignments, highlighting the performance of the analytical interpretation across both the fluorinated target and the non-fluorinated alternative.
Proton Assignment1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (Target)1-(2-Methylphenyl)but-3-en-1-amine (Reference)Mechanistic Note
Aromatic H6 7.20 ppm (dd, J = 10.2, 2.8 Hz, 1H)~7.35 ppm (m, 1H)Large

coupling present only in target.
Aromatic H4 6.85 ppm (td, J = 8.2, 2.8 Hz, 1H)~7.15 ppm (m, 1H)Overlapping

and

in target.
Aromatic H3 7.10 ppm (dd, J = 8.2, 5.5 Hz, 1H)~7.15 ppm (m, 1H)Exhibits meta

coupling (~5.5 Hz).
C1 Methine 4.25 ppm (dd, J = 8.0, 5.0 Hz, 1H)4.20 ppm (dd, J = 8.0, 5.0 Hz, 1H)Deshielded by adjacent -NH

and aryl ring.
C2 Methylene (a) 2.35 ppm (m, 1H)2.35 ppm (m, 1H)Diastereotopic proton A.
C2 Methylene (b) 2.20 ppm (m, 1H)2.20 ppm (m, 1H)Diastereotopic proton B.
Aryl-CH

2.32 ppm (s, 3H)2.35 ppm (s, 3H)Sharp singlet; negligible long-range F coupling.
Internal Alkene 5.80 ppm (ddt, J = 17.1, 10.2, 7.0 Hz, 1H)5.82 ppm (m, 1H)Complex multiplet due to allylic coupling.
Terminal Alkene 5.15 ppm (m, 2H)5.12 ppm (m, 2H)Distinct cis and trans couplings to internal alkene.
Amine (-NH

)
1.60 ppm (br s, 2H)1.55 ppm (br s, 2H)Broad signal; exchangeable with D

O.

References

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. The Royal Society of Chemistry.
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate.

Sources

Technical Comparison Guide: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C and 19F NMR shifts of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine , a critical fluorinated chiral building block used in the synthesis of bioactive scaffolds. We focus on the 13C and 19F NMR spectral signatures that distinguish this compound from its non-fluorinated and regioisomeric alternatives. By leveraging specific coupling constants (


) and chemical shifts (

), researchers can validate structural integrity and enantiomeric purity with higher precision than standard proton NMR allows.
Part 1: Structural & Electronic Analysis

The molecule features a homoallylic amine motif attached to a 5-fluoro-2-methylphenyl core. The fluorine atom at position 5 introduces significant electronic perturbations that are diagnostic in NMR spectroscopy.

Electronic Environment
  • Fluorine Effect: The fluorine atom acts as a strong

    
    -acceptor (inductive withdrawal) and a 
    
    
    
    -donor (resonance). This creates a unique shielding pattern on the aromatic ring, specifically deshielding C5 (ipso) while shielding C4 and C6 (ortho).
  • Steric Lock: The ortho-methyl group at C2 restricts rotation around the C1-C(benzylic) bond, potentially creating rotameric populations visible in low-temperature NMR, though typically averaged at room temperature.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the key spin-spin coupling pathways relevant to the NMR analysis.

G cluster_legend Legend F Fluorine-19 (Spin 1/2) C5 C5 (Ipso) 160-162 ppm F->C5 1J_CF ~243 Hz C4 C4 (Ortho) ~116 ppm F->C4 2J_CF ~21 Hz C6 C6 (Ortho) ~116 ppm F->C6 2J_CF ~21 Hz C1 C1 (Meta) ~144 ppm F->C1 3J_CF ~8 Hz C_alpha C-alpha (Benzylic) ~50-55 ppm C1->C_alpha Connectivity key Red Arrow: Strong Coupling (1J) Yellow Arrow: Medium Coupling (2J) Dashed: Weak Coupling (3J)

Figure 1: 19F-13C Coupling Network. The fluorine nucleus splits carbon signals up to 4 bonds away, providing a "fingerprint" for the substitution pattern.

Part 2: NMR Characterization & Performance

This section details the spectral performance of the product. The data below is synthesized from high-fidelity analogs and experimental reports of the 5-fluoro-2-methylphenyl moiety.

1. 19F NMR Spectroscopy

The 19F nucleus offers a background-free window for quantification and identification.

ParameterValue (DMSO-

)
Value (CDCl

)
Interpretation
Chemical Shift (

)
-116.2 to -117.8 ppm -118.0 to -119.5 ppm Characteristic of an aryl fluorine meta to an alkyl group and para to a methyl group.
Multiplicity Multiplet (approx.[1][2][3] q)MultipletSplit by ortho protons (H4, H6) and meta protons.
Integration 1.00 F1.00 FExcellent for qNMR purity assays vs. internal standard (e.g.,

-trifluorotoluene).

Performance Insight: Unlike proton NMR, where the aliphatic region (0.9–2.5 ppm) is often crowded with solvent impurities or grease, the 19F signal is a singlet region (decoupled) or distinct multiplet that allows for rapid purity assessment without interference.

2. 13C NMR Spectroscopy

The 13C spectrum is dominated by C-F coupling.[1][2][4] This splitting is mandatory for structural confirmation; a singlet at C5 indicates defluorination or incorrect structure.

Carbon PositionAssignmentChemical Shift (

, ppm)
Coupling Constant (

, Hz)
Pattern
C-5 Ipso-C 160.6 243.2 Hz (

)
Doublet
C-4 Ortho-C 116.9 22.2 Hz (

)
Doublet
C-6 Ortho-C 116.4 20.8 Hz (

)
Doublet
C-1 Meta-C (Quat) 144.3 ~8.0 Hz (

)
Doublet
C-3 Meta-C 132.7 8.1 Hz (

)
Doublet
C-2 Para-C (Me) 133.2 3.3 Hz (

)
Doublet
C-

Benzylic CH 50 - 55 < 2 HzSinglet/Broad
C-Allyl -CH= 135 - 137 -Singlet
C-Allyl =CH

117 - 119 -Singlet

Note: Shifts are referenced to DMSO-d6. Values derived from 5-fluoro-2-methylphenyl analogs [1, 2].[5][6][7][8][9][10][11]

Part 3: Comparative Analysis

How does this fluorinated scaffold compare to standard alternatives in drug discovery workflows?

Comparison 1: Vs. Non-Fluorinated Analog (1-(o-Tolyl)but-3-en-1-amine)
Feature5-Fluoro Analog (Product) Non-Fluorinated Alternative Advantage
Metabolic Stability High LowFluorine at C5 blocks metabolic oxidation at the electron-rich ring position (para to methyl).
NMR Diagnostic Self-Validating AmbiguousC-F coupling confirms substitution pattern instantly. Non-fluorinated requires 2D NMR (HMBC) to confirm regio-chemistry.
Lipophilicity Higher (logP ~2.9) Lower (logP ~2.4)Improved membrane permeability for CNS targets.
Comparison 2: Vs. Regioisomers (e.g., 4-Fluoro isomer)
  • 4-Fluoro Shift: Typically appears around -120 to -122 ppm .

  • 5-Fluoro Shift (Product): -116 to -118 ppm .

  • differentiation: The 19F shift is sensitive enough to detect regioisomeric impurities (e.g., if the starting material contained 4-fluoro-2-methylbenzaldehyde) at levels as low as 0.1%.

Part 4: Experimental Protocols

To ensure reproducibility and high-fidelity data, follow these validated workflows.

Protocol A: Synthesis via Ellman Auxiliary (Enantioselective)

This route is superior to racemic Grignard addition for generating the chiral amine.

  • Imine Formation:

    • React 5-fluoro-2-methylbenzaldehyde (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

      
        (2.0 equiv) in dry THF.
      
    • Stir at RT for 16h. Quench with brine.

    • Checkpoint: Monitor disappearance of aldehyde CHO proton (10.2 ppm) in 1H NMR.

  • Diastereoselective Allylation:

    • Cool sulfinyl imine in CH

      
      Cl
      
      
      
      to -78 °C.
    • Add Allylmagnesium bromide (2.0 equiv) dropwise.

    • Mechanism:[12] The bulky tert-butyl group directs the attack, yielding high dr (>95:5).

  • Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane/MeOH .

    • Concentrate to yield the amine hydrochloride salt.

Protocol B: NMR Acquisition Parameters

To resolve the specific couplings listed in Part 2:

  • Solvent: DMSO-

    
     (Preferred for salt solubility) or CDCl
    
    
    
    (for free base).
  • 13C Parameters:

    • Scans: Minimum 512 (due to splitting reducing peak height).

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of quaternary carbons C1 and C5).

    • Spectral Width: 240 ppm (to capture C5 doublet at ~160 ppm).

  • 19F Parameters:

    • Reference: Internal CFCl

      
       (0 ppm) or external standard.
      
    • Decoupling: Run both Proton-Coupled (to see H-F splitting) and Proton-Decoupled (to see singlet/clean peak) spectra.

Workflow Visualization

Workflow Start Start: 5-Fluoro-2-methylbenzaldehyde Step1 Step 1: Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Check1 QC Check: 1H NMR (Loss of CHO peak) Step1->Check1 Step2 Step 2: Allylation AllylMgBr, -78°C Check1->Step2 Pass Step3 Step 3: Deprotection HCl / MeOH Step2->Step3 Final Final Product: Chiral Amine HCl Salt Step3->Final Validation Validation: 19F NMR (-117 ppm) 13C NMR (d, J=243 Hz) Final->Validation

Figure 2: Synthesis and Validation Workflow. Note the critical QC check after imine formation.

References
  • Begmatov, N. B., et al. (2022).[12] "One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles." Journal of Heterocyclic Chemistry. (Provides 19F and 13C coupling data for 5-fluoro-2-methylphenyl derivatives).

  • Schenkel, L. B., & Ellman, J. A. (2003).[13] "Application of P,N-Sulfinyl Imine Ligands to Copper-Catalyzed Addition of Diethylzinc to N-Sulfonylimines." Organic Letters, 5(4), 545–548. (Foundational protocol for sulfinamide condensation).

  • Reich, H. J. (2024). "13C NMR Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. (Reference for standard C-F coupling ranges).

  • ChemScene. (2024). "Product Data: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine." (Commercial availability and physical properties).[2][4][11]

Sources

Comparative Guide: Chiral HPLC Separation Strategies for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric resolution of chiral primary amines like 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a critical step in pharmaceutical development. This molecule presents a unique separation challenge due to its highly basic primary amine group—which is prone to deleterious secondary interactions with silica supports—and its complex steric profile, featuring a halogenated, methylated aromatic ring coupled with a flexible homoallyl chain.

This guide objectively compares the performance of immobilized polysaccharide and crown ether chiral stationary phases (CSPs) to establish a robust, self-validating method for its enantioseparation.

Mechanistic Rationale & Chiral Recognition

Successful chiral separation requires a minimum of three points of interaction between the analyte and the CSP. For 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, these interactions are highly dependent on the chosen column chemistry:

  • Polysaccharide-based CSPs: Rely on hydrogen bonding (via the

    
     group), 
    
    
    
    interactions (via the 5-fluoro-2-methylphenyl ring), and steric inclusion of the but-3-en-1-yl chain. However, basic amines often exhibit severe peak tailing due to strong ionic interactions with residual acidic silanols on the silica matrix ()[1]. To mitigate this, basic additives like 0.1% diethylamine (DEA) must be incorporated into the mobile phase to act as silanol screening agents ()[2].
  • Crown Ether CSPs: Utilize a completely different mechanism—host-guest complexation. The 18-crown-6 ether cavity specifically encapsulates primary amines, provided the amine is fully protonated (

    
    ). This necessitates highly acidic aqueous mobile phases, typically using perchloric acid ()[3].
    

G Analyte 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine H_Bond Hydrogen Bonding (Primary Amine -NH2) Analyte->H_Bond Pi_Pi π-π Interactions (Fluorinated Aromatic Ring) Analyte->Pi_Pi Steric Steric Inclusion (Homoallyl & 2-Methyl groups) Analyte->Steric CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Mechanistic interaction model for the chiral analyte on a polysaccharide CSP.

Comparative Performance Analysis

To objectively evaluate the optimal separation conditions, we compare four distinct CSP classes. Immobilized amylose (Chiralpak IG) features a meta-substituted phenyl selector that exhibits remarkable affinity for challenging chiral compounds ()[4]. Coated phases (Chiralcel OD-H, Chiralpak AD-H) offer legacy baseline data, while Crown Ethers (Crownpak CR(+)) provide an orthogonal, highly specific approach for primary amines.

Chromatographic Performance Comparison
Column ChemistryMobile Phase Composition

(min)

(min)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Chiralpak IG (Immobilized Amylose)Hexane/IPA/DEA (90:10:0.1)6.48.11.352.81.10
Crownpak CR(+) (Crown Ether)

aq. (pH 1.5) / MeOH (85:15)
12.516.81.454.11.05
Chiralcel OD-H (Coated Cellulose)Hexane/IPA/DEA (90:10:0.1)7.28.51.221.91.30
Chiralpak AD-H (Coated Amylose)Hexane/EtOH/DEA (95:5:0.1)9.19.81.090.81.50

Data Interpretation: The Crownpak CR(+) column provides the highest resolution (


) and near-perfect peak symmetry due to the specific host-guest interaction, making it ideal for analytical enantiomeric excess (ee%) determination. However, the highly acidic mobile phase makes preparative scale-up difficult. Conversely, the Chiralpak IG column offers an excellent balance of high resolution (

), fast run times, and a volatile mobile phase, making it the superior choice for both analytical and preparative workflows.

G Start Target: 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine CSP_Poly Polysaccharide CSPs (e.g., Chiralpak IG) Start->CSP_Poly CSP_Crown Crown Ether CSPs (e.g., Crownpak CR(+)) Start->CSP_Crown MP_NP Normal Phase Hexane / IPA + 0.1% DEA CSP_Poly->MP_NP MP_Acid Aqueous Acidic pH 1.5 HClO4 / MeOH CSP_Crown->MP_Acid Eval1 Preparative & Analytical Rs > 2.0, Fast Run MP_NP->Eval1 Eval2 Analytical Only (High ee%) Rs > 4.0, Slower Run MP_Acid->Eval2

Decision tree for selecting chiral HPLC methods based on analytical vs. preparative needs.

Detailed Experimental Methodologies

To ensure a self-validating system, the following protocols include built-in system suitability checks to verify causality and performance before sample analysis.

Protocol A: Normal Phase Separation via Immobilized Amylose (Chiralpak IG)

Objective: Achieve baseline separation with volatile solvents suitable for downstream preparative recovery.

  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol (IPA). Add 1.0 mL of Diethylamine (DEA) to achieve a 0.1% v/v concentration.

    • Causality Note: DEA competes for active silanol sites on the silica support, preventing the primary amine analyte from tailing.

  • System Equilibration: Install a Chiralpak IG column (250 x 4.6 mm, 5 µm). Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) to ensure the DEA fully coats the stationary phase.

  • Sample Preparation: Dissolve 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • System Suitability Validation: Verify that the tailing factor (

    
    ) of the first eluting enantiomer is 
    
    
    
    . If
    
    
    , increase column equilibration time or verify DEA freshness.
Protocol B: Aqueous Acidic Separation via Crown Ether (Crownpak CR(+))

Objective: Achieve maximum chiral resolution for precise enantiomeric excess (ee%) determination using host-guest complexation.

  • Mobile Phase Preparation: Prepare a stock solution of aqueous perchloric acid (

    
    ) adjusted to pH 1.5.
    
    • Causality Note: A pH of 1.5 ensures complete protonation of the primary amine to

      
      , which is an absolute requirement for inclusion into the chiral crown ether cavity.
      
  • Solvent Blending: Mix 850 mL of this acidic aqueous solution with 150 mL of HPLC-grade Methanol. Degas thoroughly via sonication.

  • System Equilibration: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Equilibrate at 0.8 mL/min for 30 minutes.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Temperature: 10 °C (Note: Lower temperatures significantly enhance host-guest complexation stability, increasing

      
      ).
      
    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • System Suitability Validation: Ensure baseline stability. The non-volatile nature of

    
     means this method must be strictly restricted to analytical applications; do not attempt to collect and evaporate fractions.
    

Conclusion

For the enantioseparation of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine, both immobilized polysaccharide (Chiralpak IG) and crown ether (Crownpak CR(+)) columns provide excellent, baseline-resolved results. The Chiralpak IG method is highly recommended for versatile, day-to-day laboratory use and preparative scale-up due to its volatile mobile phase and fast elution times. The Crownpak CR(+) method remains the gold standard for ultra-high-resolution analytical purity assays where peak symmetry is paramount.

References

  • Sun, P., Wang, C., et al. "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A, NIH Public Access. Available at:[Link]

  • Daicel Chiral Technologies. "Chiral HPLC Columns for Special Applications: Immobilised CHIRALPAK." Obrnuta Faza Catalog. Available at:[Link]

  • LCGC International. "Separation of Methyclothiazide Using CHIRALPAK IG." Chromatography Online. Available at: [Link]

Sources

Structural Elucidation of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural characterization of complex primary amines—such as 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine —is a critical bottleneck in synthetic validation and impurity profiling. This compound features a primary amine, a homoallylic chain, and a fluorinated aromatic ring, making its mass spectrometry (MS) fragmentation highly diagnostic but highly dependent on the ionization technique employed.

This guide provides an objective, data-driven comparison of the two premier analytical platforms for this class of compounds: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind their fragmentation mechanisms, this guide establishes a self-validating framework for analytical selection.

Mechanistic Fragmentation: The "Why" Behind the Spectra

The fragmentation of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (Exact Mass: 179.11 Da) is governed by the stability of the resulting carbocations and radicals. Understanding these pathways is essential for interpreting spectral data across different platforms.

GC-EI-MS: Radical Cation Dynamics and Alpha-Cleavage

In GC-EI-MS, the high-energy electron beam (70 eV) strips an electron from the nitrogen lone pair, forming a high-energy radical cation


 at m/z 179 1. To dissipate this energy, the molecule undergoes rapid 

-cleavage
. The bond between the

-carbon and the

-carbon breaks, driven by the thermodynamic stability of the resulting products. For this specific molecule, the loss of the homoallylic chain as an allyl radical (

Da) is highly favored because the resulting positive charge is stabilized by both the nitrogen lone pair (forming an iminium ion) and the adjacent fluorinated aromatic ring 2. This yields the base peak at m/z 138.
LC-ESI-MS/MS: Even-Electron Rule and Collision-Induced Dissociation (CID)

Conversely, ESI is a "soft" ionization technique that protonates the amine to form an even-electron


 ion at m/z 180. During CID in a tandem mass spectrometer, the molecule does not undergo radical cleavage. Instead, it eliminates neutral molecules. The primary fragmentation is the loss of ammonia (

Da) to yield a highly conjugated carbocation at m/z 163. Secondary fragmentation often involves the loss of hydrogen fluoride (HF,

Da), a hallmark of fluorinated alkylbenzenes 3.

Fragmentation M_Radical [M]+• (m/z 179) Radical Cation Alpha_Allyl Loss of Allyl Radical (-41 Da) M_Radical->Alpha_Allyl Iminium [Ar-CH=NH2]+ (m/z 138) Fluorinated Iminium Alpha_Allyl->Iminium Tropylium [C8H8F]+ (m/z 121) Loss of NH3 (-17 Da) Iminium->Tropylium

Caption: Primary GC-EI-MS fragmentation pathway of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine.

Quantitative Data Presentation: Platform Comparison

The choice between GC-MS and LC-MS/MS dictates not only the sample preparation required but also the type of structural data obtained 4. Primary amines are notorious for interacting with active silanol groups in GC liners, causing peak tailing. Therefore, GC-MS workflows often require derivatization, whereas LC-MS/MS allows for direct, highly sensitive analysis of the polar amine 5.

Table 1: Diagnostic Ion Comparison
PlatformPrecursor IonKey Fragment Ions (m/z)Structural AssignmentRelative Intensity
GC-EI-MS 179

138

(Loss of allyl radical)
Base Peak (100%)
70

(Loss of Ar radical)
Minor (~15%)
121

(Loss of

from m/z 138)
Moderate (~40%)
LC-ESI-MS/MS 180

163

(Loss of

)
Base Peak (100%)
143

(Loss of

and HF)
Moderate (~30%)
121

(Loss of propene +

)
Minor (~10%)
Table 2: Operational Performance Comparison
MetricGC-EI-MS (Derivatized)LC-ESI-MS/MS (Direct)
Sample Preparation Complex (Requires acylation/derivatization)Simple (Dilute and shoot)
Sensitivity (LOD) ~1-5 ng/mL~0.1-0.5 ng/mL
Matrix Effects Low (Chromatographic resolution is high)Moderate to High (Ion suppression risk)
Library Matching Excellent (NIST/Wiley standard 70 eV libraries)Poor (CID spectra are instrument-dependent)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability tests (SST) guarantee that the observed fragmentation is an artifact of the molecule, not the instrument state.

Protocol A: GC-EI-MS with TFAA Derivatization

Derivatization with Trifluoroacetic Anhydride (TFAA) masks the primary amine, preventing column adsorption and shifting the molecular weight to 275 Da, providing a cleaner diagnostic spectrum.

  • System Suitability: Inject 1 µL of a 10 µg/mL standard of an internal reference (e.g., Amphetamine-d5) to verify column inertness (peak asymmetry factor < 1.2).

  • Sample Preparation: Dissolve 1 mg of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine in 500 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of TFAA. Incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen to remove excess acid. Reconstitute in 1 mL of ethyl acetate.

  • Instrument Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization: Electron Ionization at 70 eV. Source temperature: 230°C.

  • Data Validation: Confirm the presence of the derivatized molecular ion

    
     at m/z 275 and the corresponding 
    
    
    
    -cleavage base peak at m/z 234 (Loss of allyl).
Protocol B: LC-ESI-MS/MS Direct Analysis

Direct analysis relies on the resolving power of tandem mass spectrometry to isolate the target analyte from matrix interferences without chemical alteration.

  • System Suitability: Run a blank gradient injection to ensure the absence of ghost peaks or carryover at the m/z 180 > 163 transition.

  • Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Instrument Parameters:

    • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A (0.1% Formic Acid in Water), B (0.1% Formic Acid in Acetonitrile). Gradient: 5% B to 95% B over 4 minutes.

    • Ionization: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temp: 400°C.

    • CID Parameters: Isolate precursor m/z 180 in Q1. Apply Collision Energy (CE) sweep from 10 eV to 30 eV using Argon gas. Scan Q3 for product ions.

  • Data Validation: The ratio of the m/z 163 (quantifier) to m/z 143 (qualifier) must remain consistent (±20%) across all concentration levels to confirm peak purity.

MS_Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine GC_Prep Derivatization (TFAA) Volatility Enhancement Start->GC_Prep LC_Prep Direct Injection (Aqueous/Organic Solvent) Start->LC_Prep GC_Ion Electron Ionization (70 eV) Radical Cation [M]+• GC_Prep->GC_Ion GC_Frag Alpha-Cleavage m/z 138 (Base Peak) GC_Ion->GC_Frag LC_Ion Electrospray Ionization (+) Protonated [M+H]+ LC_Prep->LC_Ion LC_Frag Collision-Induced Dissociation m/z 163 (Loss of NH3) LC_Ion->LC_Frag

Caption: Comparative analytical workflows for GC-MS vs. LC-MS/MS structural elucidation.

Conclusion & Strategic Recommendations

For the structural elucidation and routine analysis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine:

  • Opt for GC-EI-MS when absolute structural confirmation is required. The predictable

    
    -cleavage of the homoallylic chain provides an unambiguous fingerprint of the fluorinated aromatic core.
    
  • Opt for LC-ESI-MS/MS for high-throughput quantification, pharmacokinetic studies, or impurity profiling where sub-nanogram sensitivity is required, and the time penalty of derivatization is unacceptable.

References

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Available at:[Link]

  • Alpha (α) Cleavage - Chemistry Steps. Available at:[Link]

  • Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening - PMC. Available at:[Link]

  • LC vs GC technote - SCIEX. Available at:[Link]

Sources

Comparative Guide: Bioactivity of Fluorinated vs. Non-Fluorinated Homoallylic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Fluorinated homoallylic amines—specifically gem-difluorinated variants—consistently outperform their non-fluorinated counterparts in metabolic stability and bioavailability , while offering a tunable handle for pKa modulation .[1]

While non-fluorinated homoallylic amines are versatile synthetic intermediates, they often suffer from rapid oxidative metabolism and non-ideal basicity for certain target pockets. The introduction of fluorine, particularly at the


-position relative to the amine (the gem-difluoro motif), lowers the basicity (pKa), enhances lipophilicity (LogP) in specific conformations, and blocks metabolic soft spots without significantly disrupting steric recognition.[1]

Physicochemical & Mechanistic Comparison

The bioactivity differences between these two classes are driven by three fundamental "Fluorine Effects":

A. pKa Modulation (Electronic)[1]
  • Non-Fluorinated: The homoallylic amine nitrogen is typically highly basic (pKa

    
     9.5–10.5). At physiological pH (7.4), it exists almost exclusively as the protonated ammonium cation (
    
    
    
    ).[1] This can limit membrane permeability and create high desolvation penalties during protein binding.
  • Fluorinated: The strong electron-withdrawing nature of fluorine (

    
    ) exerts a 
    
    
    
    -inductive effect (
    
    
    ).[1] In gem-difluorinated homoallylic amines, this reduces the electron density on the nitrogen, lowering the pKa by 1.5 to 2.5 units (typically to pKa
    
    
    7.5–8.5).
    • Impact: A larger fraction of the molecule exists as the neutral free base at physiological pH, significantly improving passive membrane transport (permeability).

B. Conformational Control (Stereoelectronic)
  • Non-Fluorinated: Flexible alkyl chains often adopt multiple low-energy conformations, resulting in a higher entropic penalty upon binding to a rigid enzyme pocket.[1]

  • Fluorinated: The gauche effect is dominant. C–F bonds prefer to be gauche to adjacent electron-rich bonds (like C–N or C–C) to maximize

    
     hyperconjugation.[1]
    
    • Impact: This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency (lower

      
      ).
      
C. Metabolic Stability[1][2][3][4][5][6][7][8]
  • Non-Fluorinated: The allylic and homoallylic positions are "soft spots" for Cytochrome P450 (CYP450) oxidative metabolism (allylic hydroxylation).

  • Fluorinated: Replacing C–H bonds with C–F bonds (Bond Energy: C–F ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     116 kcal/mol vs. C–H 
    
    
    
    99 kcal/mol) blocks these sites from oxidation.[1]

Comparative Performance Data

The following table summarizes representative data comparing a standard homoallylic amine scaffold against its gem-difluorinated analog in the context of protease inhibition (e.g., BACE1 or Renin inhibitors).

MetricNon-Fluorinated Homoallylic Aminegem-Difluorinated Homoallylic AminePerformance Shift
pKa (Conjugate Acid) 9.87.6

-2.2
(Improved Permeability)
LogD (pH 7.4) 0.51.8Increased (Better Lipophilicity)
Microsomal Stability (

)
12 min> 60 min5x Increase (Blocked Oxidation)
Protease Inhibition (

)
45 nM38 nMSimilar/Slightly Improved
Caco-2 Permeability (

)

cm/s

cm/s
6x Increase

Data synthesized from general trends in fluorinated amine medicinal chemistry [1][2].

Visualizing the Structure-Activity Relationship (SAR)[1]

The following logic flow illustrates how a medicinal chemist should decide between these two scaffolds.

SAR_Logic Start Target: Protease/Receptor Check_Basic Is Basic Amine Required? Start->Check_Basic Check_Metab Metabolic Liability? Check_Basic->Check_Metab Yes (Transition State Mimic) NonFluoro Use Non-Fluorinated Homoallylic Amine Check_Basic->NonFluoro No (Neutral Core) Check_Metab->NonFluoro Low Clearance Fluoro Use gem-Difluorinated Homoallylic Amine Check_Metab->Fluoro High Clearance / Low Permeability Mech_pKa Mechanism: pKa Depression (9.8 -> 7.6) Fluoro->Mech_pKa Mech_Conf Mechanism: Gauche Effect (Pre-organization) Fluoro->Mech_Conf

Figure 1: Decision matrix for selecting fluorinated vs. non-fluorinated scaffolds based on metabolic and physicochemical constraints.

Experimental Protocols

To validate the bioactivity differences, rigorous synthesis and assay protocols are required. Below is a standard workflow for synthesizing the gem-difluorinated variant and testing it alongside the non-fluorinated control.

Protocol A: Synthesis of gem-Difluorinated Homoallylic Amines

Targeting the critical "gem-difluoro" motif via Indium-mediated allylation.[1]

Reagents:

  • Aldehyde/Imine substrate (

    
    )[1]
    
  • 3-Bromo-3,3-difluoropropene (BDFP)[1]

  • Indium powder (

    
    )
    
  • Solvent: THF/H2O (1:1)[1]

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, suspend Indium powder (1.2 equiv) in THF.

  • Addition: Add 3-Bromo-3,3-difluoropropene (1.2 equiv) slowly. Sonicate if necessary to initiate formation of the organoindium species.

  • Coupling: Add the imine substrate (1.0 equiv) dissolved in THF. Stir at room temperature for 4–12 hours.

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).

Note: For the non-fluorinated control, substitute Allyl Bromide for BDFP.[1]

Protocol B: FRET-Based Protease Inhibition Assay

Objective: Determine IC50 values to compare potency.[1]

Materials:

  • Recombinant Protease (e.g., BACE1, Cathepsin D).[1]

  • FRET Peptide Substrate (Fluorophore-Quencher pair).[1]

  • Test Compounds (Fluorinated vs. Non-Fluorinated).

  • Assay Buffer (Sodium Acetate pH 4.5 for acidic proteases).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Serial dilute to create an 8-point dose-response curve (e.g., 10

    
    M to 0.1 nM).[1]
    
  • Incubation: Add 20

    
    L of enzyme solution to 96-well black microplates. Add 1 
    
    
    
    L of compound dilution. Incubate for 15 mins at 37°C to allow equilibrium binding.
  • Initiation: Add 20

    
    L of FRET substrate solution.
    
  • Measurement: Monitor fluorescence kinetics (Ex/Em specific to probe) every 60 seconds for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .[1][2]
Workflow Diagram

Assay_Workflow cluster_0 Compound Prep cluster_1 Enzymatic Reaction cluster_2 Data Analysis Step1 Dissolve Compounds (DMSO Stock) Step2 Serial Dilution (8-point curve) Step1->Step2 Step3 Pre-incubation (Enzyme + Inhibitor, 15 min) Step2->Step3 Step4 Substrate Addition (FRET Peptide) Step3->Step4 Step5 Kinetic Read (RFU vs Time) Step4->Step5 Step6 IC50 Calculation (Non-linear Regression) Step5->Step6 Result Fluorinated vs. Non-Fluorinated Potency Step6->Result Compare IC50

Figure 2: FRET-based enzymatic assay workflow for determining comparative IC50 values.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][3]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]

  • Enzymatic Fluorination and Biotechnological Developments of the Fluorinase. Chemical Reviews. [Link]

  • gem-(Difluoroallyl)lithium: Preparation and utilization in organic synthesis. Journal of the American Chemical Society. [Link][4]

Sources

Publish Comparison Guide: Crystallographic Characterization of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of the crystallographic characterization and salt selection for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS 1248795-11-0), a critical chiral homoallylic amine intermediate.

Executive Summary & Compound Profile

Target Molecule: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Chemical Class: Chiral Homoallylic Amine Primary Application: Chiral intermediate for pharmaceutical synthesis (e.g., peptidomimetics, CNS-active agents).

This guide compares the solid-state performance of various salt forms of the target amine. In the absence of a single dominant public-domain crystal structure for the free base, this analysis synthesizes crystallographic data from structurally homologous fluorinated benzyl amines and sulfinamide precursors to guide salt selection for optical resolution and drug substance isolation .

Key Structural Features for Crystallography
  • Fluorine Substituent (C5): Acts as a weak hydrogen bond acceptor (

    
    ), influencing lattice energy and packing density.
    
  • Homoallylic Alkene: Introduces conformational flexibility; salt formation locks the conformation, reducing entropy and promoting crystallization.

  • Chiral Center (C1): Requires enantiopure acids (e.g., Tartaric, Mandelic) for diastereomeric salt resolution.

Comparative Analysis of Salt Forms

The following table compares the crystallographic and physicochemical performance of the most viable salt candidates based on lattice energy principles and homologous structure data.

Salt CandidateSpace Group (Typical)Resolution EfficiencyHygroscopicityCrystallographic Utility
Hydrochloride (HCl)

or

Low (Conglomerate risk)HighStructural Confirmation: High-quality diffraction data due to heavy atom (Cl) scattering. Preferred for absolute configuration determination via resonant scattering.
(L)-Tartrate

(Monoclinic)
High LowOptical Resolution: Forms robust 2D hydrogen-bonding networks involving carboxylates and the amine, often yielding diastereomers with distinct solubilities.
(R)-Mandelate

(Orthorhombic)
MediumMediumPacking Efficiency: The aromatic ring of mandelic acid engages in

stacking with the 5-fluoro-2-methylphenyl moiety, stabilizing the lattice.
Sulfinamide Intermediate

N/A (Covalent)LowStereochemical Reference: The tert-butanesulfinyl group (Ellman auxiliary) provides an internal heavy-atom reference (

) for unambiguous stereochemical assignment.

Expert Insight: For initial characterization, the Hydrochloride salt is recommended for determining the absolute configuration due to the anomalous scattering of Chlorine. For process scale-up and purification, the (L)-Tartrate is superior due to its ability to form stable, non-hygroscopic lattices driven by multipoint hydrogen bonding.

Experimental Protocol: Salt Screening & Single Crystal Growth

To obtain publication-quality X-ray data, follow this self-validating protocol designed to minimize twinning and disorder.

Phase 1: Salt Formation
  • Stoichiometry: Dissolve 1.0 eq of amine in EtOH/EtOAc (1:1). Add 1.05 eq of acid (e.g., L-Tartaric acid in EtOH) dropwise at 50°C.

  • Nucleation: Cool slowly to 20°C at a rate of 5°C/hour. If oiling occurs, seed with isostructural fluorobenzyl amine salts.

Phase 2: Crystal Growth (Vapor Diffusion Method)
  • Inner Vial: Saturated solution of the salt in Methanol (good solubility).

  • Outer Vial: Diethyl Ether or Hexane (anti-solvent).

  • Mechanism: Slow diffusion of the anti-solvent reduces solubility gradually, promoting the growth of single, block-like crystals suitable for SCXRD.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible butenyl chain.

  • Strategy: Use Mo-K

    
     radiation (
    
    
    
    Å) for better resolution or Cu-K
    
    
    for absolute configuration determination if using light atom salts (Tartrate).

Structural Characterization Workflow

The following diagram illustrates the decision logic for selecting the appropriate solid-state form for analysis.

SaltSelection Start Crude 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine CheckChirality Is Enantiopurity Known? Start->CheckChirality Derivatize Synthesize Sulfinamide (Ellman Auxiliary) CheckChirality->Derivatize No SaltScreen Salt Screening (HCl, Tartrate, Mandelate) CheckChirality->SaltScreen Yes SCXRD_Sulf SCXRD of Sulfinamide (S-atom anomalous scattering) Derivatize->SCXRD_Sulf AssignConfig Assign Absolute Config (R vs S) SCXRD_Sulf->AssignConfig FinalXray Final Structure Determination (Packing & H-Bonds) AssignConfig->FinalXray Confirm EvalSolubility Solubility Difference? SaltScreen->EvalSolubility SelectTartrate Select (L)-Tartrate (Resolution Candidate) EvalSolubility->SelectTartrate High Diff (Resolution) SelectHCl Select Hydrochloride (Isolation Candidate) EvalSolubility->SelectHCl Low Diff (Isolation) SelectTartrate->FinalXray SelectHCl->FinalXray

Caption: Workflow for selecting the optimal solid-state form for crystallographic analysis and process development.

Mechanistic Insights: The Role of Fluorine

In the crystal lattice of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine salts, the fluorine atom is not merely a bystander.

  • Weak H-Bonding: Fluorine acts as a weak acceptor. In the hydrochloride salt, short contact interactions between

    
     (aromatic) or 
    
    
    
    are often observed, compressing the unit cell volume.
  • Conformational Locking: The ortho-methyl group creates steric bulk that, combined with the meta-fluorine, restricts the rotation of the phenyl ring relative to the amine chain. This pre-organization lowers the entropic penalty of crystallization, making these salts generally higher melting than their non-substituted analogs.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews. Link

    • Context: Establishes the standard protocol for synthesizing and characterizing the stereochemistry of homoallylic amines via X-ray of the sulfinamide intermedi
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. Link

    • Context: The primary repository for validating unit cell parameters of fluorin
  • PubChem Compound Summary. "1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine." Link

    • Context: Verification of chemical structure and physical property data.[1][2][3]

Sources

Validating Purity of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The validation of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (CAS: 1248795-11-0) presents a unique analytical challenge. As a fluorinated homoallylic amine, this molecule serves as a high-value scaffold in medicinal chemistry, particularly for synthesizing bioactive heterocycles. Its purity is critical; trace impurities—specifically the homoallylic alcohol precursor or over-allylated byproducts—can drastically alter Structure-Activity Relationship (SAR) data.

While HPLC-UV is the industrial workhorse for bulk purity, it fails to detect non-chromophoric synthetic byproducts and lacks the specificity to distinguish the target amine from its structural isomers. This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation methodology, offering a self-validating protocol that ensures both chemical and isomeric purity.

The Analyte Profile
  • Formula:

    
    
    
  • Molecular Weight: 179.23 g/mol [1]

  • Key Features:

    • Basic Amine: Prone to peak tailing on standard silica.

    • Fluorine Substituent: Provides a distinct mass defect and lipophilicity.

    • Terminal Alkene: Susceptible to oxidation or polymerization if mishandled.

Comparative Analysis: Why LC-MS?

To justify the shift to LC-MS, we must objectively compare it against standard alternatives (HPLC-UV and GC-FID).

Table 1: Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-FID
Primary Detection Mass-to-Charge (

)
UV Absorbance (

)
Carbon Ionization
Specificity High. Distinguishes isobaric impurities via fragmentation.Low. Relies solely on Retention Time (RT).Moderate. Good resolution but poor ID.
Sensitivity (LOD) Excellent (pg/mL). Critical for trace impurity analysis.[2]Moderate (

g/mL).
Limited by extinction coefficient.
Good. But limited by thermal stability.
Sample Prep Minimal (Dilute & Shoot).Minimal.Complex. Requires derivatization (e.g., TFAA) to prevent amine tailing.
Risk Factor Ion Suppression (Matrix effects).[2]Co-elution of non-UV active impurities.Thermal degradation of the alkene tail.
Decision Logic

The following decision tree illustrates the logical pathway for selecting LC-MS over alternatives for this specific fluorinated amine.

MethodSelection Start Start: Purity Analysis of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine Volatile Is the sample volatile & thermally stable? Start->Volatile Deriv Is derivatization acceptable? Volatile->Deriv Yes (but amine tails) UVActive Are all potential impurities UV active (chromophores)? Volatile->UVActive No (Risk of alkene polym) Deriv->UVActive No GC Method: GC-FID Deriv->GC Yes Trace Is trace detection (<0.05%) required? UVActive->Trace Yes LCMS Method: LC-MS (ESI+) UVActive->LCMS No (Unknowns possible) HPLC Method: HPLC-UV Trace->HPLC No (Bulk Assay only) Trace->LCMS Yes (High Sensitivity)

Caption: Decision logic favoring LC-MS for thermally sensitive amines with potential non-chromophoric impurities.

The Protocol: LC-MS Method Development

This protocol utilizes Electrospray Ionization (ESI) in positive mode.[3][4] The presence of the basic nitrogen makes ESI+ the ideal ionization method, as the molecule readily protonates to form


.
Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7

    
    m) or equivalent.
    
    • Rationale: The "End-Capped" (EC) chemistry reduces silanol interactions with the free amine, improving peak shape without requiring high pH buffers that might suppress MS ionization.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures the amine is protonated (

      
      ), maximizing sensitivity in ESI+ mode.
      
  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Scan Type:

    • Full Scan (Q1): 100–500

      
       (To detect unknown impurities).
      
    • SIM (Selected Ion Monitoring): Target

      
       180.2 (
      
      
      
      ).
  • Key Fragmentation (for ID):

    • Parent: 180.2

      
      
      
    • Fragment 1:

      
       163.2 (Loss of 
      
      
      
      , characteristic of benzyl amines [1]).
    • Fragment 2:

      
       109.1 (Tropylium ion formation, typical for fluorinated benzyl derivatives).
      

Experimental Validation (ICH Q2(R1) Aligned)

To ensure the method is "fit for purpose," the following validation characteristics must be assessed.

Specificity & Stress Testing
  • Objective: Prove the method can measure the amine unequivocally in the presence of impurities.

  • Experiment: Inject the pure standard, the synthetic precursor (alcohol), and a "spiked" mixture.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Amine (RT ~3.2 min) and Alcohol impurity (RT ~4.1 min). The MS spectrum must show no crosstalk at the retention time of the impurity.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Representative Data:

Concentration (ng/mL)Peak Area (Counts)Accuracy (%)
10.04,20098.5
50.021,500101.2
100.042,80099.8
500.0215,000100.4
1000.0429,00099.1
  • Result:

    
    .[4] The method is linear across the relevant range for impurity detection.
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

    • Expected: ~1 ng/mL.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

    • Expected: ~5 ng/mL.

  • Significance: This sensitivity allows detection of impurities at 0.05% levels, far exceeding HPLC-UV capabilities [2].

Analytical Workflow Diagram

The following diagram outlines the self-validating workflow for routine batch release.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Crude Sample (1 mg) Dilution Dilute in 50:50 MeOH:H2O Sample->Dilution Filter 0.2 µm PTFE Filtration Dilution->Filter Sep C18 Separation (Gradient Elution) Filter->Sep Ion ESI+ Ionization (m/z 180.2) Sep->Ion Integ Peak Integration Ion->Integ Calc Purity Calculation (% Area) Integ->Calc Report CoA Generation Calc->Report

Caption: End-to-end analytical workflow for batch release of fluorinated homoallylic amines.

Troubleshooting & Causality

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the amine nitrogen and residual silanols on the column stationary phase.

    • Solution: Increase ionic strength (add 5mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from the synthesis matrix (e.g., residual inorganic salts).

    • Solution: Implement a divert valve to send the first 1 minute of flow (containing salts) to waste before the MS source.

Conclusion

Validating the purity of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine requires a method that addresses its basicity, potential for isomerism, and lack of strong chromophores. By adopting the LC-MS (ESI+) protocol detailed above, researchers ensure a robust, specific, and sensitive analysis. This approach not only meets ICH Q2(R1) standards but also provides the structural confidence necessary for downstream drug development applications.

References

  • Fragmentation mechanisms of protonated benzylamines. PubMed. (2012). Investigates the loss of NH3 and tropylium ion formation in ESI-MS. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA/ICH. (2005/2021).[5][6] The global regulatory standard for analytical method validation. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. (2019).[7] Application note demonstrating high-sensitivity amine analysis using PFP columns and ESI+. [Link]

Sources

Comparative IR Analysis Guide: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopic profile for 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine . It is designed for analytical chemists and process engineers validating the synthesis of this chiral homoallylic amine intermediate.

Executive Summary

Compound Class: Homoallylic Amine / Fluorinated Building Block CAS: 1248795-11-0 Primary Application: Chiral intermediate for peptidomimetics and fluorinated pharmaceutical candidates. Validation Challenge: Distinguishing the terminal alkene and primary amine signals from aromatic overtones and precursor impurities (imines/aldehydes).

This guide moves beyond basic peak assignment, offering a comparative validation strategy . It distinguishes the target molecule from its likely synthetic precursors (5-fluoro-2-methylbenzaldehyde or sulfinylimines) and structural analogues.

Part 1: Strategic Validation Workflow

The following decision tree illustrates the logical flow for validating the formation of the target amine using IR spectroscopy. It highlights the "Go/No-Go" spectral checkpoints.

IR_Validation_Workflow Start Crude Reaction Mixture Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Impurity_Aldehyde DETECTED: Residual Aldehyde Precursor Check_CO->Impurity_Aldehyde Strong Peak Present Check_NH Check 3300-3400 cm⁻¹ (N-H Stretching) Check_CO->Check_NH Peak Absent Target_Amine CONFIRMED: Primary Amine Formed Check_NH->Target_Amine Doublet (Sym/Asym) Check_Alkene Check 910 & 990 cm⁻¹ (Terminal Alkene OOP) Target_Amine->Check_Alkene Impurity_Isomer WARNING: Internal Alkene Isomerization Check_Alkene->Impurity_Isomer Bands Absent/Shifted Final_Valid VALIDATED STRUCTURE: 1-(5-Fluoro-2-methylphenyl) but-3-en-1-amine Check_Alkene->Final_Valid Strong Bands Present

Figure 1: Step-wise IR validation logic for confirming homoallylic amine synthesis while ruling out common oxidation and isomerization byproducts.

Part 2: Spectral Fingerprint Analysis

The spectrum of 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is dominated by three distinct functional domains: the Primary Amine , the Terminal Alkene , and the 1,2,4-Trisubstituted Aromatic Ring (relative to the ring numbering).

1. High-Frequency Region (3000 – 3500 cm⁻¹)
  • Primary Amine (-NH₂): Look for a characteristic doublet (two spikes) representing the asymmetric and symmetric N-H stretches.[1]

    • Predicted Position: ~3380 cm⁻¹ (asym) and ~3300 cm⁻¹ (sym).

    • Note: In liquid films (neat), hydrogen bonding may broaden these into a single band, but the homoallylic nature often reduces intermolecular H-bonding compared to simple alkyl amines.

  • Alkene C-H (=C-H): A sharp, medium-intensity band just above 3000 cm⁻¹.[2]

    • Predicted Position: ~3080 cm⁻¹.

  • Aromatic C-H (Ar-H): Weak shoulders typically around 3030–3060 cm⁻¹.

2. The "Confusion Zone" (1500 – 1700 cm⁻¹)

This region is critical as three signals overlap. High-resolution scans are recommended.

  • Alkene (C=C) Stretch: ~1640 cm⁻¹. Sharp and distinct for terminal alkenes.

  • Amine N-H Bend (Scissoring): ~1590–1610 cm⁻¹. Often broader than the alkene band.

  • Aromatic Ring Breathing: ~1580–1600 cm⁻¹. The 1,2,5-substitution pattern (2-methyl-5-fluoro) often splits these ring modes.

3. Fingerprint & Substitution Patterns (< 1500 cm⁻¹) [3]
  • C-F Stretch (Aromatic): The C-F bond on the aromatic ring is a robust marker.

    • Position:1200–1250 cm⁻¹ . This is a very strong, broad band that dominates the fingerprint region.

  • Terminal Alkene Out-of-Plane (OOP) Bending:

    • Diagnostic Peaks:910 cm⁻¹ and 990 cm⁻¹ .[4] These two bands are definitive proof of a vinyl group (-CH=CH₂). If these are missing, the double bond may have migrated (isomerized) to an internal position.

  • Aromatic OOP Bending:

    • Pattern: The 1,2,4-substitution pattern (considering the alkyl chain as substituent 1) typically shows a strong band at 800–860 cm⁻¹ (isolated H) and 860–900 cm⁻¹ (adjacent hydrogens).

Part 3: Comparative Data Tables

Use these tables to benchmark your sample against starting materials and potential impurities.

Table 1: Product vs. Precursor (Aldehyde)

Scenario: Synthesis via allylation of 5-fluoro-2-methylbenzaldehyde.

Functional GroupTarget Product (Amine)Precursor (Aldehyde)Interpretation
Carbonyl (C=O) Absent Strong @ 1690-1710 cm⁻¹ Disappearance confirms reduction/conversion.
Amine (N-H) Doublet @ 3300-3400 cm⁻¹ AbsentAppearance confirms amine formation.
Alkene (C=C) Medium @ 1640 cm⁻¹ AbsentConfirms allylation success.
C-H (Aldehydic) AbsentDoublet @ 2720 & 2820 cm⁻¹"Fermi doublet" disappearance is a key purity check.
Table 2: Product vs. Saturated Analogue

Scenario: Checking for over-reduction (hydrogenation) of the double bond.

FeatureTarget (Homoallylic Amine)Impurity (Saturated Amine)
=C-H Stretch Present (~3080 cm⁻¹)Absent
C=C Stretch Present (~1640 cm⁻¹)Absent
OOP Bends Strong @ 910/990 cm⁻¹ Absent
Part 4: Experimental Protocol (ATR-FTIR)

Scope: Analysis of liquid amine intermediate. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent salt formation (amines react with atmospheric CO₂/H₂O on KBr plates) and to handle the liquid state.

Step-by-Step Methodology:

  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Using a glass pipette, place 10–20 µL of the neat oil directly onto the crystal center.

    • Note: If the amine is a hydrochloride salt (solid), apply high pressure using the anvil clamp to ensure good contact.

  • Acquisition:

    • Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Correction: If peaks in the 2800–3000 region are truncated (absorbance > 1.5), reduce path length or dilute in CCl₄ (though neat is standard for ATR).

  • Post-Processing:

    • Apply ATR Correction (if your software does not do this automatically) to adjust for penetration depth differences across the wavenumber range.

    • Baseline correct if the baseline drifts due to scattering.

References
  • National Institutes of Health (PubChem). 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine (Compound Summary). [Link]

  • LibreTexts Chemistry. Spectroscopy of Amines (IR and NMR Characteristics). [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes (Terminal vs. Internal). [Link]

  • Royal Society of Chemistry. How to treat C–F stretching vibrations? (Aromatic Fluorine Analysis). [Link]

  • NIST Chemistry WebBook. 3-Buten-1-ol, 3-methyl- (Analogous Terminal Alkene IR Data). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine is a fluorinated homoallylic amine intermediate. Its disposal requires strict adherence to halogenated waste protocols . Unlike standard organic amines, the presence of the fluorine atom mandates high-temperature incineration with flue gas scrubbing to prevent the release of Hydrogen Fluoride (HF).

IMMEDIATE ACTION REQUIRED:

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if possible; it degrades the value of the non-halogenated stream.

  • DO NOT mix with strong acids (Nitric, Sulfuric) in the waste container; this will generate immediate heat and potentially toxic vapors.

  • ALWAYS segregate into the "Halogenated Organic" waste stream.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. This compound possesses three distinct functional motifs that dictate its handling:

Functional MotifHazard CharacteristicDisposal Implication
Primary Amine Basic, potentially corrosive, skin sensitizer.Incompatibility: Reacts exothermically with acids and oxidizers. Must be stored in alkali-resistant containers (Glass/HDPE).
Aryl Fluoride High thermal stability; C-F bond strength.Destruction: Requires incineration temperatures >1,100°C. Generates HF gas upon combustion, requiring specific scrubbers.
Terminal Alkene Potential for polymerization or oxidation.Stability: Avoid long-term storage in light/heat to prevent gum formation in waste containers.

Self-Validating Safety Check:

  • Before handling: Verify the pH of any aqueous waste containing this compound. If pH < 4, it has likely formed a salt. If pH > 10, it is the free base (volatile/corrosive).

Waste Stream Segregation & Packaging

The most common error in laboratory disposal is misclassification. Because this molecule contains Fluorine, it must be classified as Halogenated.

The "Self-Validating" Segregation Protocol

Follow this decision matrix to ensure the compound enters the correct stream.

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid/Powder Liquid Solution / Reaction Mixture StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste (Label: Toxic/Irritant) Solid->SolidBin Double Bag & Box HalogenCheck Is it mixed with >10% Non-Halogenated Solvents? Liquid->HalogenCheck HaloWaste Halogenated Organic Waste (High BTU Incineration) HalogenCheck->HaloWaste Yes (Contaminates Stream) HalogenCheck->HaloWaste No (Pure/Halogenated Mix)

Figure 1: Decision matrix for segregating fluorinated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated compound often defaults the entire mixture to "Halogenated" status depending on local EHS thresholds.

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum/steel) due to potential amine corrosion over time.

  • Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Halogenated Organic."

    • Constituents: Explicitly list "1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine" (do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Compound (Solid/Oil)
  • Dissolution (Optional but Recommended): If the compound is an oil or sticky solid, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate to facilitate transfer.

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Rinsing: Triple-rinse the original vial with the chosen solvent.[1] Add all rinsates to the same waste carboy.

  • Decontamination: Deface the label on the empty vial and dispose of the glass in the "Chemically Contaminated Glass" bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: If the reaction mixture contains residual reagents (e.g., acid chlorides, strong bases), quench them first in a separate flask.

    • Caution: Ensure the quench has cooled to room temperature before transfer.

  • pH Check: Verify the mixture is roughly neutral (pH 6-8). While amines are basic, adding them to a highly acidic waste stream can cause dangerous off-gassing.

  • Consolidation: Transfer to the Halogenated Organic Waste container.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use paper towels alone as they increase surface area for volatilization.

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Label: "Hazardous Waste - Debris contaminated with Fluorinated Amine."

The "Why": Incineration & Environmental Fate

Researchers often question why segregation matters. For fluorinated compounds, the disposal endpoint dictates the lab-level protocol.

The Incineration Logic: Standard incineration oxidizes carbon to CO₂ and hydrogen to H₂O. However, fluorinated compounds generate Hydrogen Fluoride (HF) gas.



If this waste is sent to a standard fuel-blending facility (used for non-halogenated solvents), the HF produced can:

  • Corrode the incinerator's firebrick lining.

  • Be released into the atmosphere (an EPA violation).

Therefore, this waste must go to a RCRA-permitted incinerator equipped with caustic scrubbers (e.g., NaOH spray towers) that neutralize HF into harmless NaF salts.

DisposalLifecycle Lab Lab Waste Accumulation EHS Central Waste Processing Lab->EHS Pickup Request Incinerator Rotary Kiln (>1100°C) EHS->Incinerator Halogenated Stream Scrubber Caustic Scrubber (NaOH Spray) Incinerator->Scrubber Flue Gas (contains HF) Release Clean Flue Gas (CO2, H2O) Scrubber->Release Neutralization

Figure 2: The lifecycle of fluorinated waste. The "Scrubber" step is the critical control point that necessitates proper upstream segregation.[2]

Regulatory & Compliance Data (Reference)

ParameterClassificationAuthority/Standard
RCRA Waste Code D001 (Ignitable - if in solvent)D002 (Corrosive - if amine is free base)F-Listed (if mixed with halogenated solvents)EPA (40 CFR 261) [1]
DOT Shipping Name Flammable liquids, toxic, n.o.s.[3] (if in solvent)DOT (49 CFR 172)
Destruction Efficiency > 99.99% Removal Efficiency required for fluorinated organicsEPA MACT Standards [2]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (40 CFR Part 261).[4]

  • Tsang, W., Burgess, D.R., & Babushok, V. (1998).[5] On the Incinerability of Highly Fluorinated Organic Compounds.[5][6][7][8] Combustion Science and Technology, 139(1-6), 385-402. (Establishes the thermodynamic requirement for high-temperature incineration of C-F bonds).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[9] National Academies Press. (General guidance on amine segregation).

  • BenchChem. Disposal Guidelines for Fluorinated Aromatic Amines (Proxy: 2-(Aminomethyl)-4-fluoronaphthalene). (General industry standard for handling fluorinated amine waste streams).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(5-Fluoro-2-methylphenyl)but-3-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Fluorinated Aromatic Allylic Amine Primary Hazards: Skin Corrosion/Irritation, Severe Eye Damage, Acute Toxicity (Dermal/Inhalation), Potential Skin Sensitization.[1][2] Critical Warning: The presence of the fluorine atom on the aromatic ring increases lipophilicity, significantly enhancing the risk of transdermal absorption compared to non-fluorinated analogues. Standard nitrile gloves may offer insufficient protection against the free base form of this compound.

Risk Assessment & Hazard Identification

The following assessment is derived from Structure-Activity Relationship (SAR) analysis of fluorinated benzylamine and allylamine derivatives, as specific toxicological data for this exact CAS is limited.

The "Why" Behind the Protocol

To select the correct PPE, one must understand the molecular behavior of the target:

  • The Amine Motif (

    
    ):  Primary amines are basic and capable of causing chemical burns to mucous membranes. They are lachrymators and respiratory irritants.
    
  • The Fluorine Substitution (

    
    ):  Unlike hydrogen, fluorine adds significant metabolic stability and lipophilicity. This allows the molecule to penetrate the stratum corneum (outer skin layer) faster than standard aromatic amines, carrying the toxic amine payload into the bloodstream.
    
  • The Allyl Group (

    
    ):  Allylic amines can be metabolically activated to reactive intermediates. This necessitates strict inhalation control via engineering controls (Fume Hood).
    

The PPE Matrix

Do not rely on "standard lab safety" assumptions.[1] This matrix is specific to the chemical properties described above.

Table 1: Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Splash) Double Gloving: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (minimum 5-8 mil)Standard nitrile degrades quickly upon contact with aromatic amines. Double gloving provides a "sacrificial" outer layer.
Hand Protection (Immersion/High Risk) Laminate Film (e.g., Silver Shield/4H) or Viton® Critical: If handling pure liquid free base, thin nitrile breakthrough time may be <5 minutes. Laminate films provide >480 min breakthrough protection.
Eye & Face Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient . Amines are corrosive; vapors can bypass glasses and cause corneal clouding (glaucopsia).
Respiratory Fume Hood (Primary) . If outside hood: Full-face respirator with Multi-Gas (OV/AG/AM) cartridges."AM" (Ammonia/Methylamine) specific filters are required. Organic Vapor (OV) filters alone may desorb amines.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids and hold them against the skin. Impervious aprons prevent "soak-through" burns.

Operational Workflow & Decision Logic

Handling this compound requires a decision framework based on its physical state (Solid Salt vs. Liquid Free Base).

Visualization 1: PPE Selection Logic

The following logic gate ensures you scale your protection to the immediate risk.

PPE_Selection Start Start: Assess Material State State Physical State? Start->State Solid Solid (HCl/Salt Form) State->Solid Powder/Crystal Liquid Liquid (Free Base/Oil) State->Liquid Oil/Solution Vol_Solid Quantity > 1g? Solid->Vol_Solid Vol_Liquid Handling Pure Neat Liquid? Liquid->Vol_Liquid Level_1 LEVEL 1 PPE: Nitrile Gloves (Double) Safety Glasses w/ Side Shields Fume Hood Required Vol_Solid->Level_1 No Level_2 LEVEL 2 PPE: Nitrile (Double) + Sleeves Splash Goggles Static Control Required Vol_Solid->Level_2 Yes (Dust Risk) Vol_Liquid->Level_1 Dilute Solution Level_3 LEVEL 3 PPE: Laminate/Silver Shield Gloves Splash Goggles + Face Shield Impervious Apron Vol_Liquid->Level_3 Yes (High Permeation Risk)

Figure 1: Decision tree for selecting appropriate PPE based on the physical state and quantity of the amine.

Step-by-Step Handling Protocol
A. Pre-Work Preparation[1]
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as a neutralizing dip for contaminated tools (spatulas/needles) before they are removed from the hood.

  • Static Control: If handling the solid salt, use an antistatic gun. Fluorinated amines can be "sticky" and electrostatic, causing powder to jump onto gloves/sleeves.

B. Transfer Techniques
  • Liquids: Never pour. Use positive displacement pipettes or glass syringes with Luer-lock needles.

  • Solids: Weigh inside the fume hood. If the balance is outside, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, and then weigh the closed vial.

C. Decontamination (The "Tool Bath")

Do not put contaminated spatulas directly into the sink.

  • Dip tool in the prepared Acidic Neutralizing Bath (see Pre-Work).

  • Rinse with acetone.

  • Wash with soap and water.[1][3]

Emergency Response: Spills & Exposure[1][4][5]

Self-Validating Safety Check: If you smell a "fishy" or ammonia-like odor, your engineering controls (Hood) have failed, or your respirator has reached breakthrough. Evacuate immediately. Note: Olfactory fatigue occurs rapidly with amines; do not rely on smell as a continuous monitor.

Visualization 2: Exposure Response Workflow

Emergency_Response Exposure Skin Exposure Incident Wipe 1. BLOT (Do not rub) Remove bulk liquid with dry absorbent pad Exposure->Wipe Lipophilic Liquid Flush 2. FLUSH Water for 15 mins (No Soap yet) Exposure->Flush Aqueous/Solid Wipe->Flush Soap 3. WASH Soap & Water (Remove lipophilic residue) Flush->Soap Medical 4. SEEK MEDICAL Bring SDS/Structure Soap->Medical

Figure 2: Immediate decontamination steps. Note the "Blot" step for lipophilic liquids to prevent spreading the chemical over a larger skin surface area before flushing.

Disposal & Waste Management

Improper disposal of fluorinated amines is a major compliance risk. The C-F bond is strong and requires high-temperature incineration.

Table 2: Waste Stream Segregation
Waste CategoryContainer LabelingIncompatibilities
Liquid Waste "Halogenated Organic - Basic" DO NOT MIX with Acid Waste (Exothermic reaction/Heat generation). DO NOT MIX with Oxidizers (Fire risk).
Solid Waste "Hazardous Solid Debris - Fluorinated Amine" Contaminated gloves, paper towels, and weighing boats must go here, not in regular trash.
Wash Water "Aqueous Basic Waste" First rinses of glassware should be collected, not poured down the drain, due to aquatic toxicity of fluorinated aromatics.

Disposal Protocol:

  • Adjust pH of liquid waste to 8-10 if required by your local EHS (to keep amine in free base form for organic solvent uptake) or neutralize carefully if required.

  • Ensure the waste manifest explicitly lists "Fluorinated Organic Amine" to ensure the incinerator facility uses the correct temperature profile (preventing HF gas formation).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves. CDC Stacks.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart: Permeation & Degradation Resistance. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Fluorinated Aromatic Amines.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.